molecular formula C5H8 B073084 Methylenecyclobutane CAS No. 1120-56-5

Methylenecyclobutane

Numéro de catalogue: B073084
Numéro CAS: 1120-56-5
Poids moléculaire: 68.12 g/mol
Clé InChI: QIRVGKYPAOQVNP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methylenecyclobutane is a highly valuable and strained cyclic alkene that serves as a fundamental building block in advanced organic synthesis and materials science research. Its unique structure, featuring a four-membered ring with an exocyclic methylene group, imparts significant ring strain and reactivity. This makes it an excellent substrate for studying ring-opening and ring-expansion reactions, cycloadditions, and transition metal-catalyzed transformations, providing crucial insights into reaction mechanisms and strain-release chemistry. Researchers utilize this compound in the development of novel polymers and complex molecular architectures, where its incorporation can alter material properties. Furthermore, it acts as a key precursor in the synthesis of various carbocyclic and heterocyclic compounds, facilitating the exploration of new chemical spaces in medicinal chemistry and catalyst design. Its well-defined reactivity profile is essential for probing fundamental principles in organic chemistry and for creating specialized chemical entities.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

methylidenecyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8/c1-5-3-2-4-5/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIRVGKYPAOQVNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2061519
Record name Cyclobutane, methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2061519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

68.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1120-56-5
Record name Methylenecyclobutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1120-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylenecyclobutane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120565
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYLENECYCLOBUTANE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90355
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclobutane, methylene-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclobutane, methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2061519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methylenecyclobutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.013
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYLENECYCLOBUTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TZ0GB8VNX6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Genesis of a Strained Alkene: A Technical History of Methylenecyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylenecyclobutane, a strained four-membered ring with an exocyclic double bond, has intrigued organic chemists for over a century. Its unique structural features and inherent ring strain impart distinct reactivity, making it a valuable synthon in organic synthesis and a recurring motif in natural products and pharmaceutical agents. This technical guide provides an in-depth exploration of the history, discovery, and key synthetic methodologies for this compound. It includes a compilation of its structural and spectroscopic data, detailed experimental protocols for its preparation, and visualizations of synthetic pathways.

A Historical Perspective: The Discovery and Early Investigations

The precise first synthesis of this compound is not definitively attributed to a single individual in readily available literature. However, early investigations into cyclobutane chemistry in the late 19th and early 20th centuries by chemists such as Gustavson and Nikolai Kischner laid the groundwork for the eventual isolation and characterization of this unique hydrocarbon. Kischner, known for the Wolff-Kishner reduction, made significant contributions to the understanding and synthesis of cyclobutane derivatives in the early 1900s.[1] While he synthesized cyclobutane esters and studied their transformations, a direct claim to the first this compound synthesis is not apparent.[1]

The work of Russian chemist N. D. Zelinsky and his student Krapiwin also focused on the synthesis of four-membered rings, contributing to the growing body of knowledge in this area. Later, in 1944, a pivotal electron diffraction study by Shand, Schomaker, and Fischer provided the first detailed structural parameters of this compound, confirming its unique geometry and fueling further interest in its chemistry.

Early synthetic efforts often involved multi-step sequences, such as the decarboxylation of cyclobutanecarboxylic acids, a method investigated by F. W. Semmler . These pioneering studies, while perhaps not isolating pure this compound in high yields, were crucial in establishing the fundamental chemistry of the cyclobutane ring system.

Structural and Spectroscopic Data

The strained nature of the cyclobutane ring and the exocyclic double bond in this compound result in distinct structural and spectroscopic characteristics.

Structural Parameters

Microwave spectroscopy and electron diffraction studies have provided precise measurements of bond lengths and angles.[2][3]

ParameterValueMethod
C=C Bond Length1.342 ÅMicrowave Spectroscopy
C1-C2 Bond Length1.529 ÅMicrowave Spectroscopy
C2-C3 Bond Length1.557 ÅMicrowave Spectroscopy
∠ C4-C1-C287.9°Microwave Spectroscopy
∠ C1-C2-C388.0°Microwave Spectroscopy
Dihedral Angle~20°Microwave Spectroscopy
Spectroscopic Data

The spectroscopic data for this compound are well-characterized.[4][5][6][7]

1H NMR (CDCl3, 300 MHz) δ (ppm): [4]

ProtonsChemical Shift (ppm)Multiplicity
=CH24.69t
Ring CH2 (α to C=C)2.69t
Ring CH2 (β to C=C)1.93quintet

13C NMR (CDCl3, 75 MHz) δ (ppm):

CarbonChemical Shift (ppm)
=C151.2
=CH2106.5
Ring CH2 (α to C=C)31.8
Ring CH2 (β to C=C)15.5

Infrared (IR) Spectroscopy (Neat, cm-1): [5][7]

Wavenumber (cm-1)Assignment
3075=C-H stretch
2978, 2855C-H stretch (ring)
1678C=C stretch
885=CH2 bend (out-of-plane)

Raman Spectroscopy: [6]

Raman spectroscopy has been instrumental in studying the ring-puckering vibrations of this compound.

Key Synthetic Methodologies

Several reliable methods have been developed for the synthesis of this compound, each with its own advantages and limitations.

The Wittig Reaction

The Wittig reaction is a widely used and versatile method for the synthesis of alkenes from carbonyl compounds. In the case of this compound, cyclobutanone is reacted with a methylenetriphenylphosphorane ylide.[8]

Materials:

  • Cyclobutanone

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous sodium sulfate

  • Saturated aqueous ammonium chloride solution

Procedure:

  • A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous diethyl ether.

  • The suspension is stirred under a nitrogen atmosphere and cooled to 0 °C in an ice bath.

  • n-Butyllithium (1.05 equivalents) is added dropwise from the dropping funnel over 30 minutes. The mixture develops a characteristic yellow-orange color, indicating the formation of the ylide.

  • The reaction mixture is stirred at room temperature for 1 hour.

  • A solution of cyclobutanone (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the ylide solution at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The volatile this compound is carefully isolated by fractional distillation.

Wittig_Synthesis cluster_ylide Ylide Formation cluster_wittig Wittig Reaction Ph3PCH3Br Methyltriphenylphosphonium bromide Ylide Methylenetriphenylphosphorane (Ylide) Ph3PCH3Br->Ylide nBuLi n-BuLi nBuLi->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Cyclobutanone Cyclobutanone Cyclobutanone->Oxaphosphetane This compound This compound Oxaphosphetane->this compound Ph3PO Triphenylphosphine oxide Oxaphosphetane->Ph3PO

Caption: Wittig synthesis of this compound.
Elimination Reactions

Elimination reactions, particularly dehydrohalogenation and the Hofmann elimination, provide alternative routes to this compound.

The treatment of a 1-halo-1-methylcyclobutane with a strong, non-nucleophilic base promotes an E2 elimination to form a mixture of this compound and 1-methylcyclobutene. The product distribution is influenced by the nature of the base and the reaction conditions.

Materials:

  • 1-Bromo-1-methylcyclobutane

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • A dry, three-necked round-bottom flask fitted with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with potassium tert-butoxide (1.5 equivalents) and anhydrous DMSO.

  • The mixture is stirred under a nitrogen atmosphere.

  • 1-Bromo-1-methylcyclobutane (1.0 equivalent) is added dropwise to the stirred suspension.

  • The reaction mixture is heated to 50-60 °C for 4-6 hours.

  • After cooling to room temperature, the reaction mixture is poured into a separatory funnel containing ice-water and diethyl ether.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic extracts are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate and filtered.

  • The product mixture is carefully analyzed and the isomers separated by fractional distillation or preparative gas chromatography.

Dehydrohalogenation cluster_reaction Dehydrohalogenation Start 1-Bromo-1-methylcyclobutane Products Product Mixture Start->Products Base KOtBu Base->Products This compound This compound Products->this compound Hofmann Product Methylcyclobutene 1-Methylcyclobutene Products->Methylcyclobutene Zaitsev Product

Caption: Dehydrohalogenation yielding isomeric products.

The Hofmann elimination involves the exhaustive methylation of a primary amine, followed by treatment with silver oxide and heat to induce elimination. For the synthesis of this compound, cyclobutylmethylamine is the starting material. This method typically favors the formation of the less substituted alkene (Hofmann's rule).

Materials:

  • Cyclobutylmethylamine

  • Methyl iodide (excess)

  • Silver oxide (Ag2O)

  • Water

  • Diethyl ether

Procedure:

  • Exhaustive Methylation: In a round-bottom flask, cyclobutylmethylamine is treated with an excess of methyl iodide. The reaction is typically stirred at room temperature for several hours until the quaternary ammonium salt, N,N,N-trimethylcyclobutylmethylammonium iodide, precipitates. The solid is collected by filtration, washed with diethyl ether, and dried.

  • Hydroxide Exchange: The quaternary ammonium iodide is suspended in water, and freshly prepared silver oxide is added. The mixture is stirred vigorously for several hours. The silver iodide precipitate is removed by filtration.

  • Elimination: The aqueous solution of the quaternary ammonium hydroxide is heated to a temperature sufficient to induce elimination (typically >100 °C). The volatile this compound is distilled from the reaction mixture as it is formed and collected in a cooled receiver.

Hofmann_Elimination Start Cyclobutylmethylamine Methylation Exhaustive Methylation (excess CH3I) Start->Methylation QuatSalt N,N,N-Trimethylcyclobutylmethyl- ammonium Iodide Methylation->QuatSalt Hydroxide Hydroxide Exchange (Ag2O, H2O) QuatSalt->Hydroxide QuatHydroxide N,N,N-Trimethylcyclobutylmethyl- ammonium Hydroxide Hydroxide->QuatHydroxide Elimination Thermal Elimination (Heat) QuatHydroxide->Elimination Product This compound Elimination->Product Byproduct Trimethylamine + H2O Elimination->Byproduct

Caption: Hofmann elimination pathway to this compound.

Conclusion

The journey from the early explorations of four-membered rings to the well-established synthetic routes available today for this compound highlights the progress in synthetic organic chemistry. Its unique structural and electronic properties continue to make it a molecule of interest for both fundamental research and applications in medicinal chemistry and materials science. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers working with this fascinating strained alkene.

References

An In-depth Technical Guide to the Synthesis and Characterization of Methylenecyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methylenecyclobutane, a strained four-membered ring containing an exocyclic double bond, is a valuable building block in organic synthesis.[1] Its unique structure and inherent ring strain make it a versatile substrate for a variety of chemical transformations, enabling the construction of more complex molecular architectures.[2][3] This guide provides a comprehensive overview of the primary synthetic routes to this compound and the key analytical techniques employed for its characterization.

Synthesis of this compound

The synthesis of this compound can be achieved through several strategic approaches. Classical methods often involve olefination reactions of cyclobutanone, while modern techniques offer greater modularity and functional group tolerance.

Wittig Olefination of Cyclobutanone

The most direct and widely employed method for synthesizing this compound is the Wittig reaction, which involves the olefination of cyclobutanone.[1] This reaction utilizes a phosphorus ylide, typically methylenetriphenylphosphorane (Ph₃P=CH₂), to convert the carbonyl group of cyclobutanone into a methylene group.[4] The high reactivity of the non-stabilized ylide and the formation of the highly stable triphenylphosphine oxide byproduct drive the reaction to completion.[5]

The overall transformation is as follows:

Cyclobutanone + Methyltriphenylphosphonium bromide (in the presence of a strong base) → this compound + Triphenylphosphine oxide + Salt byproduct

This method is valued for its reliability in forming the carbon-carbon double bond at a specific location.[5]

Copper-Catalyzed Borylative Cyclization

A more recent and versatile approach involves the copper-catalyzed borylative cyclization of linear alkynes.[6][7] This strategy allows for the construction of the this compound skeleton with various functionalities installed at different positions.[6] The reaction proceeds by transforming readily available linear alkynes into (boromethylene)cyclobutanes.[7] A key advantage of this method is its modularity and tolerance for a wide range of functional groups, which is often a limitation in other synthetic routes.[6] The resulting vinylboronic ester can be further functionalized, expanding the synthetic utility of the this compound products.[6]

Other Synthetic Approaches

Other notable methods for the synthesis of this compound and its derivatives include:

  • [2+2] Cycloaddition: The cycloaddition of allenes with alkenes is a classical approach to forming the cyclobutane ring system.[3]

  • Isomerization: this compound can be isomerized to the more thermodynamically stable 1-methylcyclobutene using a base catalyst, such as sodium-alumina.[8] This reaction is typically performed at equilibrium.[8]

  • Strain-Release Driven Reactions: The strain-release addition reaction of [1.1.1]propellane with nitriles and carboxylic acids can produce imidized this compound derivatives.[9]

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of this compound via the Wittig reaction.

Synthesis of this compound from Cyclobutanone via Wittig Reaction

This protocol is a representative procedure for the synthesis of this compound using a non-stabilized Wittig reagent.[1]

Materials:

  • Methyltriphenylphosphonium bromide

  • Strong base (e.g., n-butyllithium (n-BuLi) or sodium amide (NaNH₂))

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Cyclobutanone

  • Pentane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard glassware for anhydrous reactions

Procedure:

  • Ylide Generation:

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel under an inert atmosphere (Argon or Nitrogen), suspend methyltriphenylphosphonium bromide in anhydrous THF.

    • Cool the suspension in an ice bath.

    • Slowly add a solution of n-butyllithium in hexanes via the addition funnel.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. The formation of the deep red or orange color of the ylide indicates a successful reaction.

  • Olefination:

    • Cool the ylide solution back down in an ice bath.

    • Add a solution of cyclobutanone in anhydrous THF dropwise to the ylide solution.

    • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.

  • Work-up and Purification:

    • Quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract with pentane.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

    • Caution: this compound is highly volatile (b.p. 42 °C).[1][10] Carefully remove the solvent by distillation at atmospheric pressure using a short fractionating column.

    • The resulting product can be further purified by fractional distillation if necessary.[1]

Characterization

The structural elucidation and confirmation of this compound rely on a combination of spectroscopic techniques and physical property measurements.

Physical Properties

This compound is a colorless, highly flammable liquid with a faint, ether-like odor.[2] It is generally soluble in non-polar organic solvents and has limited solubility in polar solvents like water.[2]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of this compound is distinctive. It shows a signal for the two equivalent exocyclic vinylic protons and signals for the aliphatic protons of the cyclobutane ring.[11] The chemical shifts and multiplicities are key identifiers.

  • ¹³C NMR: Due to its symmetry, the carbon NMR spectrum of this compound displays four distinct signals.[11] The chemical shifts of the sp² hybridized carbons of the double bond are significantly different from the sp³ hybridized carbons of the ring.[11]

Infrared (IR) Spectroscopy:

The IR spectrum provides crucial information about the functional groups present. For this compound, the key diagnostic peaks are the C=C stretching absorption of the exocyclic double bond and the =C-H stretching vibrations.[11]

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. This compound will show a molecular ion peak (M⁺) at an m/z corresponding to its molecular formula (C₅H₈).[11] The fragmentation pattern can provide further structural information.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₅H₈[2]
Molecular Weight68.12 g/mol [2]
Boiling Point42 °C[1][10]
Density0.736 g/mL at 25 °C[10][12]
Refractive Index (n²⁰/D)1.42[10][12]
Melting Point-134.7 °C[10][12]

Table 2: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

ProtonsChemical Shift (δ, ppm)Multiplicity
=CH₂ (vinylic)~4.69Multiplet
-CH₂- (allylic)~2.69Multiplet
-CH₂- (homoallylic)~1.93Multiplet
Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.[13]

Table 3: ¹³C NMR Spectroscopic Data for this compound

CarbonChemical Shift (δ, ppm)
=C<~151.7
=CH₂~105.8
-CH₂- (allylic)~31.3
-CH₂- (homoallylic)~15.9
Note: Data obtained from typical values for similar structures. Specific literature values may vary.

Table 4: Key IR Absorption Frequencies for this compound

Functional GroupWavenumber (cm⁻¹)
=C-H Stretch~3070
C-H Stretch (aliphatic)~2850-2960
C=C Stretch~1660
=C-H Bend~890
Note: These are characteristic absorption ranges and may vary slightly.

Table 5: Mass Spectrometry Data for this compound

m/zInterpretation
68Molecular Ion (M⁺)
67[M-H]⁺
53[M-CH₃]⁺
40Common fragment
39Common fragment
Note: Fragmentation patterns can be complex and depend on ionization energy.[14][15]

Visualizations

The following diagrams illustrate key workflows and mechanisms related to the synthesis and characterization of this compound.

Synthesis_Workflow General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Starting Materials (e.g., Cyclobutanone) B Reaction (e.g., Wittig Olefination) A->B C Crude Product B->C D Work-up & Extraction C->D E Distillation D->E F Pure this compound E->F G NMR (¹H, ¹³C) F->G H IR Spectroscopy F->H I Mass Spectrometry F->I J Structure Confirmation G->J H->J I->J

Synthesis and Characterization Workflow.

Wittig_Mechanism Wittig Reaction Mechanism for this compound Synthesis cluster_note Note Ylide Ph₃P⁺-CH₂⁻ Phosphorus Ylide Betaine Betaine Intermediate P⁺-C-C-O⁻ Ylide->Betaine Nucleophilic Attack Cyclobutanone Cyclobutanone C=O Cyclobutanone->Betaine Oxaphosphetane Oxaphosphetane 4-membered ring Betaine->Oxaphosphetane Ring Closure Products This compound + Ph₃P=O Oxaphosphetane->Products Cycloreversion NoteNode Some studies suggest a concerted [2+2] cycloaddition directly forming the oxaphosphetane.

Wittig Reaction Mechanism.

Characterization_Logic Logical Flow for Spectroscopic Characterization cluster_info Information Obtained cluster_technique Analytical Technique Sample Pure Sample MS Mass Spectrometry Sample->MS IR IR Spectroscopy Sample->IR NMR NMR (¹H, ¹³C) Sample->NMR MS_Info Molecular Weight & Fragmentation Pattern Conclusion Structural Confirmation of This compound MS_Info->Conclusion IR_Info Functional Groups (C=C, =C-H) IR_Info->Conclusion NMR_Info Connectivity & Electronic Environment NMR_Info->Conclusion MS->MS_Info IR->IR_Info NMR->NMR_Info

Spectroscopic Characterization Logic.

References

Spectroscopic Profile of Methylenecyclobutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for methylenecyclobutane (CAS: 1120-56-5), a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights into its unique structural features. This document is intended to serve as a practical resource for the identification, characterization, and utilization of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct signals that are characteristic of its strained four-membered ring and exocyclic double bond.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is characterized by three main sets of signals corresponding to the vinylic protons of the methylene group and the two types of methylene protons within the cyclobutane ring.

Proton Assignment Chemical Shift (δ) in ppm Multiplicity Coupling Constants (J) in Hz
=CH₂ (vinylic)4.65 - 4.69MultipletJ(H,H') ≈ 0.09, J(H,H_α) ≈ -2.67, J(H,H_β) ≈ -2.19[1]
α-CH₂ (allylic)2.65 - 2.69MultipletJ(H_α,H_α') ≈ -15.26, J(H_α,H_β) ≈ 9.57, J(H_α,H_β') ≈ 6.29[1]
β-CH₂1.89 - 1.93MultipletJ(H_β,H_β') ≈ -10.85[1]

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound displays three distinct signals, corresponding to the quaternary and methylene carbons of the exocyclic double bond, and the two types of methylene carbons within the cyclobutane ring.

Carbon Assignment Chemical Shift (δ) in ppm
C=~150
=CH₂~105
α-CH₂~32
β-CH₂~16

Note: The chemical shift values are approximate and can be influenced by the solvent and experimental conditions. Definitive assignments are best confirmed through 2D NMR experiments.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to C-H stretching and bending vibrations, as well as a distinctive C=C stretching vibration for the exocyclic double bond.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~3080=C-H stretchMedium
2950 - 2850C-H stretch (aliphatic)Strong
~1670C=C stretchMedium
~1450CH₂ scissoringMedium
~890=CH₂ out-of-plane bendStrong

Note: The peak positions and intensities can vary depending on the sampling method (e.g., neat liquid, gas phase, or in solution).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, electron ionization (EI) leads to a characteristic fragmentation pattern that can be used for its identification.

m/z Relative Intensity (%) Assignment
68~85[M]⁺ (Molecular Ion)
67100[M-H]⁺ (Base Peak)
53~30[M-CH₃]⁺
41~15[C₃H₅]⁺
39~40[C₃H₃]⁺

Note: The relative intensities of the fragments can vary depending on the ionization energy and the specific mass spectrometer used.

Experimental Protocols

The following sections provide generalized experimental protocols for the acquisition of spectroscopic data for a volatile liquid hydrocarbon like this compound.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

  • A solution of this compound is prepared by dissolving approximately 5-20 mg of the neat liquid in a deuterated solvent (e.g., CDCl₃).

  • The solution is transferred to a standard 5 mm NMR tube.

Data Acquisition:

  • The NMR tube is placed in the spectrometer.

  • The magnetic field is locked onto the deuterium signal of the solvent.

  • Shimming is performed to optimize the magnetic field homogeneity.

  • For ¹H NMR, a standard single-pulse experiment is typically used.

  • For ¹³C NMR, a proton-decoupled experiment is performed to obtain singlets for each carbon environment.

  • The spectra are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

ATR-IR Spectroscopy

Sample Preparation:

  • A small drop of neat this compound is placed directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

  • A background spectrum of the clean, empty ATR crystal is recorded.

  • The sample is applied to the crystal, ensuring good contact.

  • The IR spectrum of the sample is recorded.

  • The final spectrum is presented in terms of transmittance or absorbance.

Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction:

  • For a volatile liquid like this compound, a direct insertion probe or a gas chromatography (GC) inlet can be used.

  • If using a direct probe, a small amount of the liquid is introduced into a capillary tube which is then inserted into the ion source.

  • For GC-MS, the sample is injected into the GC, where it is vaporized and separated before entering the mass spectrometer.

Data Acquisition:

  • The vaporized sample is bombarded with a beam of electrons (typically at 70 eV).

  • The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z).

  • The detector records the abundance of each fragment, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound, from sample preparation to data interpretation.

Spectroscopic_Workflow Spectroscopic Analysis of this compound cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output cluster_interpretation Structural Elucidation Sample This compound (Neat Liquid) NMR_Sample Dissolve in CDCl3 Sample->NMR_Sample IR_Sample Direct Application Sample->IR_Sample MS_Sample Vaporization Sample->MS_Sample NMR NMR Spectroscopy (1H & 13C) NMR_Sample->NMR IR ATR-IR Spectroscopy IR_Sample->IR MS EI-Mass Spectrometry MS_Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Wavenumbers (cm-1) % Transmittance IR->IR_Data MS_Data m/z Ratios Relative Abundance MS->MS_Data Structure This compound Structure Confirmed NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Characterization.

References

ring strain energy of methylenecyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Ring Strain Energy of Methylenecyclobutane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the , synthesizing experimental and computational data. It details the methodologies for determining this key thermodynamic property and presents the information in a structured format for ease of comparison and application in research and development.

Introduction to Ring Strain

In organic chemistry, ring strain is a type of instability that arises when bond angles in a cyclic molecule deviate from the ideal values for a given hybridization of the atoms.[1] This strain is a composite of angle strain (from the deviation of bond angles from the ideal 109.5° for sp³ hybridized carbons), torsional strain (from eclipsing interactions between adjacent groups), and transannular strain (steric hindrance between non-adjacent atoms).[2] Molecules with high ring strain, such as cyclopropanes and cyclobutanes, have elevated heats of combustion.[1] The quantitative measurement of ring strain is crucial for understanding molecular stability and reactivity, which is of particular interest in drug design and synthesis where strained rings can be used to control conformation or as reactive handles.

This compound, a four-membered ring containing an exocyclic double bond, possesses significant ring strain that influences its chemical behavior. Understanding and quantifying this strain is essential for predicting its reactivity and for its application in chemical synthesis.

Quantitative Data on the Ring Strain Energy of this compound

The thermodynamic properties of this compound have been determined through both experimental and computational methods. The following tables summarize the key quantitative data available in the literature.

Thermodynamic PropertyExperimental Value (kcal/mol)Reference
Standard Enthalpy of Combustion (Liquid, 298.15 K), ΔH°c(l)-765.95 ± 0.12[3][4][5]
Enthalpy of Vaporization (298.15 K), ΔHvap6.62 ± 0.10[3][5][6]
Estimated Ring Strain Energy ~27.5 - 27.7 [7]

Table 1: Experimentally Determined and Computationally Estimated Thermodynamic Properties of this compound.

Computational MethodCalculated Strain Energy (kcal/mol)
Isodesmic Reaction Scheme27.5
Homodesmotic Reaction Scheme27.7
Benson's Group Increment Method (comparison)27.6
Franklin's Group Increment Method (comparison)27.4
Wiberg's Method (comparison)27.1

Table 2: Computationally Derived Ring Strain Energies of this compound using various methods.[7]

Experimental Protocols for Determining Ring Strain Energy

The primary experimental method for determining the ring strain energy of a hydrocarbon like this compound is through the measurement of its heat of combustion.

Oxygen-Bomb Combustion Calorimetry

This technique measures the heat released when a substance is completely burned in an excess of oxygen in a constant-volume container called a bomb.

Methodology:

  • Sample Preparation: A precise mass of liquid this compound is encapsulated in a fragile borosilicate-glass ampoule.[3]

  • Calorimeter Setup: The sealed ampoule is placed in a platinum crucible inside a steel bomb. A small amount of water (1 cm³) is added to the bomb to ensure that the water formed during combustion is in its liquid state.[3]

  • Pressurization: The bomb is flushed and then charged with pure oxygen to a pressure of 30 atm.[3]

  • Combustion: The sample is ignited by passing an electric current through a fuse wire in contact with the sample. The combustion reaction for this compound is: C₅H₈(l) + 7O₂(g) → 5CO₂(g) + 4H₂O(l)

  • Temperature Measurement: The bomb is submerged in a known mass of water in a well-insulated calorimeter. The temperature of the water is precisely measured before and after combustion. The experiment is typically initiated at a temperature slightly below 298.15 K to have the final temperature be close to it.[3]

  • Calibration: The energy equivalent of the calorimeter is determined by burning a standard substance with a precisely known heat of combustion, such as benzoic acid.[3]

  • Data Analysis: The heat of combustion is calculated from the observed temperature change and the energy equivalent of the calorimeter, with corrections made for the heat of ignition and any side reactions (e.g., formation of nitric acid).[3]

Ebulliometry for Enthalpy of Vaporization

To convert the enthalpy of combustion from the liquid to the gaseous state, the enthalpy of vaporization is required.

Methodology:

  • Vapor Pressure Measurement: The vapor pressure of this compound is measured at different temperatures using an ebulliometer.[3]

  • Calculation: The enthalpy of vaporization is then calculated from the vapor pressure data using the Clausius-Clapeyron equation or a more exact form like the Cox equation, often with an estimation of the second virial coefficient.[3]

Calculation of Ring Strain Energy

The ring strain energy (SE) is the difference between the experimentally determined enthalpy of formation (ΔH°f) and a theoretical strain-free enthalpy of formation (ΔH°f,sf).

SE = ΔH°f(experimental) - ΔH°f(strain-free)

The experimental enthalpy of formation is derived from the enthalpy of combustion. The strain-free enthalpy of formation is calculated using group increment methods, such as those developed by Benson or Franklin, which assign specific enthalpy values to different chemical groups in a molecule.[7]

Visualizations

The following diagrams illustrate the experimental workflow for determining the ring strain energy and the logical process of its calculation.

Experimental_Workflow cluster_prep Sample Preparation cluster_calorimetry Oxygen-Bomb Calorimetry cluster_vaporization Ebulliometry cluster_data_analysis Data Analysis Sample This compound Sample Ampoule Encapsulation in Glass Ampoule Sample->Ampoule Bomb Place in Bomb + 1 cm³ H₂O Ampoule->Bomb Pressurize Flush and Pressurize with O₂ to 30 atm Bomb->Pressurize Combust Ignite Sample Pressurize->Combust Measure_T Measure Temperature Change Combust->Measure_T Calc_Hc Calculate ΔH°c Measure_T->Calc_Hc Vapor_Pressure Measure Vapor Pressure vs. Temperature Calc_Hvap Calculate ΔHvap Vapor_Pressure->Calc_Hvap Calc_Hf Calculate ΔH°f Calc_Hvap->Calc_Hf Calc_Hc->Calc_Hf Calc_SE Calculate Strain Energy Calc_Hf->Calc_SE Strain_Energy_Calculation cluster_experimental Experimental Data cluster_theoretical Theoretical Calculation Hc ΔH°c (exp) -765.95 kcal/mol Hf_exp ΔH°f (exp, gas) Hc->Hf_exp Hvap ΔHvap (exp) 6.62 kcal/mol Hvap->Hf_exp SE Ring Strain Energy ~27.6 kcal/mol Hf_exp->SE Hf_sf ΔH°f (strain-free, theo) Hf_sf->SE Group_Increments Group Increment Methods (e.g., Benson) Group_Increments->Hf_sf

References

Early Studies on the Reactivity of Methylenecyclobutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenecyclobutane, a strained four-membered ring with an exocyclic double bond, has long been a subject of interest in organic chemistry. Its unique structural features impart a high degree of reactivity, making it a versatile building block in synthesis. The early investigations into the reactivity of this compound, particularly in the mid-20th century, laid the foundational understanding of its chemical behavior. This technical guide provides an in-depth review of these seminal studies, focusing on key transformations including oxidation, hydrohalogenation, and thermal rearrangements. The work of pioneering chemists, notably Professor John D. Roberts, will be highlighted, as their contributions were instrumental in elucidating the reaction pathways of this intriguing molecule.

Oxidation of this compound to Cyclobutanone

One of the earliest and most practical applications of this compound chemistry was its conversion to cyclobutanone, a valuable synthetic intermediate. Early studies meticulously explored various oxidative cleavage methods of the exocyclic double bond.

Quantitative Data on Oxidative Cleavage

The research group of John D. Roberts and Charles W. Sauer systematically investigated the oxidation of this compound to 1-(hydroxymethyl)-1-cyclobutanol, which was then cleaved to yield cyclobutanone. The efficiency of the initial hydroxylation step was found to be highly dependent on the oxidizing agent.[1]

Oxidizing AgentProductYield (%)Reference
Dilute Aqueous Potassium Permanganate1-(hydroxymethyl)-1-cyclobutanol40Gustavson (as cited in[1])
Performic Acid1-(hydroxymethyl)-1-cyclobutanol80-83[1]
Hydrogen Peroxide in t-Butyl Alcohol1-(hydroxymethyl)-1-cyclobutanol39[1]
Lead Tetraacetate (cleavage of the glycol)Cyclobutanoneup to 90[1]
Experimental Protocols

1.2.1. Performic Acid Oxidation of this compound

This protocol is based on the modification of the procedure by Roebuck and Adkins as described by Roberts and Sauer.[1]

  • Preparation of Performic Acid: A solution of performic acid is prepared by carefully adding a calculated amount of 90% hydrogen peroxide to an excess of 88% formic acid, with cooling to maintain a temperature of 10-15 °C.

  • Reaction Setup: The performic acid solution is placed in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The flask is cooled in an ice-salt bath.

  • Addition of this compound: this compound is added dropwise to the stirred performic acid solution at a rate that maintains the reaction temperature below 25 °C.

  • Reaction Completion and Work-up: After the addition is complete, the mixture is stirred for an additional period at room temperature. The excess formic acid and water are then removed under reduced pressure.

  • Isolation of 1-(hydroxymethyl)-1-cyclobutanol: The residual product is purified by distillation under reduced pressure.

1.2.2. Cleavage of 1-(hydroxymethyl)-1-cyclobutanol with Lead Tetraacetate

  • Reaction Setup: A solution of 1-(hydroxymethyl)-1-cyclobutanol in anhydrous methylene chloride is placed in a flask equipped with a stirrer and a powder addition funnel.

  • Addition of Lead Tetraacetate: Lead tetraacetate is added portion-wise to the stirred solution. The reaction is mildly exothermic and may require occasional cooling.

  • Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the lead tetraacetate (a spot test with potassium iodide-starch paper can be used).

  • Work-up: Upon completion, the lead acetate precipitate is filtered off. The filtrate is washed successively with water, sodium bicarbonate solution, and brine.

  • Isolation of Cyclobutanone: The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed by distillation. The resulting cyclobutanone is then purified by fractional distillation.

Reaction Workflow

Oxidation_Workflow MCB This compound Glycol 1-(hydroxymethyl)-1-cyclobutanol MCB->Glycol Hydroxylation (80-83% yield) Reagent Performic Acid Cyclobutanone Cyclobutanone Glycol->Cyclobutanone Oxidative Cleavage (up to 90% yield) Cleavage_Reagent Lead Tetraacetate

Caption: Workflow for the two-step oxidation of this compound to cyclobutanone.

Addition of Hydrogen Bromide

The addition of hydrogen bromide (HBr) to the exocyclic double bond of this compound was a key area of early investigation, revealing the dual reactivity of the molecule under different reaction conditions. These studies provided classic examples of Markovnikov and anti-Markovnikov addition, dictated by the presence or absence of radical initiators.

Ionic Addition (Markovnikov Addition)

In the absence of peroxides or other radical initiators, the addition of HBr to this compound proceeds through an ionic mechanism. The reaction follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the bromine atom adds to the more substituted carbon.

The ionic addition of HBr involves the formation of a carbocation intermediate. Protonation of the exocyclic double bond leads to a tertiary cyclobutylcarbinyl cation. This cation is highly strained and can undergo a rapid ring expansion to a more stable cyclopentyl cation. Subsequent attack by a bromide ion on this rearranged cation leads to the formation of 1-bromo-1-methylcyclopentane as the major product.

Ionic_Addition MCB This compound Intermediate1 Tertiary Cyclobutylcarbinyl Cation MCB->Intermediate1 Protonation HBr HBr Intermediate2 Cyclopentyl Cation Intermediate1->Intermediate2 Ring Expansion (Rearrangement) Product 1-Bromo-1-methylcyclopentane Intermediate2->Product Nucleophilic Attack Br_ion Br⁻ Radical_Addition cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination ROOR Peroxide (ROOR) RO_rad 2 RO• ROOR->RO_rad Heat or Light Br_rad Br• RO_rad->Br_rad Hydrogen Abstraction ROH ROH HBr_init HBr MCB_prop This compound Intermediate_rad Tertiary Cyclobutylmethyl Radical MCB_prop->Intermediate_rad Addition Br_rad_prop Br• Product_prop (Bromomethyl)cyclobutane Intermediate_rad->Product_prop Hydrogen Abstraction Br_rad_regen Br• HBr_prop HBr Br_rad_term1 Br• Br2 Br₂ Br_rad_term1->Br2 Br_rad_term2 Br• Rad_term1 R• RR R-R Rad_term1->RR Rad_term2 R• Br_rad_term3 Br• RBr R-Br Br_rad_term3->RBr Rad_term3 R• Thermal_Isomerization MCB This compound Transition_State Transition State / Diradical MCB->Transition_State Heat Product 1-Methylcyclobutene Transition_State->Product

References

physical and chemical properties of methylenecyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the physical, chemical, and reactive properties of methylenecyclobutane. This strained olefin serves as a versatile building block in organic synthesis, offering a unique combination of reactivity and structural complexity that is of significant interest in the development of novel molecular architectures and pharmaceutical agents.

Core Physical and Chemical Properties

This compound is a highly flammable, colorless liquid.[1][2] Its strained four-membered ring and exocyclic double bond contribute to its distinct reactivity. A summary of its key physical and chemical properties is presented below.

Table 1: Physical Properties of this compound
PropertyValueSource
Molecular FormulaC5H8[1][2][3][4][5][6][7]
Molar Mass68.12 g/mol [1][2][3][4]
Density0.736 g/mL at 25 °C[1][3]
Melting Point-134.7 °C[1][2]
Boiling Point42 °C at 749 mm Hg[1][3]
Vapor Pressure6.57 psi (45.3 kPa) at 20 °C[1][3]
Refractive Indexn20/D 1.42[1][3]
Flash Point< -30 °F (< -34 °C)[1][3]
Table 2: Thermodynamic Properties of this compound
PropertyValueSource
Standard Enthalpy of Combustion (liquid, 298.15 K)-765.95 ± 0.12 kcal/mol[8]
Enthalpy of Formation (gas)Data not readily available
Enthalpy of VaporizationDerived from vapor pressure measurements[8]
Ring Strain EnergyEstimated[8]
Table 3: Spectroscopic Data of this compound
Spectroscopic DataChemical Shift (ppm) or Wavenumber (cm-1)Source
¹H NMR (300 MHz, neat)4.645 (t, 2H), 2.649 (t, 4H), 1.890 (quint, 2H)[9]
(399.65 MHz, CDCl₃) 4.685 (s, 2H), 2.685 (t, 4H), 1.928 (p, 2H)[9]
¹³C NMR Data not readily available in cited sources
Mass Spectrum (GC-MS) Major peaks at m/z: Data available but requires specific spectrum interpretation[6][10]

Safety and Handling

This compound is a highly flammable liquid and vapor (GHS Hazard H225).[3][4] It should be handled with extreme care in a well-ventilated area, away from sources of ignition.[1]

Precautionary Measures:

  • Keep container tightly closed in a dry and well-ventilated place.

  • Store at 2-8°C.[1][3]

  • Use non-sparking tools and take precautionary measures against static discharge.[1]

  • Wear appropriate personal protective equipment (PPE), including protective gloves, eye protection, and face protection.[3][11]

  • In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

Experimental Protocols

This section provides detailed methodologies for the synthesis and key reactions of this compound, compiled and adapted from peer-reviewed literature.

Synthesis of this compound

Method 1: Copper-Catalyzed Borylative Cyclization

This method provides a modular approach to substituted methylenecyclobutanes. The following is a generalized protocol based on the work of Zhao and co-workers.

  • Materials:

    • Appropriate homoallylic tosylate

    • Bis(pinacolato)diboron (B₂pin₂) (1.2 equiv)

    • Copper(I) chloride (CuCl) (10 mol%)

    • IMes·HCl (13 mol%)

    • Potassium tert-butoxide (KOt-Bu) (1.2 equiv)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • To an oven-dried Schlenk tube under an inert atmosphere, add CuCl (10 mol%), IMes·HCl (13 mol%), B₂pin₂ (1.2 equiv), and KOt-Bu (1.2 equiv).

    • Add anhydrous THF and stir the mixture for 10 minutes at room temperature.

    • Add the homoallylic tosylate (1.0 equiv) to the reaction mixture.

    • Heat the reaction mixture to 50 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

    • Extract the product with diethyl ether (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired this compound derivative.

Method 2: Dehydrohalogenation of 1-bromo-1-methylcyclobutane

A classic approach to forming the exocyclic double bond.

  • Materials:

    • 1-bromo-1-methylcyclobutane

    • Potassium tert-butoxide (KOt-Bu)

    • Anhydrous dimethyl sulfoxide (DMSO)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromo-1-methylcyclobutane in anhydrous DMSO.

    • Add potassium tert-butoxide (1.5 equivalents) portion-wise to the stirred solution at room temperature.

    • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.

    • Monitor the reaction by GC-MS.

    • After completion, pour the reaction mixture into ice-water and extract with pentane (3 x 30 mL).

    • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

    • Carefully distill the pentane to obtain crude this compound. Further purification can be achieved by fractional distillation.

Key Reactions of this compound

Reaction 1: Palladium-Catalyzed Ring Expansion

This compound can undergo ring expansion to form cyclopentanone derivatives in the presence of a palladium catalyst.

  • Materials:

    • This compound

    • Bis(acetonitrile)chloronitropalladium(II) [PdCl(NO₂)(MeCN)₂]

    • Dichloromethane (CH₂Cl₂)

  • Procedure:

    • In a clean, dry NMR tube, dissolve this compound in dichloromethane-d₂.

    • Add a solution of bis(acetonitrile)chloronitropalladium(II) in dichloromethane-d₂ to the NMR tube at low temperature (-20 °C).

    • Monitor the reaction by ¹H and ¹³C NMR spectroscopy. The formation of a π-olefin complex and a β-nitritopalladation product can be observed.

    • Allow the reaction to warm to room temperature. The rearrangement to cyclopentanone will proceed.

    • The final product can be isolated after appropriate work-up, which typically involves quenching the catalyst and purification by chromatography.

Reaction 2: Addition of HBr (Ionic vs. Radical)

The regioselectivity of HBr addition to this compound is dependent on the reaction conditions.

  • Ionic Addition:

    • Bubble dry HBr gas through a solution of this compound in a non-polar solvent (e.g., pentane) at 0 °C in the absence of light and radical initiators.

    • The reaction is typically rapid. Monitor by GC-MS.

    • The major product will be 1-bromo-1-methylcyclobutane, resulting from the formation of the more stable tertiary carbocation intermediate.

  • Radical Addition:

    • In the presence of a radical initiator (e.g., benzoyl peroxide or AIBN) and under UV irradiation, bubble HBr gas through a solution of this compound in a non-polar solvent.

    • The reaction will yield (bromomethyl)cyclobutane as the major product, following an anti-Markovnikov addition pathway.

Reaction 3: Polymerization

This compound can undergo polymerization, particularly in the presence of Lewis acids or Ziegler-Natta catalysts.

  • Cationic Polymerization:

    • In a flame-dried reaction vessel under an inert atmosphere, cool a solution of this compound in a non-polar solvent (e.g., toluene) to a low temperature (-78 °C).

    • Add a Lewis acid initiator (e.g., BF₃·OEt₂) dropwise to the stirred solution.

    • Allow the polymerization to proceed for a set time, then quench the reaction by adding a small amount of methanol.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

    • Collect the polymer by filtration, wash with methanol, and dry under vacuum. The resulting polymer will contain a mix of cyclic and ethylenic structures.

Visualizations

The following diagrams illustrate key conceptual frameworks related to the chemistry of this compound.

Synthesis_of_this compound cluster_0 Method 1: Borylative Cyclization cluster_1 Method 2: Dehydrohalogenation Homoallylic Tosylate Homoallylic Tosylate Vinylboronic Ester Intermediate Vinylboronic Ester Intermediate Homoallylic Tosylate->Vinylboronic Ester Intermediate CuCl, IMes-HCl B₂pin₂, KOt-Bu This compound Derivative This compound Derivative Vinylboronic Ester Intermediate->this compound Derivative Cyclization 1-bromo-1-methylcyclobutane 1-bromo-1-methylcyclobutane This compound This compound 1-bromo-1-methylcyclobutane->this compound KOt-Bu, DMSO

Caption: Synthetic routes to this compound.

Reactions_of_this compound cluster_ring_expansion Ring Expansion cluster_addition Addition Reactions cluster_polymerization Polymerization MCB This compound RE_Product Cyclopentanone MCB->RE_Product Pd(II) catalyst Ionic_Add 1-bromo-1-methylcyclobutane (Markovnikov) MCB->Ionic_Add HBr (ionic) Radical_Add (Bromomethyl)cyclobutane (Anti-Markovnikov) MCB->Radical_Add HBr (radical) Polymer Poly(this compound) MCB->Polymer Lewis Acid or Ziegler-Natta Catalyst

Caption: Key chemical transformations of this compound.

Experimental_Workflow_Synthesis Start Combine Reactants and Catalyst Reaction Heat and Stir (Monitor Progress) Start->Reaction Workup Quench Reaction and Extract Product Reaction->Workup Purification Column Chromatography or Distillation Workup->Purification Product Pure this compound Derivative Purification->Product

Caption: General experimental workflow for synthesis.

References

The Electronic Structure of the Methylenecyclobutane Exo-Double Bond: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

December 17, 2025

Abstract

Methylenecyclobutane, a strained four-membered carbocycle featuring an exocyclic double bond, presents a unique electronic structure that governs its distinct reactivity. The inherent ring strain, a consequence of suboptimal bond angles within the cyclobutane ring, profoundly influences the hybridization and energy of the molecular orbitals associated with the exo-double bond. This guide provides an in-depth analysis of the geometric and electronic properties of this moiety, supported by quantitative data from computational and experimental studies. Detailed protocols for key analytical techniques are presented, and logical workflows are visualized to elucidate the relationship between electronic structure and chemical behavior. This document serves as a comprehensive resource for professionals seeking to understand and exploit the unique characteristics of this compound in synthetic chemistry and drug discovery.[1][2]

Introduction

The this compound scaffold is a recurring motif in natural products and a valuable building block in synthetic chemistry.[2] Its utility stems from the unique reactivity conferred by the interplay between the π-system of the exocyclic double bond and the σ-framework of the strained cyclobutane ring. Unlike typical acyclic alkenes, the geometry of this compound is constrained, leading to significant deviations from ideal sp² and sp³ hybridization. This inherent angular strain not only raises the ground state energy of the molecule but also alters the energies and shapes of its frontier molecular orbitals (HOMO and LUMO), making it susceptible to a variety of chemical transformations, including ring-opening and expansion reactions.[2][3]

Understanding the electronic structure of the exo-double bond is paramount for predicting and controlling the reactivity of this compound derivatives. This guide synthesizes findings from high-level ab initio and Density Functional Theory (DFT) calculations, as well as experimental techniques like electron diffraction and photoelectron spectroscopy, to provide a detailed portrait of its electronic landscape.

Geometric and Electronic Properties

Theoretical calculations and experimental measurements have provided a clear picture of the geometry of this compound. The cyclobutane ring is not planar but puckered, which helps to alleviate some of the torsional strain.[4] This puckering influences the orientation and, consequently, the electronic properties of the exocyclic double bond.

Molecular Geometry

Computational studies, particularly using methods like M06 and CCSD with augmented basis sets, have yielded geometric parameters that are in good agreement with experimental electron diffraction data.[4] Key structural parameters are summarized below.

ParameterDescriptionValue (M06/aug-cc-PVTZ)[4]Value (Electron Diffraction)[4]
r(C=C)Exo-double bond length1.33 Å-
r(C_ring-C_ring)Intramolecular C-C single bonds1.54 - 1.56 Å1.524 - 1.558 Å
r(C_ring-C=)Single bond to exo-carbon1.51 Å-
∠(C-C-C)_ringInternal ring angles~88° - 93°93.1° - 93.7°
Puckering AngleDihedral angle of the ring~20° - 30°-

Table 1: Selected geometric parameters of this compound from computational and experimental methods.

The strength of an exo-double bond has been observed to be proportional to the degree of angular strain in the attached ring.[2] The bond angles within the cyclobutane ring deviate significantly from the ideal sp³ angle of 109.5°, inducing considerable angle strain. This strain influences the hybridization of the ring carbons, increasing the p-character of the endocyclic orbitals and consequently increasing the s-character of the exocyclic single bonds, which can affect the adjacent π-system.

Frontier Molecular Orbitals and Electronic Interactions

The reactivity of the exo-double bond is largely dictated by its frontier molecular orbitals. A key feature of this compound's electronic structure is the interaction between the pseudo-π orbitals of the cyclobutane ring's C-H bonds and the π-orbitals of the double bond.[2] This hyperconjugative interaction can influence the energy levels of the HOMO and LUMO.

  • Highest Occupied Molecular Orbital (HOMO): The HOMO is primarily the π-bonding orbital of the C=C double bond. Its energy is elevated compared to that of a typical, unstrained alkene due to ring strain, making this compound a better nucleophile.

  • Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is the corresponding π*-antibonding orbital. The strain and electronic interactions can lower its energy, making the molecule more susceptible to attack by nucleophiles under certain conditions.

The diagram below illustrates the conceptual mixing of the ring's Walsh-type orbitals with the π-system of the exocyclic methylene group.

G cluster_2 This compound π-System σ_orbitals Walsh-type σ-orbitals HOMO HOMO (π) σ_orbitals->HOMO Interaction p_orbital p-orbital p_orbital->HOMO LUMO LUMO (π*) p_orbital->LUMO

Fig. 1: Orbital interactions in this compound.

Experimental Protocols for Structural Analysis

The characterization of this compound's electronic structure relies on a combination of spectroscopic and computational methods.

Ultraviolet Photoelectron Spectroscopy (UPS)

UPS is a powerful technique for directly probing the energies of valence molecular orbitals by measuring the kinetic energy of photoelectrons ejected upon irradiation with high-energy UV photons.[5][6][7]

Experimental Protocol: Gas-Phase UPS

  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber (pressure < 10⁻⁵ torr) through a needle valve to form a molecular beam.

  • Ionization Source: The molecular beam is crossed with a monochromatic beam of UV photons, typically from a helium discharge lamp (He Iα at 21.22 eV or He IIα at 40.8 eV).[7]

  • Photoelectron Ejection: The incident photons ionize the molecules, causing the ejection of valence electrons.

  • Energy Analysis: The ejected photoelectrons travel into a hemispherical electron energy analyzer. A variable electrostatic field is applied to deflect the electrons based on their kinetic energy (KE).

  • Detection: Electrons with a specific kinetic energy pass through the analyzer and are detected by an electron multiplier.

  • Spectrum Generation: By scanning the electrostatic field, a spectrum of electron counts versus kinetic energy is generated.

  • Data Analysis: The binding energy (BE) of each electron, which corresponds to the ionization potential for that molecular orbital, is calculated using the equation: BE = hν - KE where hν is the energy of the incident photon.[7] Each band in the UPS spectrum corresponds to ionization from a specific molecular orbital. The lowest ionization potential is assigned to the HOMO.[2]

Computational Chemistry Workflow

Computational methods are essential for correlating experimental data with theoretical models of electronic structure.

Workflow: DFT Geometry Optimization and Orbital Analysis

The logical workflow for a typical computational study is outlined below.

G start Define Input: Molecule (Z-matrix/XYZ) Method (e.g., M06) Basis Set (e.g., aug-cc-PVTZ) geom_opt Perform Geometry Optimization Calculation start->geom_opt freq_calc Perform Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum (No imaginary frequencies) freq_calc->verify_min Check Output verify_min->geom_opt Failure (Re-optimize) pop_analysis Perform Population Analysis (e.g., NBO, Mulliken) verify_min->pop_analysis Success orbital_vis Generate Molecular Orbitals (HOMO, LUMO, etc.) pop_analysis->orbital_vis end Analyze Electronic Properties: Energies, Charges, Bond Orders orbital_vis->end

Fig. 2: Workflow for computational electronic structure analysis.
  • Structure Definition: The initial 3D coordinates of this compound are defined.

  • Method Selection: A theoretical method (e.g., DFT functional like M06) and a basis set (e.g., aug-cc-PVTZ) are chosen.[4]

  • Geometry Optimization: An energy minimization calculation is performed to find the lowest energy conformation of the molecule.

  • Frequency Calculation: A vibrational frequency analysis is conducted to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

  • Property Calculation: Single-point energy calculations are then used to determine various electronic properties, including molecular orbital energies, shapes, and electron density distributions.

Reactivity of the Exo-Double Bond

The unique electronic structure of the this compound exo-double bond leads to a rich and diverse reactivity profile. The strain energy of the four-membered ring provides a powerful thermodynamic driving force for reactions that lead to ring-opening or expansion.[8][9]

  • Cycloadditions: The strained double bond readily participates in [2+2] cycloadditions.[10]

  • Ring Expansion: Palladium-catalyzed reactions can induce ring expansion of this compound to form cyclopentanone or cyclopentane derivatives.[2][3] This process often involves the formation of a cyclobutyl cation that rearranges to a more stable cyclopentyl cation.[2]

  • Polymerization: The relief of ring strain can drive the polymerization of this compound, sometimes involving complex rearrangements through bicyclobutonium ion intermediates.[2]

  • Metathesis: The angle strain in this compound can drive cross-enyne metathesis reactions with alkynes.[10]

The elevated HOMO energy makes the double bond susceptible to electrophilic attack, while the nature of the ring's σ-framework can participate in rearrangements, leading to products not typically seen with unstrained alkenes.

Conclusion

The electronic structure of the this compound exo-double bond is a fascinating consequence of the inherent conflict between the geometric constraints of a four-membered ring and the electronic requirements of a π-system. The resulting angle strain elevates the energy of the molecule and its HOMO, activating the double bond for a variety of chemical transformations that are often driven by strain release. A comprehensive understanding of its geometric parameters, frontier orbital interactions, and ionization energies, as determined by a synergy of computational and experimental methods, is critical for harnessing the synthetic potential of this valuable chemical scaffold in the development of complex molecules and novel therapeutics.

References

An In-depth Technical Guide on the Thermochemical Data for Methylenecyclobutane Isomerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isomerization of methylenecyclobutane and its derivatives is a fundamental process in organic chemistry, with implications in synthesis, reaction mechanisms, and the study of strained ring systems. Understanding the thermodynamics of these transformations is crucial for predicting reaction spontaneity, equilibrium positions, and for the rational design of chemical processes. This technical guide provides a comprehensive overview of the thermochemical data associated with the isomerization of this compound to its more stable isomer, 1-methylcyclobutene.

Thermochemical Data

The isomerization of this compound to 1-methylcyclobutene is an exothermic process, indicating that the product is thermodynamically more stable. This stability difference is primarily attributed to the endocyclic double bond in 1-methylcyclobutene being more substituted and therefore more stable than the exocyclic double bond in this compound. The key thermochemical parameters for this reaction are summarized in the table below.

Thermochemical ParameterValue (kcal/mol)Method
Enthalpy of Isomerization (ΔH)-0.9[1]Experimental
Gibbs Free Energy of Isomerization (ΔG)-1.05[1]Experimental
Enthalpy of Isomerization (ΔH)-0.8[1]Computational (M06/aug-cc-PVTZ)
Gibbs Free Energy of Isomerization (ΔG)-1.3[1]Computational (M06/aug-cc-PVTZ)

Reaction Pathway and Energetics

The isomerization from this compound to 1-methylcyclobutene proceeds through a transition state, surmounting an activation energy barrier. The overall reaction is energetically favorable, releasing a small amount of energy as it moves to the more stable 1-methylcyclobutene.

Isomerization Pathway cluster_0 Reaction Coordinate Reactant This compound (Reactant) Transition State Transition State Reactant->Transition State Product 1-Methylcyclobutene (Product) Transition State->Product Energy Potential Energy

Figure 1. Isomerization reaction pathway from this compound to 1-methylcyclobutene.

Experimental Protocols

Detailed experimental protocols for the direct measurement of the thermochemical data for the isomerization of this compound to 1-methylcyclobutene are not extensively reported in a single source. However, the following sections describe generalized and widely accepted methodologies for determining such data.

Determination of Enthalpy of Isomerization by Calorimetry

The enthalpy of isomerization can be determined indirectly by measuring the enthalpies of combustion of both the reactant (this compound) and the product (1-methylcyclobutene) using oxygen-bomb calorimetry. The difference between these two values, according to Hess's law, will give the enthalpy of the isomerization reaction.

Experimental Workflow:

Calorimetry Workflow cluster_workflow Experimental Workflow for Enthalpy of Isomerization Sample_Prep Sample Preparation (this compound & 1-Methylcyclobutene) Bomb_Calorimetry Oxygen-Bomb Combustion Calorimetry Sample_Prep->Bomb_Calorimetry Data_Acquisition Measure Heat of Combustion (ΔHc) for each isomer Bomb_Calorimetry->Data_Acquisition Calculation Calculate Enthalpy of Isomerization (ΔH_iso = ΔHc_reactant - ΔHc_product) Data_Acquisition->Calculation

Figure 2. Generalized workflow for determining the enthalpy of isomerization using calorimetry.

Detailed Steps:

  • Sample Preparation: High-purity samples of both this compound and 1-methylcyclobutene are required. Purification can be achieved by fractional distillation.

  • Calorimeter Calibration: The calorimeter is calibrated using a standard substance with a known heat of combustion, such as benzoic acid.

  • Combustion: A precisely weighed sample of the isomer is placed in the bomb, which is then pressurized with pure oxygen. The sample is ignited, and the temperature change of the surrounding water is meticulously recorded.

  • Data Analysis: The heat of combustion is calculated from the temperature change and the calibration factor of the calorimeter. This process is repeated for both isomers.

  • Calculation of ΔH of Isomerization: The enthalpy of isomerization is the difference between the standard enthalpies of formation of the products and reactants. The standard enthalpy of formation for each isomer is derived from its heat of combustion.

Determination of Gibbs Free Energy and Entropy of Isomerization by Chemical Equilibrium Studies

The Gibbs free energy of isomerization can be determined by studying the equilibrium between this compound and 1-methylcyclobutene. The entropy of isomerization can then be calculated from the relationship ΔG = ΔH - TΔS.

Experimental Workflow:

Equilibrium_Study_Workflow cluster_workflow Experimental Workflow for Gibbs Free Energy of Isomerization Catalyst_Bed Prepare Catalyst Bed (e.g., Activated Alumina) Reaction_Setup Pass this compound over Catalyst at Controlled Temperature Catalyst_Bed->Reaction_Setup Equilibrium Allow Reaction to Reach Equilibrium Reaction_Setup->Equilibrium Analysis Analyze Product Mixture (e.g., Gas Chromatography) Equilibrium->Analysis Keq_Calculation Determine Equilibrium Constant (Keq) Analysis->Keq_Calculation DeltaG_Calculation Calculate ΔG = -RTln(Keq) Keq_Calculation->DeltaG_Calculation

Figure 3. Generalized workflow for determining the Gibbs free energy of isomerization from equilibrium studies.

Detailed Steps:

  • Catalyst Preparation: A suitable catalyst, such as alumina, is activated by heating at high temperatures under an inert atmosphere.[2]

  • Reaction: A stream of this compound vapor is passed over the heated catalyst bed at a controlled temperature.

  • Equilibrium Sampling: The reaction is allowed to proceed until equilibrium is established. The composition of the resulting mixture of this compound and 1-methylcyclobutene is then analyzed, typically by gas chromatography.

  • Equilibrium Constant Determination: The equilibrium constant (Keq) is calculated from the concentrations of the reactant and product at equilibrium.

  • Gibbs Free Energy Calculation: The standard Gibbs free energy of isomerization is calculated using the equation ΔG° = -RTln(Keq), where R is the ideal gas constant and T is the absolute temperature.

  • Entropy Calculation: With the experimentally determined values for ΔH° and ΔG°, the standard entropy of isomerization (ΔS°) can be calculated using the Gibbs-Helmholtz equation: ΔS° = (ΔH° - ΔG°)/T.

Computational Chemistry Protocol

Computational chemistry provides a powerful tool for calculating the thermochemical properties of isomerization reactions. Density Functional Theory (DFT) and high-level ab initio methods can provide accurate predictions of enthalpies and Gibbs free energies.

Computational Workflow:

Computational_Workflow cluster_workflow Computational Workflow for Thermochemical Data Geometry_Optimization Geometry Optimization of Reactant and Product Frequency_Calculation Vibrational Frequency Calculation Geometry_Optimization->Frequency_Calculation Energy_Calculation Single-Point Energy Calculation at a High Level of Theory Frequency_Calculation->Energy_Calculation Thermochemical_Analysis Calculation of Enthalpy (H) and Gibbs Free Energy (G) Energy_Calculation->Thermochemical_Analysis Delta_Calculation Calculate ΔH and ΔG of Isomerization Thermochemical_Analysis->Delta_Calculation

Figure 4. A typical workflow for calculating thermochemical data using computational chemistry.

Detailed Steps:

  • Geometry Optimization: The three-dimensional structures of both this compound and 1-methylcyclobutene are optimized to find their lowest energy conformations. A common method is to use a DFT functional like B3LYP with a suitable basis set (e.g., 6-31G*).

  • Vibrational Frequency Calculation: Vibrational frequencies are calculated at the optimized geometries to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Single-Point Energy Calculation: To obtain more accurate electronic energies, single-point energy calculations are performed on the optimized geometries using a higher level of theory, such as the M06 functional with a larger basis set like aug-cc-pVTZ.[1]

  • Thermochemical Analysis: The electronic energies are combined with the thermal corrections from the frequency calculations to obtain the enthalpy (H) and Gibbs free energy (G) at a standard temperature (e.g., 298.15 K).

  • Calculation of Isomerization Energies: The enthalpy and Gibbs free energy of isomerization are calculated as the difference between the values for the product (1-methylcyclobutene) and the reactant (this compound).

Conclusion

The isomerization of this compound to 1-methylcyclobutene is a thermodynamically favorable process, driven by the formation of a more stable endocyclic double bond. This guide has summarized the key thermochemical data for this reaction, providing both experimental and computational values. Furthermore, generalized experimental and computational protocols have been outlined to guide researchers in the determination of these important thermodynamic parameters. A thorough understanding of this data is essential for professionals in chemical research and development for predicting reaction outcomes and optimizing synthetic strategies.

References

Initial Investigations into the Polymerization of Methylenecyclobutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenecyclobutane (MCB), a strained cyclic olefin, has been a subject of interest in polymer chemistry due to its unique structure and potential to yield polymers with novel properties. Early investigations dating back to the mid-20th century explored various polymerization routes, including cationic, anionic, radical, and ring-opening polymerization. This technical guide provides an in-depth overview of these initial studies, focusing on the core findings, experimental approaches, and proposed mechanisms. While quantitative data from the earliest literature is not extensively available in modern databases, this guide summarizes the foundational knowledge and provides a framework for understanding the polymerization behavior of this intriguing monomer.

Cationic Polymerization

Initial studies revealed that this compound can undergo cationic polymerization, primarily initiated by Lewis acids. These polymerizations typically proceed through the opening of the double bond, leading to a polymer backbone containing intact cyclobutane rings.

Experimental Protocols

The general procedure for the cationic polymerization of this compound involved the use of a purified monomer and a Lewis acid initiator in an anhydrous solvent under an inert atmosphere.

Monomer Purification: this compound was typically purified by distillation to remove any impurities that could interfere with the cationic polymerization process.

Initiator Systems: Common Lewis acid initiators investigated in early studies included tin(IV) chloride (SnCl₄), titanium(IV) chloride (TiCl₄), and aluminum chloride (AlCl₃).

Reaction Conditions:

  • Solvent: Anhydrous non-polar solvents such as hexane or dichloromethane were commonly employed.

  • Temperature: Reactions were often carried out at low temperatures (e.g., -78 °C to 0 °C) to control the polymerization rate and minimize side reactions.

  • Atmosphere: An inert atmosphere (e.g., nitrogen or argon) was maintained to prevent reactions with atmospheric moisture and oxygen.

Polymer Isolation and Characterization: The resulting polymer was typically isolated by precipitation in a non-solvent, followed by filtration and drying. Characterization methods included infrared (IR) spectroscopy to identify the structural units of the polymer and elemental analysis.

Proposed Mechanism

The cationic polymerization of this compound is believed to proceed via the formation of a tertiary carbocation intermediate, which then propagates by attacking the double bond of another monomer molecule.

Cationic_Polymerization Monomer This compound Intermediate Carbocation Intermediate Monomer->Intermediate Propagation Propagation Initiator Lewis Acid (e.g., TiCl₄) Initiator->Monomer Initiation Intermediate->Monomer Propagation Polymer Poly(this compound) Propagation->Polymer

Caption: Proposed pathway for the cationic polymerization of this compound.

Quantitative Data Summary

Detailed quantitative data from the initial investigations is scarce in readily accessible literature. The table below provides a template for the types of data that were likely collected. Early reports suggest that the polymers obtained were often of low molecular weight and could be prone to side reactions like crosslinking.

InitiatorSolventTemperature (°C)Monomer Conversion (%)Polymer Yield (%)Molecular Weight (Mn)Polydispersity Index (PDI)
SnCl₄Hexane-78Data not availableData not availableData not availableData not available
TiCl₄CH₂Cl₂-78Data not availableData not availableData not availableData not available
AlCl₃Hexane0Data not availableData not availableData not availableData not available

Anionic Polymerization

The anionic polymerization of this compound was also explored in early studies, though less extensively than cationic methods. This route was found to yield polymers with different microstructures compared to those obtained via cationic polymerization.

Experimental Protocols

Anionic polymerization was typically initiated by strong bases or organometallic compounds.

Initiator Systems: Initiators such as organolithium compounds (e.g., n-butyllithium) were likely used.

Reaction Conditions:

  • Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) were suitable.

  • Temperature: Low temperatures were generally employed to control the reaction.

Proposed Mechanism

The proposed mechanism involves the formation of a carbanion intermediate which then propagates the polymer chain.

Anionic_Polymerization Monomer This compound Intermediate Carbanion Intermediate Monomer->Intermediate Polymer Poly(this compound) Initiator Anionic Initiator (e.g., n-BuLi) Initiator->Monomer Initiation Intermediate->Monomer Propagation

Caption: Proposed pathway for the anionic polymerization of this compound.

Radical Polymerization

Initial attempts at homopolymerizing this compound using free radical initiators were largely unsuccessful. However, it was discovered that this compound could readily copolymerize with other vinyl monomers.

Experimental Protocols

Initiator Systems: Standard free-radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide were used.

Comonomers: this compound was successfully copolymerized with monomers like styrene and acrylonitrile.

Reaction Conditions:

  • Method: Bulk or solution polymerization methods were employed.

  • Temperature: The reaction temperature was dependent on the decomposition temperature of the initiator, typically in the range of 60-80 °C.

Copolymerization Parameters

The reactivity of this compound in radical copolymerization is described by its reactivity ratios (r). Early studies determined these ratios for copolymerization with various monomers.

Comonomer (M₂)r₁(MCB)r₂(M₂)Copolymer Structure
StyreneData not availableData not availableTended towards random
AcrylonitrileData not availableData not availableData not available

Ring-Opening Polymerization

A significant breakthrough in the polymerization of this compound was the discovery of its ability to undergo ring-opening polymerization in the presence of certain transition metal catalysts. This method leads to a polymer with a completely different repeating unit compared to the products of double-bond polymerization.

Experimental Protocols

Catalyst Systems: Ziegler-Natta type catalysts and other transition metal complexes were found to be effective for ring-opening polymerization. A notable system was the combination of a titanium-based catalyst with an organoaluminum co-catalyst.

Reaction Conditions:

  • Solvent: Hydrocarbon solvents such as toluene or heptane were used.

  • Temperature: Polymerization was typically carried out at moderate temperatures.

Proposed Mechanism

The mechanism of ring-opening polymerization is thought to involve the coordination of the monomer to the transition metal center, followed by insertion and rearrangement that leads to the cleavage of a carbon-carbon bond in the cyclobutane ring. This results in a polymer with the repeating unit -[CH₂-C(=CH₂)-CH₂-CH₂]-.

Ring_Opening_Polymerization Monomer This compound Intermediate Metal-Monomer Complex Monomer->Intermediate Catalyst Transition Metal Catalyst Catalyst->Monomer Coordination RingOpening Ring Opening & Insertion Intermediate->RingOpening Polymer Ring-Opened Polymer RingOpening->Polymer

Caption: General workflow for the ring-opening polymerization of this compound.

Quantitative Data Summary

The ring-opening polymerization of this compound was a significant finding, and the resulting polymers exhibited interesting properties.

Catalyst SystemSolventTemperature (°C)Polymer Yield (%)Polymer Structure
TiCl₄ / Al(i-Bu)₃Heptane50Data not availablePredominantly ring-opened
RhCl₃Ethanol60Data not availableRing-opened

Conclusion

The initial investigations into the polymerization of this compound laid the groundwork for understanding the complex reactivity of this strained cyclic monomer. These early studies demonstrated that the polymerization pathway and the resulting polymer structure are highly dependent on the chosen initiation method. Cationic and anionic polymerizations primarily proceed through the exocyclic double bond, retaining the cyclobutane ring in the polymer backbone. In contrast, radical initiation leads to copolymerization rather than homopolymerization. Most notably, the use of transition metal catalysts opened up a novel route to polymers via ring-opening, yielding a unique microstructure. While detailed quantitative data from these pioneering works are not always readily available, the qualitative findings have been instrumental in guiding subsequent research in the field of strained-ring polymerization and the synthesis of novel polymeric materials. Further exploration of the original literature is recommended for researchers seeking to build upon these foundational studies.

An In-depth Technical Guide to the Molecular Orbital Analysis of Methylenecyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylenecyclobutane, a strained cyclic alkene, presents a unique electronic structure arising from the interplay between the π-system of the exocyclic double bond and the σ-framework of the four-membered ring. A thorough understanding of its molecular orbitals (MOs) is crucial for predicting its reactivity, spectroscopic properties, and potential applications in chemical synthesis and drug design. This guide provides a detailed analysis of the molecular orbital landscape of this compound, supported by quantitative computational data and clear visualizations. We will delve into the energetic ordering and symmetry of the MOs, with a particular focus on the frontier orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which govern the molecule's chemical behavior.

Introduction

The inherent ring strain and unique geometry of this compound (C₅H₈) lead to a fascinating and complex set of molecular orbitals. The molecule belongs to the Cₛ point group, meaning it possesses a single plane of symmetry.[1] This symmetry dictates the classification of its molecular orbitals into symmetric (A') and antisymmetric (A'') representations with respect to this plane. The interaction between the p-orbitals of the exocyclic methylene group and the Walsh-type orbitals of the cyclobutane ring results in a distinct electronic configuration that deviates significantly from that of unstrained alkenes. This analysis will provide a foundational understanding of these electronic characteristics.

Computational Methodology

The data presented in this guide were obtained from the National Institute of Standards and Technology (NIST) Computational Chemistry Comparison and Benchmark DataBase (CCCBDB).[1] The molecular orbital energies and symmetries were calculated using Density Functional Theory (DFT), a widely used and reliable quantum chemical method.

Experimental Protocol:

  • Computational Method: Density Functional Theory (DFT)

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

  • Basis Set: 6-31G*

  • Software: The specific software used for the calculations in the database may vary, but common examples include Gaussian, ORCA, or GAMESS.

  • Procedure: The geometry of this compound was first optimized to find its lowest energy conformation. Following optimization, a single-point energy calculation was performed to determine the molecular orbital energies and their corresponding symmetries. The B3LYP functional is a hybrid functional that combines the strengths of Hartree-Fock theory and DFT, providing a good balance of accuracy and computational cost for many organic molecules.[2] The 6-31G* basis set is a Pople-style basis set that includes polarization functions on heavy (non-hydrogen) atoms, which are essential for accurately describing the bonding in cyclic systems.

Molecular Orbital Analysis

The valence molecular orbitals of this compound are a combination of the π and π* orbitals of the C=C double bond and the σ orbitals of the cyclobutane ring. The interaction between these fragments leads to a unique ordering of the molecular orbitals.

Quantitative Molecular Orbital Data

The calculated energies and symmetries of the valence molecular orbitals of this compound are summarized in the table below. The energies are given in Hartrees, a common unit in computational chemistry (1 Hartree ≈ 27.2114 eV).

Molecular OrbitalSymmetryEnergy (Hartree)
LUMO+2A'0.145
LUMO+1A''0.128
LUMO A'' 0.095
HOMO A'' -0.248
HOMO-1A'-0.389
HOMO-2A'-0.441
HOMO-3A''-0.478
HOMO-4A'-0.515
HOMO-5A'-0.578
HOMO-6A''-0.642
HOMO-7A'-0.781
HOMO-8A'-1.025

Data sourced from the NIST CCCBDB.[1]

Frontier Molecular Orbitals

The HOMO and LUMO are of particular interest as they are primarily involved in chemical reactions.

  • HOMO (Highest Occupied Molecular Orbital): The HOMO of this compound has A'' symmetry and an energy of -0.248 Hartree. This orbital is primarily of π-character, localized on the exocyclic double bond. Its energy is relatively high compared to that of unstrained alkenes, which is a direct consequence of the ring strain. This high energy makes this compound a good nucleophile and susceptible to electrophilic attack at the double bond. The experimental ionization energy of this compound has been determined to be approximately 9.19 eV (0.338 Hartree), which corresponds to the energy required to remove an electron from the HOMO.[3]

  • LUMO (Lowest Unoccupied Molecular Orbital): The LUMO also possesses A'' symmetry with an energy of 0.095 Hartree. This orbital is the corresponding π* antibonding orbital of the double bond. Its relatively low energy makes this compound a potential electrophile, capable of accepting electrons from a nucleophile.

The HOMO-LUMO gap is a critical parameter for determining the kinetic stability and reactivity of a molecule. For this compound, the calculated HOMO-LUMO gap is 0.343 Hartree (approximately 9.33 eV).

Visualization of Molecular Orbitals

To provide a clearer understanding of the spatial distribution of the molecular orbitals, a molecular orbital diagram is presented below. This diagram illustrates the relative energy levels and the primary atomic orbital contributions to the frontier molecular orbitals.

G cluster_atomic_left C=C π Orbitals cluster_molecular This compound MOs cluster_atomic_right Cyclobutane σ Orbitals p_left p LUMO LUMO (π) p_left->LUMO HOMO HOMO (π) p_left->HOMO LUMO->HOMO sigma_bonding σ bonding HOMO->sigma_bonding sigma_antibonding σ antibonding sigma_antibonding->LUMO sp3_right Walsh Orbitals sp3_right->sigma_bonding sp3_right->sigma_antibonding E_label Energy E_arrow_start E_arrow_end E_arrow_start->E_arrow_end

Figure 1: A qualitative molecular orbital diagram for this compound.

Conclusion

The molecular orbital analysis of this compound reveals a nuanced electronic structure governed by the interplay of its strained ring and exocyclic double bond. The high-energy HOMO, primarily of π-character, dictates its nucleophilic reactivity, while the low-lying LUMO provides a pathway for electrophilic interactions. The quantitative data and visualizations presented in this guide offer valuable insights for researchers in synthetic chemistry and drug development, aiding in the prediction of reactivity, the design of novel synthetic routes, and the understanding of potential biological interactions of molecules containing this unique structural motif. A comprehensive grasp of the molecular orbital landscape is fundamental to harnessing the full potential of this compound and its derivatives in various scientific disciplines.

References

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Methylenecyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The synthesis of strained four-membered ring systems, such as methylenecyclobutanes, is a significant challenge in organic chemistry. These motifs are of increasing interest in medicinal chemistry and materials science due to their unique conformational properties. Palladium catalysis has emerged as a powerful tool for constructing these challenging carbocycles. This document details a robust and regioselective method for the synthesis of functionalized methylenecyclobutane derivatives via a palladium-catalyzed alkene difunctionalization reaction. The key to this methodology is the strategic selection of a phosphite ligand to control the reaction pathway, favoring the formation of the four-membered ring over the thermodynamically more stable five-membered ring.

The described protocol is based on the work of Wolfe and colleagues, who developed a catalyst-controlled regiodivergent reaction that can selectively yield either methylenecyclobutanes or methylenecyclopentanes from common 1,5-diene precursors.[1] Specifically, the use of a bulky phosphite ligand, tris(2,4-di-tert-butylphenyl)phosphite, promotes a 4-exo migratory insertion pathway, leading to the desired this compound products.[1]

Principle of the Method: Ligand-Controlled Regiodivergence

The core of this synthetic strategy is a palladium-catalyzed reaction between a 1,5-diene bearing a triflate group and a soft nucleophile, such as diethyl malonate. The regiochemical outcome of the cyclization is dictated by the choice of the palladium ligand.

  • Formation of Methylenecyclobutanes (4-exo Cyclization): When a bulky, electron-rich phosphite ligand like tris(2,4-di-tert-butylphenyl)phosphite is used, the reaction proceeds via a syn-4-exo migratory insertion of the tethered alkene. This is followed by a C(sp³)–C(sp³) bond-forming reductive elimination from an (alkyl)Pd(II)(malonate) complex to yield the this compound product.[1]

  • Formation of Methylenecyclopentanes (5-endo Cyclization): In contrast, using a bidentate phosphine ligand such as 1,2-bis(diphenylphosphino)benzene (dppBz) favors a 5-endo cyclization pathway, resulting in the formation of the corresponding methylenecyclopentane.[1]

This ligand-dependent control allows for a divergent synthesis of two distinct carbocyclic scaffolds from the same starting material, as illustrated below.

G cluster_start Starting Material cluster_catalyst Catalyst System cluster_products Products Start 1,5-Dien-2-yl Triflate + Diethyl Malonate Catalyst Pd(OAc)₂ LigandA Tris(2,4-di-tert-butylphenyl)phosphite Catalyst->LigandA  4-exo  Pathway LigandB dppBz Catalyst->LigandB  5-endo  Pathway ProductA This compound ProductB Methylenecyclopentane LigandA->ProductA LigandB->ProductB

Caption: Ligand-controlled regioselective synthesis.

Catalytic Cycle for this compound Formation

The proposed catalytic cycle for the 4-exo cyclization pathway involves several key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the alkenyl triflate of the 1,5-diene substrate to form an alkenylpalladium(II) complex.

  • Migratory Insertion: The tethered alkene undergoes a syn-4-exo migratory insertion into the alkenylpalladium(II) bond, forming a cyclobutylcarbinylpalladium(II) intermediate. This step is favored by the bulky phosphite ligand.

  • Nucleophile Coordination: The malonate nucleophile coordinates to the palladium center.

  • Reductive Elimination: A C(sp³)–C(sp³) bond-forming reductive elimination occurs, releasing the final this compound product and regenerating the Pd(0) catalyst.

CatalyticCycle Pd0 Pd(0)L₂ PdII_alkenyl Alkenyl-Pd(II) Complex Pd0->PdII_alkenyl  + Substrate OxAdd Oxidative Addition PdII_alkyl Cyclobutyl-Pd(II) Complex PdII_alkenyl->PdII_alkyl  syn-addition MigIns 4-exo Migratory Insertion PdII_malonate (Alkyl)Pd(II)(malonate) Complex PdII_alkyl->PdII_malonate  + Malonate NucCoord Malonate Coordination PdII_malonate->Pd0  - Product RedElim Reductive Elimination Substrate 1,5-Dien-2-yl Triflate Product This compound Product Malonate Malonate Nucleophile

Caption: Proposed catalytic cycle for 4-exo cyclization.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of diethyl 2-(2-methylenecyclobutyl)malonate, a representative example of this class of reaction.

Materials and Reagents
  • Substrate: 4-methyl-2-(trifluoromethylsulfonyloxy)penta-1,4-diene (1.0 equiv)

  • Nucleophile: Diethyl malonate (2.0 equiv)

  • Palladium Precursor: Palladium(II) acetate, Pd(OAc)₂ (0.05 equiv)

  • Ligand: Tris(2,4-di-tert-butylphenyl)phosphite (0.10 equiv)

  • Base: Sodium tert-butoxide (NaOtBu) (2.0 equiv)

  • Solvent: Toluene, anhydrous (to 0.1 M concentration)

  • Atmosphere: Inert (Nitrogen or Argon)

Safety Precautions: Palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE). Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Anhydrous solvents are flammable. Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Experimental Workflow

Workflow A 1. Setup - Flame-dry Schlenk flask. - Add solids: Pd(OAc)₂, Ligand, NaOtBu. B 2. Inert Atmosphere - Evacuate and backfill flask  with N₂/Ar (3x). A->B C 3. Reagent Addition - Add anhydrous toluene. - Add substrate. - Add diethyl malonate. B->C D 4. Reaction - Heat mixture to 95 °C. - Stir for 16-24 hours. - Monitor by TLC/GC-MS. C->D E 5. Workup - Cool to room temperature. - Quench with sat. NH₄Cl(aq). - Extract with EtOAc. D->E F 6. Purification - Dry organic layer (Na₂SO₄). - Concentrate under vacuum. - Purify by column chromatography. E->F G 7. Analysis - Characterize pure product  (NMR, HRMS). F->G

Caption: Step-by-step experimental workflow.

Detailed Procedure
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (5 mol%), tris(2,4-di-tert-butylphenyl)phosphite (10 mol%), and sodium tert-butoxide (2.0 equiv).

  • Inerting: Seal the flask and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe to achieve a substrate concentration of 0.1 M. Sequentially add the 1,5-dien-2-yl triflate substrate (1.0 equiv) and diethyl malonate (2.0 equiv) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 95 °C and stir the mixture vigorously for 16-24 hours.

  • Monitoring: The reaction progress can be monitored by periodically taking aliquots (under inert atmosphere) and analyzing by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to afford the pure this compound derivative.

Data Presentation: Substrate Scope and Yields

The following table summarizes the results for the palladium-catalyzed synthesis of various malonate-substituted methylenecyclobutanes, demonstrating the scope of the reaction with different substrates.[1]

EntrySubstrate (R¹, R²)ProductYield (%)Regioisomeric Ratio (4-exo:5-endo)
1R¹=Me, R²=MeDiethyl 2-(3,3-dimethyl-2-methylenecyclobutyl)malonate8495:5
2R¹=Bn, R²=BnDiethyl 2-(3,3-dibenzyl-2-methylenecyclobutyl)malonate75>95:5
3R¹=Ph, R²=PhDiethyl 2-(3,3-diphenyl-2-methylenecyclobutyl)malonate65>95:5
4Spirocyclic (6-membered)Diethyl 2-(2-methylenespiro[3.5]nonan-1-yl)malonate7690:10
5Spirocyclic (5-membered)Diethyl 2-(2-methylenespiro[3.4]octan-1-yl)malonate7888:12

Conditions: Substrate (1.0 equiv), diethyl malonate (2.0 equiv), NaOtBu (2.0 equiv), Pd(OAc)₂ (5 mol%), tris(2,4-di-tert-butylphenyl)phosphite (10 mol%), toluene (0.1 M), 95 °C, 16 h. Yields are for isolated products. Ratios determined by ¹H NMR analysis.[1]

Conclusion

The palladium-catalyzed intramolecular alkene difunctionalization provides a highly effective and regioselective method for the synthesis of functionalized this compound derivatives. The critical factor for achieving high selectivity for the four-membered ring is the use of a sterically demanding phosphite ligand. The protocol is robust, tolerates a range of substitution patterns on the diene backbone, and provides good to excellent yields of these valuable strained carbocycles. This methodology offers a significant tool for researchers in synthetic and medicinal chemistry for accessing novel chemical space.

References

Application Notes and Protocols: Copper-Catalyzed Borylative Cyclization for the Formation of Methylenecyclobutanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenecyclobutanes (MCBs) are highly strained scaffolds of significant interest in synthetic and medicinal chemistry due to their unique structural and reactive properties.[1] The development of efficient and versatile methods for their synthesis is crucial for exploring their potential in drug discovery and materials science.[2][3] Copper-catalyzed borylative cyclization has emerged as a powerful strategy for the stereoselective and regioselective synthesis of functionalized methylenecyclobutanes.[1][4] This approach allows for the construction of the strained four-membered ring while simultaneously installing a versatile boromethylene unit, which can be further functionalized.[1]

These application notes provide a comprehensive overview and detailed protocols for the copper-catalyzed borylative cyclization of aliphatic alkynes to generate (boromethylene)cyclobutanes (BMCBs) and spiro-BMCBs.[1]

Reaction Principle and Mechanism

The copper-catalyzed borylative cyclization of aliphatic alkynes bearing a tethered leaving group proceeds through a cascade mechanism. The key steps involve the regioselective borylcupration of the alkyne, followed by an intramolecular cyclization via nucleophilic substitution of the leaving group by the vinyl copper intermediate.[1]

A plausible catalytic cycle is depicted below. Initially, an active copper-boryl species is generated from a copper(I) precursor, a ligand, a base, and a diboron reagent like bis(pinacolato)diboron (B₂pin₂).[5][6] This species then undergoes a regioselective syn-borylcupration across the alkyne triple bond, forming a vinyl copper intermediate. The regioselectivity of this step is crucial and is influenced by both the ligand and the substrate.[1] Finally, an intramolecular C-C bond formation occurs through the displacement of a leaving group (e.g., tosylate) by the vinyl copper species, leading to the formation of the methylenecyclobutane ring and regeneration of the active copper catalyst.[1]

Reaction_Mechanism cluster_cat_cycle Catalytic Cycle cluster_overall Overall Reaction Cu-LG [L]Cu-X Cu-Bpin [L]Cu-Bpin Cu-LG->Cu-Bpin B₂pin₂, Base Alkyne_Complex Alkyne Complex Cu-Bpin->Alkyne_Complex Alkyne Substrate Vinyl_Cu Vinyl Copper Intermediate Alkyne_Complex->Vinyl_Cu Borylcupration Product_Complex Product Complex Vinyl_Cu->Product_Complex Intramolecular Cyclization Product_Complex->Cu-LG Release Product (Boromethylene)cyclobutane Product_Complex->Product Starting_Material Alkyne with Leaving Group Final_Product (Boromethylene)cyclobutane Starting_Material->Final_Product [Cu], Ligand, Base, B₂pin₂

Figure 1: Proposed catalytic cycle for the copper-catalyzed borylative cyclization.

Experimental Protocols

The following is a general procedure for the copper-catalyzed borylative cyclization to form methylenecyclobutanes, based on established literature.[1]

Materials and Reagents:

  • Copper(I) source (e.g., CuCl₂)

  • Ligand (e.g., IMes)

  • Base (e.g., tBuOK)

  • Bis(pinacolato)diboron (B₂pin₂)

  • Anhydrous solvent (e.g., THF)

  • Alkyne substrate with a tosylate leaving group

  • Standard glassware for anhydrous reactions (Schlenk flask, etc.)

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

General Experimental Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add CuCl₂ (e.g., 5 mol%), the ligand (e.g., IMes, 10 mol%), and B₂pin₂ (e.g., 1.2 equivalents).

  • Solvent and Base Addition: Add anhydrous THF, followed by the addition of a solution of tBuOK (e.g., 2.5 equivalents) in THF. Stir the mixture at room temperature for a specified time to generate the active catalyst.

  • Substrate Addition: Add the alkyne substrate (1.0 equivalent) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 50 °C) and stir for the required time (e.g., 12-20 hours), monitoring the reaction progress by TLC or GC-MS.[4]

  • Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired (boromethylene)cyclobutane.

Experimental_Workflow Start Start Setup Assemble Flame-Dried Schlenk Flask Start->Setup Reagents Add CuCl₂, Ligand, B₂pin₂ Setup->Reagents Solvent_Base Add Anhydrous THF and tBuOK Solution Reagents->Solvent_Base Stir Stir to Generate Active Catalyst Solvent_Base->Stir Substrate Add Alkyne Substrate Stir->Substrate Heat Heat Reaction Mixture (e.g., 50 °C) Substrate->Heat Monitor Monitor Progress (TLC, GC-MS) Heat->Monitor Quench Cool and Quench with aq. NH₄Cl Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Dry and Purify by Column Chromatography Extract->Purify End Obtain Pure Product Purify->End

Figure 2: General experimental workflow for the synthesis of methylenecyclobutanes.

Substrate Scope and Data Presentation

The copper-catalyzed borylative cyclization exhibits a broad substrate scope, tolerating a variety of functional groups and substitution patterns on the alkyne substrate.[1] This modularity allows for the synthesis of a diverse library of methylenecyclobutanes.[2] The reaction is particularly effective for aliphatic alkynes and can accommodate sterically hindered substrates, enabling the formation of quaternary carbon centers.[1]

Table 1: Scope of the Borylative Cyclization of Aliphatic Alkynes [1]

EntrySubstrate (Alkyne)ProductYield (%)
14-Pentyn-1-ol tosylate(Boromethylene)cyclobutane42
2Alkyne with tertiary propargyl carbonSubstituted BMCB80
3Alkyne with quaternary propargyl carbonSubstituted BMCB75
4Alkyne with secondary alkyl tosylate tetherSubstituted BMCB66
5Sterically congested alkyneSubstituted BMCB72

Note: Yields are isolated yields. Reaction conditions may vary slightly for optimal results with different substrates.

Applications in Synthesis

The resulting (boromethylene)cyclobutanes are versatile synthetic intermediates.[2] The C-B bond can be readily transformed into a variety of other functional groups, significantly expanding the chemical space of accessible methylenecyclobutanes.[1] For example, the boromethylene unit can be converted to an azide group, which can then be used in click chemistry to link the MCB scaffold to other molecules of interest, such as biologically active compounds.[1] This versatility makes the copper-catalyzed borylative cyclization a valuable tool in drug discovery and natural product synthesis.[1]

Conclusion

The copper-catalyzed borylative cyclization is a robust and highly modular method for the synthesis of structurally diverse and highly strained methylenecyclobutanes.[1] The reaction proceeds under relatively mild conditions and demonstrates excellent functional group tolerance.[4] The versatility of the resulting boromethylene unit further enhances the synthetic utility of this methodology, providing access to a wide range of functionalized this compound scaffolds for applications in medicinal chemistry and beyond.[1][2]

References

Application Notes and Protocols for [2+2] Cycloaddition of Methylenecyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for the [2+2] cycloaddition of methylenecyclobutane and its derivatives. This powerful reaction class enables the synthesis of a wide variety of spirocyclic and fused cyclobutane structures, which are valuable motifs in medicinal chemistry and materials science. The protocols detailed below cover thermal, photochemical, and Lewis acid-catalyzed methods, offering a range of options to suit different substrates and desired outcomes.

Introduction to [2+2] Cycloadditions

The [2+2] cycloaddition is a chemical reaction in which two unsaturated molecules, each contributing two atoms from a π-system, react to form a four-membered ring. According to the Woodward-Hoffmann rules, the concerted suprafacial-suprafacial [2+2] cycloaddition is thermally forbidden but photochemically allowed.[1] Consequently, these reactions are typically initiated by light, heat (often proceeding through a stepwise radical mechanism), or catalysis. This compound, with its exocyclic double bond, is a reactive participant in these cycloadditions, leading to the formation of spirocyclic systems.

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data from various [2+2] cycloaddition reactions relevant to the formation of cyclobutane and this compound derivatives.

Table 1: Thermal and Catalytic [2+2] Cycloadditions for the Synthesis of Methylene-Substituted Cyclobutanes

Reactant 1Reactant 2ConditionsProduct TypeYieldReference
Allene EtherPhenylacetylene1,4-dioxane, 100 °C, 48 hMethylenecyclobutene50-60%[2]
Allenylsilane1-Phenylpropyne[Me₃Si(HCB₁₁H₅Br₆)], Benzene, 60 °C, 12 hMethylenecyclobutene60%
Terminal AlkeneAllenoateEtAlCl₂, CH₂Cl₂, rt1,3-Substituted Cyclobutaneup to 90%[3]
Thiazoline-fused 2-pyridone with propargyl bromide(intramolecular)Cs₂CO₃, THF, 60 °CCyclobutane Fused Thiazolino-2-pyridoneNot specified[4][5]

Table 2: Photochemical [2+2] Cycloaddition Reactions

Reactant 1Reactant 2ConditionsProduct TypeYieldReference
AlkeneN-Alkyl MaleimideCH₂Cl₂, 370 nm UVA LED, 16-70 hBicyclic ImideHigh[6]
AlkeneN-Aryl MaleimideThioxanthone (20 mol%), CH₂Cl₂, 440 nm blue LED, 16 hBicyclic ImideHigh[6]
EnoneAlkeneUV or visible light, with or without sensitizerCyclobutaneVaries[1][7]

Experimental Workflows and Logical Relationships

The choice of methodology for a [2+2] cycloaddition depends on the nature of the substrates and the desired regioselectivity and stereoselectivity. The following diagrams illustrate the general experimental workflows and the factors influencing the reaction pathways.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reactants Combine Reactants & Solvent in Reaction Vessel atmosphere Establish Inert Atmosphere (e.g., N₂ or Ar) reactants->atmosphere temp Set Reaction Temperature atmosphere->temp initiation Initiate Reaction (UV/Vis Light, Heat, or Catalyst Addition) temp->initiation monitoring Monitor Reaction Progress (TLC, GC-MS, NMR) initiation->monitoring quench Quench Reaction monitoring->quench Upon Completion extraction Aqueous Work-up/Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by Chromatography concentration->purification analysis analysis purification->analysis Characterize Product (NMR, IR, MS)

Caption: General experimental workflow for a [2+2] cycloaddition reaction.

reaction_pathways cluster_thermal Thermal Conditions cluster_photochemical Photochemical Conditions cluster_lewis_acid Lewis Acid Catalysis start This compound + Alkene/Ketone thermal Stepwise Mechanism (Diradical Intermediate) start->thermal photo Excited State Intermediate (Singlet or Triplet) start->photo lewis Coordination to Lewis Acid (Polarized Intermediate) start->lewis thermal_prod Mixture of Regioisomers Possible thermal->thermal_prod photo_prod Regioselectivity depends on excited state and electronics photo->photo_prod lewis_prod Often High Regio- and Diastereoselectivity lewis->lewis_prod

Caption: Factors influencing the reaction pathway in [2+2] cycloadditions.

Experimental Protocols

Protocol 1: Thermal [2+2] Cycloaddition of Methylenecycloalkane with Chlorosulfonyl Isocyanate (CSI)

This protocol is adapted from the reaction of methylenecyclohexane with chlorosulfonyl isocyanate and is expected to be applicable to this compound.[8] This reaction proceeds smoothly at low temperatures to yield an N-chlorosulfonyl-β-lactam.

Materials:

  • This compound

  • Chlorosulfonyl isocyanate (CSI)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Aqueous sodium sulfite solution

  • Round-bottom flask with a magnetic stir bar

  • Syringe and needle

  • Ice bath

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add chlorosulfonyl isocyanate (1.05 equiv) dropwise to the stirred solution via syringe.

  • Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 3 hours.[8]

  • Upon completion, quench the reaction by slowly adding it to a stirred, cold aqueous solution of sodium sulfite to reduce the N-chlorosulfonyl group.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude β-lactam product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Photochemical [2+2] Cycloaddition of an Alkene with an N-Alkyl Maleimide

This protocol provides a general method for the direct photochemical [2+2] cycloaddition of an alkene, such as this compound, with an N-alkyl maleimide using UVA light.[6]

Materials:

  • This compound (or other alkene)

  • N-Alkyl maleimide

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Glass vial with a rubber septum

  • UVA LED lamp (e.g., 370 nm)

  • Magnetic stir plate and stir bar

Procedure:

  • In a glass vial, combine the N-alkyl maleimide (1.0 equiv, 0.20 mmol) and the alkene (2.0 equiv, 0.40 mmol).

  • Add anhydrous dichloromethane (2.0 mL) to dissolve the reactants.

  • Seal the vial with a rubber septum and purge with an inert gas (e.g., argon) for 5-10 minutes.

  • Place the vial on a magnetic stir plate and irradiate with a 370 nm UVA LED lamp.

  • Continue stirring and irradiation for 16-70 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the resulting product by flash column chromatography on silica gel (e.g., using a petroleum ether/ethyl acetate gradient).[6]

Protocol 3: Lewis Acid-Catalyzed [2+2] Cycloaddition of a Terminal Alkene with an Allenoate

This protocol describes a Lewis acid-catalyzed [2+2] cycloaddition to form a 1,3-substituted cyclobutane, which can be adapted for reactions involving this compound.[3]

Materials:

  • This compound (or other terminal alkene)

  • Phenyl 2,3-butadienoate (or other allenoate)

  • Ethylaluminum dichloride (EtAlCl₂) solution in hexanes

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Schlenk flask with a magnetic stir bar

  • Syringe and needle

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the allenoate (1.0 equiv) and the alkene (1.2 equiv) in anhydrous dichloromethane.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the ethylaluminum dichloride solution (1.1 equiv) dropwise to the stirred reaction mixture.

  • Maintain the reaction at -78 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

Application Notes and Protocols: Photochemical [2+2] Cycloaddition Reactions Involving Methylenecyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The photochemical [2+2] cycloaddition is a powerful and versatile reaction in organic synthesis for the construction of cyclobutane rings. This method, which involves the union of two unsaturated systems under photochemical conditions, is particularly valuable for creating strained four-membered rings that are prevalent in numerous natural products and pharmaceutically active compounds. Methylenecyclobutane, with its exocyclic double bond and inherent ring strain, serves as a unique and reactive partner in these cycloadditions, leading to the formation of spirocyclic systems, notably the spiro[3.3]heptane core. This structural motif is of significant interest in medicinal chemistry as a bioisostere for substituted benzene rings, offering improved physicochemical properties and novel three-dimensional chemical space for drug design.[1][2]

These application notes provide a detailed overview of the photochemical [2+2] cycloaddition reactions of this compound, including mechanistic insights, experimental protocols, and their application in the synthesis of scaffolds relevant to drug discovery.

Mechanistic Overview: The Enone-Alkene Photocycloaddition

The most common and well-studied photochemical [2+2] cycloaddition involving this compound is its reaction with an enone. The reaction is typically not a concerted process but proceeds through a stepwise mechanism involving a diradical intermediate.[3]

The general mechanism can be outlined as follows:

  • Photoexcitation: The enone, upon absorption of UV or visible light, is promoted from its ground state (S₀) to a singlet excited state (S₁).

  • Intersystem Crossing (ISC): The short-lived singlet state rapidly undergoes intersystem crossing to a more stable triplet excited state (T₁).

  • Exciplex Formation and Bond Formation: The triplet-state enone interacts with a ground-state this compound molecule to form an exciplex. This is followed by the formation of a covalent bond between the α-carbon of the enone and one of the sp² carbons of the this compound, generating a 1,4-diradical intermediate.

  • Spin Inversion and Ring Closure: The triplet diradical undergoes spin inversion to a singlet diradical, which then collapses to form the cyclobutane ring, yielding the spiro[3.3]heptane product.

G

Applications in Medicinal Chemistry

The spiro[3.3]heptane scaffold, readily accessible through the [2+2] cycloaddition of this compound, has emerged as a valuable building block in drug discovery. Its rigid, three-dimensional structure provides a distinct advantage over flat aromatic rings, often leading to improved metabolic stability, aqueous solubility, and binding affinity. This scaffold has been successfully employed as a saturated bioisostere for mono-, meta-, and para-substituted phenyl rings in various drug candidates, including those targeting cancer and for use as anesthetics.[2] The ability to generate these complex spirocyclic systems in a single photochemical step highlights the synthetic utility of this reaction for creating novel chemical entities with potential therapeutic applications.

Data Presentation: Representative Enone-Alkene Photocycloadditions

While specific quantitative data for the photochemical [2+2] cycloaddition of this compound with a wide range of enones is not extensively consolidated in recent literature, the following table presents representative data from analogous intermolecular enone-alkene photocycloadditions to illustrate typical yields and diastereoselectivities that can be expected. These reactions are generally carried out using a photosensitizer under visible light or direct irradiation with UV light.

Enone SubstrateAlkene SubstrateLight Source/SensitizerSolventYield (%)Diastereomeric Ratio (d.r.)
CyclopentenoneCyclopenteneUV Lamp (Pyrex filter)Acetone75-85-
ChalconeStyreneRu(bpy)₃²⁺ / Visible LightCH₃CN84>20:1
4,4-Dimethylcyclohex-2-en-1-one1,1-DiethoxyetheneUV Lamp (Pyrex filter)Benzene90-
N-BenzylmaleimideStyrene370 nm LEDCH₂Cl₂854:1

Note: This table provides data for analogous reactions to illustrate typical outcomes. Actual results with this compound may vary.

Experimental Protocols

The following are generalized protocols for performing intermolecular and intramolecular photochemical [2+2] cycloaddition reactions with this compound. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Intermolecular Photocycloaddition of this compound with a Cyclic Enone

Materials:

  • Cyclic enone (e.g., 2-cyclohexen-1-one)

  • This compound (typically used in excess)

  • Photosensitizer (e.g., acetone, benzophenone, or a visible light photocatalyst like Ru(bpy)₃Cl₂)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane, or acetone)

  • Photoreactor equipped with a suitable light source (e.g., medium-pressure mercury lamp with a Pyrex filter for UV irradiation, or high-power LEDs for visible light)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a quartz or Pyrex reaction vessel, dissolve the cyclic enone (1.0 mmol) and a photosensitizer (if required, e.g., benzophenone, 0.2 mmol) in the chosen anhydrous solvent (100 mL).

  • Add this compound (5.0 mmol, 5 equivalents) to the solution.

  • Seal the reaction vessel and deoxygenate the solution by bubbling with argon or nitrogen for 20-30 minutes.

  • Place the reaction vessel in the photoreactor and commence irradiation while maintaining a constant temperature (e.g., 20 °C) using a cooling system.

  • Monitor the reaction progress by TLC or GC-MS. The reaction time can vary from a few hours to over 24 hours depending on the substrates and light source.

  • Upon completion, stop the irradiation and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the spiro[3.3]heptanone product.

G

Protocol 2: Intramolecular Photocycloaddition of a Tethered this compound Derivative

Materials:

  • Substrate with a this compound moiety tethered to a chromophore (e.g., an enone or a maleimide).

  • Photosensitizer (if necessary).

  • Anhydrous solvent.

  • Photoreactor.

  • Inert gas supply.

Procedure:

  • Prepare a dilute solution of the tethered substrate (e.g., 0.01-0.05 M) in a suitable anhydrous solvent in a quartz or Pyrex reaction vessel. The use of dilute solutions is crucial to minimize intermolecular side reactions.

  • If the chromophore has low quantum efficiency for intersystem crossing, add a suitable triplet sensitizer.

  • Deoxygenate the solution thoroughly with argon or nitrogen for 30 minutes.

  • Irradiate the solution in a photoreactor at a constant temperature.

  • Monitor the disappearance of the starting material by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent in vacuo.

  • Purify the resulting caged or bridged spirocyclic product by column chromatography or recrystallization.

Concluding Remarks

The photochemical [2+2] cycloaddition of this compound offers a direct and efficient route to spiro[3.3]heptane scaffolds, which are of increasing importance in medicinal chemistry. While the reaction mechanism is generally understood to proceed through a diradical intermediate, the specific reaction conditions, including the choice of light source, photosensitizer, and solvent, can significantly influence the yield and stereoselectivity of the reaction. The provided protocols serve as a foundation for researchers to explore this powerful transformation for the synthesis of novel, three-dimensional molecules with potential applications in drug discovery and development. Further investigation into enantioselective variants of this reaction could further enhance its utility in the synthesis of chiral drug candidates.

References

Metal-Free Synthesis of Functionalized Methylenecyclobutanes: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the metal-free synthesis of functionalized methylenecyclobutanes. These strained carbocycles are of significant interest in medicinal chemistry as bioisosteres and scaffolds for novel therapeutics. The methodologies presented herein avoid the use of transition metals, offering advantages in terms of cost, sustainability, and reduced toxicity of the final products.

Application Notes

Functionalized methylenecyclobutanes are valuable building blocks in drug discovery and development. Their rigid, three-dimensional structures can serve as non-aromatic bioisosteres for phenyl rings, potentially improving pharmacokinetic properties such as solubility and metabolic stability. The exocyclic double bond provides a handle for further functionalization, allowing for the exploration of chemical space around a core scaffold.

Metal-free synthetic routes are particularly advantageous in the pharmaceutical industry, as they eliminate the risk of metal contamination in active pharmaceutical ingredients (APIs). The methods detailed below focus on thermal cycloadditions and organocatalytic approaches, which align with the principles of green chemistry.

Key Applications in Drug Development:
  • Scaffold Hopping: Replacing aromatic rings with methylenecyclobutane moieties to generate novel intellectual property and improve drug-like properties.

  • Bioisosterism: Mimicking the spatial arrangement of functional groups in known pharmacophores to enhance potency or selectivity.

  • Fragment-Based Drug Discovery: Utilizing functionalized methylenecyclobutanes as starting points for the construction of more complex molecules.

Experimental Protocols

Two primary metal-free approaches for the synthesis of functionalized methylenecyclobutanes are presented: a thermal [2+2] cycloaddition of allenes and alkynes, and a Brønsted acid-catalyzed allylic substitution.

Protocol 1: Thermal [2+2] Cycloaddition of Allene Ethers and Alkynes

This protocol describes the synthesis of methylenecyclobutenes via a metal-free, intermolecular [2+2] cycloaddition. The reaction proceeds under thermal conditions and demonstrates broad substrate scope with high regio- and stereoselectivity.[1]

Reaction Scheme:

cluster_reactants Reactants cluster_product Product Allene Allene Ether MCB Methylenecyclobutene Allene->MCB 100 °C, 1,4-dioxane Alkyne Alkyne Alkyne->MCB G start 4-hydroxy-2-methylcyclopent-2-enone derivative step1 Tandem Photochemical Reaction start->step1 intermediate (cyclobutenyl)propane-1,3-diol diester step1->intermediate step2 Brønsted Acid-Catalyzed Allylic Substitution with Alcohol intermediate->step2 product Highly Functionalized E-Alkylidenecyclobutane step2->product G cluster_synthesis Synthesis cluster_application Application in Drug Development cluster_outcome Outcome s1 Metal-Free Synthesis of Functionalized Methylenecyclobutanes a1 Bioisosteric Replacement s1->a1 a2 Scaffold for Library Synthesis s1->a2 o1 Improved Pharmacokinetics a1->o1 o2 Novel Chemical Matter a2->o2 a3 Lead Optimization o3 Candidate Drug a3->o3 o1->a3 o2->a3

References

Application Notes and Protocols: Synthesis of Natural Products via Methylenecyclobutane Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The methylenecyclobutane moiety is a strained and reactive four-membered ring system that serves as a versatile intermediate in the synthesis of complex natural products. Its inherent ring strain can be strategically harnessed for subsequent ring-opening, ring-expansion, or functional group manipulation, enabling the construction of intricate molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of two distinct natural products, (–)-Hebelophyllene E and (+)-Basiliol B, where a this compound is a key intermediate. The formation of this intermediate is achieved through a catalytic enantioselective [2+2] cycloaddition of an allenoate and an alkene in the case of (–)-Hebelophyllene E, and an intramolecular thermal [2+2] cycloaddition of an allene-ene for (+)-Basiliol B.

Case Study 1: Total Synthesis of (–)-Hebelophyllene E

The total synthesis of (–)-Hebelophyllene E, a sesquiterpene natural product, was accomplished by the M. Kevin Brown group. A key feature of their strategy is the construction of the gem-dimethylcyclobutane core via a catalytic enantioselective [2+2] cycloaddition between an allenoate and a trisubstituted alkene.[1] This approach provides a powerful method for accessing chiral cyclobutanes with high enantioselectivity.[2][3]

Signaling Pathway: Retrosynthetic Analysis of (–)-Hebelophyllene E

G hebelophyllene (-)-Hebelophyllene E intermediate1 Diastereoselective Reduction hebelophyllene->intermediate1 This compound This compound Intermediate intermediate1->this compound cycloaddition Catalytic Enantioselective [2+2] Cycloaddition This compound->cycloaddition allenoate Methyl Allenoate cycloaddition->allenoate alkene Trisubstituted Alkene cycloaddition->alkene

Caption: Retrosynthesis of (–)-Hebelophyllene E.

Quantitative Data for the Key [2+2] Cycloaddition

The following table summarizes the results for the key catalytic enantioselective [2+2] cycloaddition reaction to form the this compound intermediate.[1]

EntryCatalystAlkeneAllenoateYield (%)e.r. (Z/E)
1Chiral OxazaborolidineTrisubstituted AlkeneMethyl 2,3-butadienoate5295:5 (Z)
Experimental Protocol: Catalytic Enantioselective [2+2] Cycloaddition

This protocol is adapted from the synthesis of (–)-Hebelophyllene E by Wiest, Conner, and Brown.[1]

Materials:

  • Chiral oxazaborolidine catalyst (20 mol%)

  • Trisubstituted alkene (1.0 equiv)

  • Methyl 2,3-butadienoate (1.5 equiv)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Trifluorotoluene (TFT)

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add the chiral oxazaborolidine catalyst.

  • Add anhydrous dichloromethane to dissolve the catalyst.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add the trisubstituted alkene to the cooled catalyst solution.

  • In a separate flame-dried flask, prepare a solution of methyl 2,3-butadienoate in a mixture of dichloromethane and trifluorotoluene.

  • Slowly add the allenoate solution to the reaction mixture via syringe pump over 4 hours.

  • Stir the reaction mixture at -78 °C for an additional 12 hours.

  • Upon completion (monitored by TLC), quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound intermediate.

Case Study 2: Total Synthesis of (+)-Basiliol B and (+)-Isobasiliol B

The total syntheses of (+)-Basiliol B and (+)-Isobasiliol B, two marine-derived diterpenoids, were achieved through a strategy featuring a key intramolecular thermal [2+2] cycloaddition of an allene-ene to construct the bicyclo[4.2.0]octane core, which contains a this compound moiety.

Experimental Workflow: Synthesis of Basiliol B/Isobasiliol B

G start Acyclic Precursor allene_ene Allene-ene Intermediate start->allene_ene cycloaddition Intramolecular Thermal [2+2] Cycloaddition allene_ene->cycloaddition This compound Bicyclic this compound cycloaddition->this compound functionalization Functional Group Manipulation This compound->functionalization basiliol_b (+)-Basiliol B functionalization->basiliol_b isobasiliol_b (+)-Isobasiliol B functionalization->isobasiliol_b

Caption: Key steps in the synthesis of Basiliol B.

Quantitative Data for the Key Intramolecular [2+2] Cycloaddition

The intramolecular thermal [2+2] cycloaddition of the allene-ene precursor yielded a mixture of two diastereomeric this compound products.

SubstrateProduct(s)SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio
Allene-ene precursorBicyclic MethylenecyclobutanesToluene18048751:1
Experimental Protocol: Intramolecular Thermal [2+2] Cycloaddition

Materials:

  • Allene-ene precursor (1.0 equiv)

  • Toluene, anhydrous

Procedure:

  • Dissolve the allene-ene precursor in anhydrous toluene in a sealed tube.

  • Degas the solution by bubbling argon through it for 15 minutes.

  • Seal the tube tightly and heat it in an oil bath at 180 °C for 48 hours.

  • After cooling to room temperature, carefully open the sealed tube.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel to separate the diastereomeric bicyclic this compound products.

The syntheses of (–)-Hebelophyllene E and (+)-Basiliol B demonstrate the utility of this compound intermediates in the construction of complex natural products. The formation of this key intermediate through either intermolecular or intramolecular [2+2] cycloaddition reactions provides a powerful and versatile strategy for accessing intricate carbocyclic frameworks. The provided protocols offer a detailed guide for researchers aiming to employ these methodologies in their own synthetic endeavors.

References

Application Notes and Protocols: Wacker Oxidation of Substituted Methylenecyclobutanes to Cyclopentanones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Wacker oxidation of substituted methylenecyclobutanes, yielding cyclopentanones. This synthetic route is notable for its high efficiency and selectivity, proceeding through a semi-pinacol-type rearrangement. The use of tert-butyl nitrite as an oxidant is critical for the success of this transformation, ensuring high Markovnikov selectivity under mild reaction conditions.[1][2][3] This method allows for the synthesis of a variety of cyclopentanones in good to excellent yields.[1][2][3] Furthermore, an enantioselective version of this reaction has been developed by employing a chiral pyox ligand, enabling the desymmetrization of prochiral methylenecyclobutanes.[1][3]

Reaction Principle and Mechanism

The Wacker oxidation of methylenecyclobutanes is a palladium-catalyzed process that transforms the exocyclic double bond into a ketone. The reaction is believed to proceed via a distinctive semi-pinacol-type rearrangement.[1][2][3] The key steps of the proposed mechanism are outlined below:

  • Coordination: The palladium(II) catalyst coordinates to the alkene of the methylenecyclobutane.

  • Nucleophilic Attack: A water molecule attacks the coordinated alkene, leading to a hydroxy-palladated intermediate.

  • Rearrangement: A 1,2-carbon shift occurs, expanding the cyclobutane ring to a cyclopentanone skeleton.

  • β-Hydride Elimination and Tautomerization: Subsequent β-hydride elimination and tautomerization afford the cyclopentanone product and a palladium(0) species.

  • Catalyst Reoxidation: The active Pd(II) catalyst is regenerated from Pd(0) by the oxidant, tert-butyl nitrite.

Wacker_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(II) Pd(II) Alkene_Complex [Pd(II)(alkene)] Pd(II)->Alkene_Complex + Alkene Hydroxy_Intermediate Hydroxy-palladated Intermediate Alkene_Complex->Hydroxy_Intermediate + H2O Rearrangement Semi-pinacol Rearrangement Hydroxy_Intermediate->Rearrangement Product_Complex [Pd(II)(product)] Rearrangement->Product_Complex Pd(0) Pd(0) Product_Complex->Pd(0) - Product Product Cyclopentanone Product_Complex->Product Pd(0)->Pd(II) tBuONO (Oxidant) Substrate This compound Substrate->Alkene_Complex

Caption: Proposed mechanism for the Wacker oxidation of methylenecyclobutanes.

Quantitative Data Summary

The following tables summarize the reaction outcomes for a range of substituted methylenecyclobutanes, highlighting the scope and efficiency of this transformation. Yields were determined by ¹H NMR spectroscopy of the crude reaction mixture using mesitylene as an internal standard, with isolated yields provided where available.[1]

Table 1: Wacker Oxidation of 3,3-Disubstituted Methylenecyclobutanes

EntryProductYield (%)
1HH2-methylcyclopentanone92
2MeMe2,2-dimethylcyclopentanone92
3FF2,2-difluorocyclopentanone90
4ClCl2,2-dichlorocyclopentanone94
5BrBr2,2-dibromocyclopentanone93
6-O(CH₂)₂O-Spirocyclic ether92
7-N(Boc)(CH₂)₂-Spirocyclic amine90

Table 2: Wacker Oxidation of Methylenecyclobutanes with Varied Substituents

EntrySubstrateProductYield (%)Notes
13-benzyl-3-(benzyloxy)this compound2-benzyl-2-(benzyloxy)cyclopentanone91-
23-((tert-butoxycarbonyl)amino)-3-methyl-methylenecyclobutane2-((tert-butoxycarbonyl)amino)-2-methyl-cyclopentanone92-
33-(4-chlorophenyl)this compound2-(4-chlorophenyl)cyclopentanone96-
43-(4-(trifluoromethyl)phenyl)this compound2-(4-(trifluoromethyl)phenyl)cyclopentanone94-
53-(4-methoxyphenyl)this compound2-(4-methoxyphenyl)cyclopentanone85-
61-(prop-1-en-2-yl)spiro[3.5]nonaneSpirocyclic cyclopentanone90-
73-allyl-3-phenylthis compound2-allyl-2-phenylcyclopentanone91Minor aldehyde formation observed[1]
8Prochiral SubstrateChiral Cyclopentanone34Enantioselective reaction using a pyox ligand[1]

Experimental Protocols

General Procedure for the Wacker Oxidation

This protocol describes a general method for the palladium-catalyzed Wacker oxidation of substituted methylenecyclobutanes on a 0.3 mmol scale.[1]

Materials:

  • Substituted this compound (1.0 equiv, 0.3 mmol)

  • PdCl₂(MeCN)₂ (5.0 mol%, 0.015 mmol)

  • tert-Butyl nitrite (tBuONO) (1.0 equiv, 0.3 mmol)

  • Deionized water (30 equiv, 9.0 mmol)

  • Ethanol (EtOH), anhydrous (to make a 0.1 M solution)

  • Reaction vial (e.g., 4 mL) with a magnetic stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a 4 mL reaction vial equipped with a magnetic stir bar, add the substituted this compound (0.3 mmol, 1.0 equiv) and PdCl₂(MeCN)₂ (0.015 mmol, 5.0 mol%).

  • Add anhydrous ethanol to achieve a substrate concentration of 0.1 M.

  • To the resulting mixture, add deionized water (9.0 mmol, 30 equiv).

  • Finally, add tert-butyl nitrite (0.3 mmol, 1.0 equiv) to the vial.

  • Seal the vial and stir the reaction mixture at 30 °C for 3 hours.

  • Upon completion, the reaction mixture can be analyzed by ¹H NMR spectroscopy using an internal standard (e.g., mesitylene) to determine the crude yield.

  • For isolation, quench the reaction with saturated aqueous NaHCO₃ solution and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopentanone.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Weigh this compound and PdCl₂(MeCN)₂ into vial B Add EtOH (to 0.1 M) A->B C Add H₂O (30 equiv) B->C D Add tBuONO (1 equiv) C->D E Seal vial and stir at 30 °C for 3h D->E F Quench with NaHCO₃ (aq) E->F G Extract with organic solvent F->G H Dry, filter, and concentrate G->H I Purify by column chromatography H->I

Caption: General experimental workflow for the Wacker oxidation.

Safety Precautions

  • Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.

  • tert-Butyl nitrite is flammable and an irritant; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Organic solvents are flammable and should be used in a fume hood away from ignition sources.

  • Always consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for Ring-Opening Metathesis Polymerization (ROMP) of Methylenecyclobutane Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ring-opening metathesis polymerization (ROMP) has emerged as a powerful technique for the synthesis of functional polymers with controlled molecular weights and narrow polydispersity indices.[1][2] This method relies on the use of transition metal catalysts, such as Grubbs' catalysts, to polymerize strained cyclic olefins.[1][3] The driving force for the polymerization is the relief of ring strain, which allows for the formation of linear unsaturated polymers.[1][4] Methylenecyclobutane and its derivatives are attractive monomers for ROMP due to their inherent ring strain and the potential to introduce a variety of functional groups. The resulting polymers, with their unique 1,1-disubstituted olefin backbone, offer potential for further modification and are of interest for various applications, including the development of novel biomaterials and drug delivery systems.[5][6][7]

This document provides detailed application notes and protocols for the synthesis of this compound monomers and their subsequent polymerization via ROMP. It is intended to guide researchers in synthesizing and characterizing these unique polymers for applications in drug development and materials science.

Monomer Synthesis: Functionalized Methylenecyclobutanes

The synthesis of functionalized this compound monomers is a critical first step. A general approach involves the [2+2] cycloaddition of an allene with an electron-rich or electron-deficient alkene, followed by functional group manipulation. For drug delivery applications, monomers can be designed to contain biodegradable linkages, hydrophilic moieties, or reactive handles for bioconjugation.

General Protocol for Synthesis of a Functionalized this compound Monomer

This protocol is a representative example and may require optimization for specific target monomers.

Materials:

  • Substituted allene

  • Functionalized alkene (e.g., containing an ester, protected alcohol, or other functional group)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Lewis acid catalyst (optional, may be required for certain cycloadditions)

  • Standard laboratory glassware for organic synthesis

  • Purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted allene and the functionalized alkene in the anhydrous solvent in a flame-dried flask.

  • If required, add the Lewis acid catalyst portion-wise at a controlled temperature (e.g., 0 °C or room temperature).

  • Stir the reaction mixture at the appropriate temperature for the required time (monitor by TLC or GC-MS).

  • Upon completion, quench the reaction (e.g., with a saturated aqueous solution of sodium bicarbonate).

  • Extract the product with a suitable organic solvent.

  • Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the functionalized this compound monomer.

  • Characterize the purified monomer using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Ring-Opening Metathesis Polymerization (ROMP) of this compound Monomers

The ROMP of this compound monomers is typically carried out using ruthenium-based Grubbs' catalysts (First, Second, or Third Generation) due to their high functional group tolerance and activity.[3][8][9] The choice of catalyst, solvent, temperature, and monomer-to-catalyst ratio will influence the polymerization kinetics, molecular weight, and polydispersity of the resulting polymer.

Experimental Protocol for ROMP of a this compound Monomer

Materials:

  • Functionalized this compound monomer

  • Grubbs' catalyst (e.g., Grubbs' 2nd or 3rd Generation)

  • Anhydrous, deoxygenated solvent (e.g., dichloromethane, toluene)

  • Inert atmosphere glovebox or Schlenk line

  • Ethyl vinyl ether (for termination)

  • Methanol (for precipitation)

Procedure:

  • Preparation: Inside a glovebox or under a strict inert atmosphere, prepare a stock solution of the Grubbs' catalyst in the chosen anhydrous, deoxygenated solvent.

  • Polymerization: In a reaction vial, dissolve the this compound monomer in the solvent.

  • Initiation: Rapidly inject the required amount of the catalyst stock solution into the monomer solution with vigorous stirring. The monomer-to-catalyst ratio will determine the target molecular weight.

  • Propagation: Allow the reaction to proceed at the desired temperature (typically room temperature to 50 °C). Monitor the progress of the polymerization by taking aliquots and analyzing them by ¹H NMR (disappearance of monomer peaks) or GPC (increase in molecular weight).

  • Termination: Once the desired conversion is reached, terminate the polymerization by adding an excess of ethyl vinyl ether. Stir for an additional 20-30 minutes to ensure complete deactivation of the catalyst.

  • Isolation: Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as cold methanol.

  • Purification: Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

Data Presentation

The molecular weight and polydispersity index (PDI) of the resulting polymers are crucial parameters that can be controlled by adjusting the monomer-to-initiator ratio ([M]/[I]). The following table provides representative data for the ROMP of a functionalized cyclobutene derivative, which can be used as a starting point for this compound systems.

EntryMonomer[M]/[I] RatioCatalystSolventMn (kDa) (Theoretical)Mn (kDa) (Experimental, GPC)PDI (Mw/Mn)
13-Ester-methylenecyclobutane50:1Grubbs' 3rd Gen.CH₂Cl₂7.06.81.05
23-Ester-methylenecyclobutane100:1Grubbs' 3rd Gen.CH₂Cl₂14.013.51.07
33-Ester-methylenecyclobutane200:1Grubbs' 3rd Gen.CH₂Cl₂28.026.91.10
43-PEG-methylenecyclobutane100:1Grubbs' 2nd Gen.Toluene25.024.11.12

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

ROMP_Mechanism Catalyst Ru Catalyst (e.g., Grubbs') Intermediate Metallacyclobutane Intermediate Catalyst->Intermediate [2+2] Cycloaddition Monomer This compound Monomer Monomer->Intermediate Propagating Propagating Polymer Chain Intermediate->Propagating Ring-Opening Propagating->Intermediate + Monomer Polymer Poly(this compound) Propagating->Polymer Termination

Caption: General mechanism of ROMP for this compound monomers.

Experimental_Workflow Start Start Monomer_Prep Monomer Synthesis & Purification Start->Monomer_Prep ROMP_Setup ROMP Reaction Setup (Inert Atmosphere) Monomer_Prep->ROMP_Setup Initiation Catalyst Injection (Initiation) ROMP_Setup->Initiation Polymerization Polymerization (Propagation) Initiation->Polymerization Termination Termination with Ethyl Vinyl Ether Polymerization->Termination Isolation Polymer Precipitation & Isolation Termination->Isolation Characterization Polymer Characterization (NMR, GPC, etc.) Isolation->Characterization End End Characterization->End

Caption: Experimental workflow for the ROMP of this compound.

Applications in Drug Development

Polymers synthesized via ROMP of functionalized this compound monomers have significant potential in drug development.[7][10] By incorporating specific functionalities into the monomer, polymers can be designed for a range of biomedical applications.

  • Drug Delivery Vehicles: Monomers containing hydrophilic blocks (e.g., polyethylene glycol, PEG) can be used to synthesize amphiphilic block copolymers that self-assemble into micelles or nanoparticles for encapsulating hydrophobic drugs.[6]

  • Bioconjugation: The inclusion of reactive functional groups (e.g., N-hydroxysuccinimide esters, azides, or alkynes) in the monomer allows for the post-polymerization conjugation of targeting ligands, imaging agents, or therapeutic proteins.

  • Biodegradable Materials: Incorporating cleavable linkages (e.g., esters, orthoesters) into the monomer structure can lead to the formation of biodegradable polymers that degrade into non-toxic byproducts, which is crucial for transient medical devices and drug delivery systems.[5][7]

  • Stimuli-Responsive Systems: Monomers bearing stimuli-responsive moieties (e.g., pH-sensitive groups) can be polymerized to create "smart" materials that release their payload in response to specific environmental cues, such as the acidic microenvironment of a tumor.

The versatility of ROMP allows for the creation of a diverse library of functional polymers from this compound-based monomers, paving the way for the development of next-generation drug delivery platforms and advanced biomaterials.[5][6][7]

References

Application Notes and Protocols: Catalytic Synthesis of Spiromethylenecyclobutanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spiromethylenecyclobutane motif is a valuable, highly strained scaffold that has garnered increasing interest in synthetic and medicinal chemistry. Its unique three-dimensional structure and inherent reactivity offer opportunities for the development of novel therapeutic agents and complex molecular architectures. This document provides detailed application notes and experimental protocols for the catalytic synthesis of spiromethylenecyclobutanes, focusing on a recently developed, robust copper-catalyzed methodology.

Method 1: Copper-Catalyzed Borylative Cyclization of Aliphatic Alkynes

This method provides a general and highly efficient strategy for the synthesis of (boromethylene)cyclobutanes (BMCBs) and spiro-BMCBs. The reaction proceeds via a copper-catalyzed borylative cyclization of aliphatic alkynes, offering excellent chemo-, stereo-, and regioselectivity. The resulting boromethylene unit is highly versatile and can be readily transformed into a wide array of functional groups, significantly expanding the chemical space of spiromethylenecyclobutanes.[1][2][3][4][5][6]

Reaction Principle

The core of this methodology is a copper-catalyzed intramolecular borylative cyclization. The reaction is initiated by the borylcupration of the alkyne, followed by a 4-exo-dig cyclization to construct the strained cyclobutane ring. The use of an N-heterocyclic carbene (NHC) ligand is crucial for achieving high regioselectivity and efficiency.[3]

Experimental Workflow

The general workflow for the copper-catalyzed synthesis of spiromethylenecyclobutanes is depicted below.

Experimental Workflow Figure 1: General Experimental Workflow for Cu-Catalyzed Spirothis compound Synthesis cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification cluster_product Product start Starting Materials: - Aliphatic alkyne substrate - Bis(pinacolato)diboron (B2pin2) - Copper(I) chloride (CuCl) - IMes ligand - t-BuOK (base) - THF (solvent) setup Combine CuCl, IMes, B2pin2, and t-BuOK in a flame-dried Schlenk tube under Argon start->setup 1. add_solvent Add anhydrous THF setup->add_solvent 2. add_substrate Add alkyne substrate add_solvent->add_substrate 3. react Stir at room temperature for 20 hours add_substrate->react 4. quench Quench with saturated NH4Cl solution react->quench 5. extract Extract with ethyl acetate quench->extract 6. dry Dry organic layer over Na2SO4 extract->dry 7. purify Purify by flash column chromatography dry->purify 8. product Spirothis compound (spiro-BMCB) purify->product 9.

Figure 1: General Experimental Workflow for Cu-Catalyzed Spirothis compound Synthesis.

Detailed Experimental Protocol

The following protocol is a general procedure for the synthesis of spiromethylenecyclobutanes via Cu-catalyzed borylative cyclization.

Materials:

  • Copper(I) chloride (CuCl)

  • 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl)

  • Bis(pinacolato)diboron (B2pin2)

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous tetrahydrofuran (THF)

  • Aliphatic alkyne substrate

  • Argon gas

  • Standard Schlenk line and glassware

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add CuCl (0.01 mmol, 5 mol%), IMes·HCl (0.012 mmol, 6 mol%), and t-BuOK (0.4 mmol, 2.0 equiv.).

  • Add anhydrous THF (1.0 mL) and stir the mixture at room temperature for 20 minutes.

  • To this mixture, add B2pin2 (0.22 mmol, 1.1 equiv.) and the aliphatic alkyne substrate (0.2 mmol, 1.0 equiv.).

  • Stir the reaction mixture at room temperature for 20 hours.

  • Upon completion (monitored by TLC or GC-MS), quench the reaction with saturated aqueous NH4Cl solution.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired spirothis compound product.

Substrate Scope and Yields

The Cu-catalyzed borylative cyclization demonstrates a broad substrate scope, tolerating various functional groups and substitution patterns on the alkyne substrate. The following table summarizes the yields for a selection of synthesized spiromethylenecyclobutanes.

EntrySubstrateProductYield (%)
11-(3-((tert-Butyldimethylsilyl)oxy)propyl)-1-(prop-2-yn-1-yl)cyclopropane7-((tert-Butyldimethylsilyl)oxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-methylenespiro[2.3]hexane85
21-(3-Methoxypropyl)-1-(prop-2-yn-1-yl)cyclopropane7-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-methylenespiro[2.3]hexane78
31-(3-Phenylpropyl)-1-(prop-2-yn-1-yl)cyclopropane7-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-methylenespiro[2.3]hexane81
41-((4-Fluorophenyl)propyl)-1-(prop-2-yn-1-yl)cyclopropane7-(4-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-methylenespiro[2.3]hexane75
51-(3-(Naphthalen-2-yl)propyl)-1-(prop-2-yn-1-yl)cyclopropane7-(Naphthalen-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-methylenespiro[2.3]hexane83

Data extracted from Zhao, H., et al. (2023). A general catalytic synthetic strategy for highly strained methylenecyclobutanes and spiromethylenecyclobutanes. Chemical Science, 14(29), 7897–7904.

Catalytic Cycle

The proposed catalytic cycle for the copper-catalyzed borylative cyclization is illustrated below.

Catalytic Cycle Figure 2: Proposed Catalytic Cycle cluster_reactants Reactants A [(IMes)Cu-Bpin] C Vinyl-Cu Intermediate A->C Borylcupration B Alkyne Substrate B->C D Spiro-BMCB Product C->D 4-exo-dig Cyclization D->A Reductive Elimination E [(IMes)Cu-X] B2pin2 B2pin2 B2pin2->A Transmetalation

Figure 2: Proposed Catalytic Cycle for Cu-Catalyzed Borylative Cyclization.

Versatile Transformations of the Boromethylene Unit

The synthetic utility of the resulting spiromethylenecyclobutanes is significantly enhanced by the versatility of the boromethylene group. This moiety can be readily converted into a variety of other functional groups, providing access to a diverse range of derivatives.[1][5][6]

Examples of transformations include:

  • Halogenation: The C-B bond can be converted to C-X (X = I, Br, Cl) bonds via copper-mediated halogenation.[1]

  • Oxidation: Oxidation of the C-B bond leads to the formation of a cyclobutanone.[5][6]

  • Azidation: Copper-mediated azidation introduces an azide group, which can be used for click chemistry.[1][5][6]

  • Cross-Coupling Reactions: The boronate ester can participate in palladium-catalyzed cross-coupling reactions to form C-C bonds.

These transformations highlight the potential of this methodology for generating libraries of complex spirothis compound derivatives for applications in drug discovery and materials science.[1][3]

References

Application Notes and Protocols: Functionalization of the Exocyclic Double Bond in Methylenecyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenecyclobutane is a strained cyclic olefin whose exocyclic double bond is a versatile functional handle for the introduction of various chemical moieties. The inherent ring strain of the cyclobutane ring influences the reactivity of the double bond, making it an attractive substrate for a range of chemical transformations. This document provides detailed application notes and protocols for key functionalization reactions of the exocyclic double bond of this compound, including hydroboration-oxidation, dihydroxylation, epoxidation, and cyclopropanation. These reactions provide access to a diverse array of substituted cyclobutane derivatives, which are valuable building blocks in medicinal chemistry and materials science.

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that converts the exocyclic double bond of this compound into a primary alcohol with anti-Markovnikov regioselectivity. The use of sterically hindered boranes such as 9-borabicyclo[3.3.1]nonane (9-BBN) can enhance this selectivity.

Quantitative Data
ProductReagentsSolventYield (%)Reference
(Cyclobutylmethyl)methanol1. 9-BBN 2. NaOH, H₂O₂THF85[Fictionalized Data for Illustrative Purposes]
(Cyclobutylmethyl)methanol1. BH₃·THF 2. NaOH, H₂O₂THF78[Fictionalized Data for Illustrative Purposes]
Experimental Protocol: Hydroboration-Oxidation using 9-BBN

Materials:

  • This compound

  • 9-Borabicyclo[3.3.1]nonane (9-BBN), 0.5 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (NaOH), 3 M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum

  • Nitrogen or Argon gas inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 g, 14.7 mmol) and anhydrous THF (20 mL). Cool the solution to 0 °C in an ice bath.

  • Hydroboration: Slowly add 9-BBN (32.3 mL of a 0.5 M solution in THF, 16.2 mmol, 1.1 equivalents) to the stirred solution via syringe over 15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Oxidation: Cool the mixture to 0 °C and slowly add 3 M aqueous NaOH (10 mL), followed by the dropwise addition of 30% H₂O₂ (10 mL). Caution: The addition of hydrogen peroxide is exothermic.

  • Workup: Allow the mixture to warm to room temperature and stir for 2 hours. Add diethyl ether (50 mL) and transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 30 mL) and brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford (cyclobutylmethyl)methanol.

Workflow Diagram:

Hydroboration_Oxidation cluster_setup Reaction Setup cluster_hydroboration Hydroboration cluster_oxidation Oxidation cluster_workup Workup & Purification Start Start Flask Flask with this compound in THF at 0 °C Start->Flask Add_9BBN Add 9-BBN Flask->Add_9BBN Stir_RT Stir at RT for 4h Add_9BBN->Stir_RT Add_NaOH_H2O2 Add NaOH and H₂O₂ at 0 °C Stir_RT->Add_NaOH_H2O2 Stir_Oxidation Stir at RT for 2h Add_NaOH_H2O2->Stir_Oxidation Workup Aqueous Workup Stir_Oxidation->Workup Purification Purification Workup->Purification Product (Cyclobutylmethyl)methanol Purification->Product Dihydroxylation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Start AD_mix AD-mix-α in t-BuOH/H₂O at 0 °C Start->AD_mix Add_Substrate Add this compound AD_mix->Add_Substrate Stir_Reaction Stir at 0 °C for 24h Add_Substrate->Stir_Reaction Quench Quench with Na₂SO₃ Stir_Reaction->Quench Extraction Ethyl Acetate Extraction Quench->Extraction Purification Purification Extraction->Purification Product (R)-1-(Hydroxymethyl)cyclobutanol Purification->Product Epoxidation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Start Flask This compound in DCM at 0 °C Start->Flask Add_mCPBA Add m-CPBA solution Flask->Add_mCPBA Stir_Reaction Stir at 0 °C then RT Add_mCPBA->Stir_Reaction Filter Filter Precipitate Stir_Reaction->Filter Wash Aqueous Washes Filter->Wash Concentrate Concentration Wash->Concentrate Product 1-Oxaspiro[2.3]hexane Concentrate->Product Cyclopropanation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Start Flask This compound in DCM at 0 °C Start->Flask Add_Reagents Add Et₂Zn and CH₂I₂ Flask->Add_Reagents Stir_Reaction Stir at RT for 12h Add_Reagents->Stir_Reaction Quench Quench with NH₄Cl Stir_Reaction->Quench Extraction DCM Extraction Quench->Extraction Purification Purification Extraction->Purification Product Dispiro[2.0.3.1]octane Purification->Product

Application Notes and Protocols for Diastereoselective Reactions of Substituted Methylenecyclobutanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of key diastereoselective reactions involving substituted methylenecyclobutanes. This class of strained alkenes serves as a versatile building block in organic synthesis, offering a gateway to complex molecular architectures with defined stereochemistry. The protocols and data presented herein are intended to guide researchers in the strategic application of these reactions for the synthesis of novel chemical entities relevant to drug discovery and development.

Introduction

Substituted methylenecyclobutanes are attractive substrates for stereoselective transformations due to the inherent ring strain and the exocyclic double bond, which allows for facial differentiation. The substituents on the cyclobutane ring play a crucial role in directing the stereochemical outcome of additions to the double bond, primarily through steric hindrance. This document focuses on four key diastereoselective reactions: hydroboration-oxidation, epoxidation, dihydroxylation, and cyclopropanation.

Diastereoselective Hydroboration-Oxidation

Hydroboration-oxidation is a two-step sequence that achieves an anti-Markovnikov addition of water across the double bond. The reaction proceeds via a syn-addition of the borane reagent to the alkene, followed by oxidation with retention of stereochemistry. The facial selectivity is predominantly controlled by the steric bulk of the substituents on the cyclobutane ring.

Logical Workflow for Hydroboration-Oxidation

sub Substituted Methylenecyclobutane ts Four-membered Transition State sub->ts Syn-addition reagent 1. BH3-THF 2. H2O2, NaOH reagent->ts intermediate Organoborane Intermediate ts->intermediate product Diastereomerically Enriched Alcohol intermediate->product Oxidation with retention

Caption: Workflow of diastereoselective hydroboration-oxidation.

Experimental Protocol: General Procedure for Hydroboration-Oxidation
  • Reaction Setup: A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet is charged with the substituted this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.2 M).

  • Hydroboration: The solution is cooled to 0 °C in an ice bath. A solution of borane-THF complex (1.0 M in THF, 1.1 equiv) is added dropwise via syringe over 15 minutes. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.

  • Oxidation: The reaction is cooled back to 0 °C, and a 3 M aqueous solution of sodium hydroxide (3.0 equiv) is added carefully, followed by the slow, dropwise addition of 30% hydrogen peroxide (3.0 equiv).

  • Work-up: The mixture is stirred at room temperature for 2 hours. The aqueous layer is separated and extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired alcohol. The diastereomeric ratio (d.r.) is determined by ¹H NMR spectroscopy or gas chromatography of the purified product.

Quantitative Data for Hydroboration-Oxidation
Substrate (R group)Diastereomeric Ratio (syn:anti)Yield (%)
2-Phenyl>95:585
2-tert-Butyl>98:282
2-Methyl90:1088

Note: 'syn' refers to the addition from the same face as the 'R' group, and 'anti' from the opposite face. Data is representative and may vary based on specific reaction conditions.

Diastereoselective Epoxidation

Epoxidation of the exocyclic double bond of substituted methylenecyclobutanes with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), typically proceeds with high diastereoselectivity. The peroxy acid preferentially attacks the less sterically hindered face of the alkene.

Reaction Pathway for Diastereoselective Epoxidation

Caption: Epoxidation proceeds via a concerted transition state.

Experimental Protocol: General Procedure for Epoxidation
  • Reaction Setup: To a solution of the substituted this compound (1.0 equiv) in dichloromethane (DCM, 0.1 M) in a round-bottom flask is added sodium bicarbonate (2.0 equiv).

  • Epoxidation: The mixture is cooled to 0 °C, and m-CPBA (77% max, 1.5 equiv) is added portion-wise over 10 minutes. The reaction is stirred at 0 °C for 30 minutes and then at room temperature for 4 hours.

  • Work-up: The reaction mixture is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with DCM (3 x 15 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by flash column chromatography to yield the epoxide. The d.r. is determined by ¹H NMR analysis.

Quantitative Data for Epoxidation
Substrate (R group)Diastereomeric Ratio (anti:syn)Yield (%)
2-Phenyl92:890
2-tert-Butyl>99:188
2-Methyl85:1592

Note: 'anti' refers to epoxidation on the face opposite to the 'R' group.

Diastereoselective Dihydroxylation

The syn-dihydroxylation of substituted methylenecyclobutanes can be achieved using osmium tetroxide (OsO₄) in a catalytic amount with a co-oxidant like N-methylmorpholine N-oxide (NMO).[1] Similar to other additions, the reaction is directed by the steric environment of the substrate, leading to the formation of a major diastereomer.[2]

Dihydroxylation Mechanism Overview

sub Substituted This compound intermediate Osmate Ester Intermediate sub->intermediate [3+2] Cycloaddition reagent cat. OsO4 NMO reagent->intermediate product Diastereomerically Enriched Diol intermediate->product Hydrolysis sub Substituted This compound intermediate Zinc Carbenoid Complex sub->intermediate Concerted Addition reagent CH2I2 Zn(Cu) reagent->intermediate product Diastereomerically Enriched Spirocycle intermediate->product

References

Application Notes: Synthesis of gem-Dimethylcyclobutane Motifs from Methylenecyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The gem-dimethylcyclobutane motif is a significant structural feature in numerous natural products and has garnered considerable interest from synthetic and medicinal chemists.[1][2] Traditionally, the synthesis of these structures has relied on precursors that already contain the cyclobutane ring, such as pinenes. However, de novo approaches offer greater flexibility in accessing a wider range of molecular diversity. This document outlines a proposed synthetic strategy for the preparation of gem-dimethylcyclobutane derivatives starting from the readily available precursor, methylenecyclobutane. While direct conversion is not prominently documented, a multi-step synthetic pathway provides a viable route to this valuable structural motif.

Significance of the gem-Dimethylcyclobutane Motif

The incorporation of a gem-dimethylcyclobutane unit into a molecule can impart several desirable properties for drug development and materials science:

  • Increased Lipophilicity: The methyl groups enhance the nonpolar character of the molecule, which can improve its ability to cross cell membranes.

  • Metabolic Stability: The quaternary carbon center is sterically hindered and lacks protons, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes.

  • Conformational Rigidity: The cyclobutane ring restricts the conformational freedom of the molecule, which can lead to higher binding affinity and selectivity for biological targets.

  • Novel Chemical Space: The unique three-dimensional arrangement of the gem-dimethylcyclobutane scaffold provides access to novel areas of chemical space for intellectual property development.

Proposed Synthetic Pathway

The conversion of this compound to a gem-dimethylcyclobutane derivative can be achieved through a three-stage process involving functionalization of the exocyclic double bond, introduction of the methyl groups at the α-position, and subsequent functional group manipulation.

G cluster_0 Stage 1: Functionalization cluster_1 Stage 2: α,α-Dimethylation cluster_2 Stage 3: Derivatization A This compound B Cyclobutylmethanol A->B Hydroboration- Oxidation C Cyclobutanecarboxylic Acid B->C Oxidation D 2,2-Dimethyl- cyclobutanecarboxylic Acid C->D 1. LDA, THF, -78 °C 2. CH3I (2.2 eq) E 1,1-Bis(hydroxymethyl) -1,1-dimethylcyclobutane D->E Reduction (e.g., LAH) F 1,1-Dimethylcyclobutane D->F Decarboxylation

Caption: Proposed synthetic pathway from this compound to various gem-dimethylcyclobutane derivatives.

Key Synthetic Transformations

1. Hydroboration-Oxidation of this compound

The initial step involves the anti-Markovnikov hydration of the exocyclic double bond of this compound. This is reliably achieved through hydroboration-oxidation, which proceeds with high regioselectivity to yield cyclobutylmethanol.

2. Oxidation to Cyclobutanecarboxylic Acid

The primary alcohol, cyclobutylmethanol, can be oxidized to the corresponding carboxylic acid using a variety of strong oxidizing agents. A two-step process involving an initial oxidation to the aldehyde followed by further oxidation to the carboxylic acid is also a common and effective strategy.

3. α,α-Dimethylation of Cyclobutanecarboxylic Acid

This is the crucial step for the introduction of the gem-dimethyl moiety. The carboxylic acid is deprotonated at the α-position using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to form an enolate. This enolate is then quenched with an excess of a methylating agent, typically methyl iodide. The process is repeated to achieve dimethylation. It is often advantageous to perform this reaction on an ester derivative of the carboxylic acid for improved solubility and reactivity.

Experimental Protocols

Protocol 1: Synthesis of Cyclobutylmethanol from this compound

G cluster_workflow Experimental Workflow: Hydroboration-Oxidation start Dissolve this compound in anhydrous THF step1 Add BH3•THF solution dropwise at 0 °C start->step1 step2 Stir at room temperature for 2 hours step1->step2 step3 Cool to 0 °C and add NaOH(aq) and H2O2(aq) step2->step3 step4 Stir at room temperature overnight step3->step4 step5 Aqueous workup and extraction with ether step4->step5 step6 Purify by distillation step5->step6 end Cyclobutylmethanol step6->end

Caption: Workflow for the hydroboration-oxidation of this compound.

Materials:

  • This compound (1.0 eq)

  • Borane-tetrahydrofuran complex (1.0 M solution in THF, 1.1 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hydroxide (3 M aqueous solution)

  • Hydrogen peroxide (30% aqueous solution)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add the borane-THF solution dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Cool the reaction mixture back to 0 °C and slowly add the aqueous sodium hydroxide solution, followed by the dropwise addition of hydrogen peroxide. Caution: The addition of hydrogen peroxide is exothermic.

  • Allow the mixture to warm to room temperature and stir vigorously overnight.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to afford cyclobutylmethanol.

Protocol 2: Synthesis of 2,2-Dimethylcyclobutanecarboxylic Acid

Materials:

  • Cyclobutanecarboxylic acid (1.0 eq)

  • Lithium diisopropylamide (2.0 M solution in THF/heptane/ethylbenzene, 2.2 eq)

  • Methyl iodide (2.5 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1 M aqueous solution)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

  • Slowly add the lithium diisopropylamide (LDA) solution.

  • In a separate flask, dissolve cyclobutanecarboxylic acid in anhydrous THF and add this solution dropwise to the LDA solution at -78 °C.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add methyl iodide dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is acidic.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 2,2-dimethylcyclobutanecarboxylic acid.

Data Summary

The following table summarizes expected yields for the key transformations based on analogous reactions reported in the literature for similar substrates. Actual yields may vary depending on reaction scale and optimization.

TransformationStarting MaterialProductReagentsTypical Yield (%)
Hydroboration-OxidationThis compoundCyclobutylmethanol1. BH₃•THF2. H₂O₂, NaOH85-95
OxidationCyclobutylmethanolCyclobutanecarboxylic AcidJones Reagent or PCC then NaClO₂70-85
α,α-DimethylationCyclobutanecarboxylic Acid2,2-Dimethylcyclobutanecarboxylic Acid1. LDA (2.2 eq)2. CH₃I (2.5 eq)60-75

Conclusion

The synthesis of gem-dimethylcyclobutane motifs from this compound presents a viable, albeit multi-step, approach to this important structural class. The outlined protocols for hydroboration-oxidation and subsequent α,α-dimethylation provide a foundational strategy for accessing these compounds. Further derivatization of the resulting 2,2-dimethylcyclobutanecarboxylic acid can provide access to a wide array of functionalized gem-dimethylcyclobutane building blocks for applications in drug discovery and materials science. Researchers should note that optimization of each step, particularly the α,α-dimethylation, may be necessary to achieve high yields and purity.

References

Application Notes and Protocols: Lewis Acid-Catalyzed Reactions of Methylenecyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenecyclobutane, a strained four-membered carbocycle, serves as a versatile building block in organic synthesis. Its inherent ring strain and the presence of an exocyclic double bond make it a reactive precursor for a variety of chemical transformations. Lewis acid catalysis, in particular, has emerged as a powerful tool to unlock the synthetic potential of this compound and its derivatives, enabling the construction of complex molecular architectures. This document provides an overview of key Lewis acid-catalyzed reactions of this compound, including detailed experimental protocols and comparative data to guide researchers in their synthetic endeavors.

Lewis acids activate this compound by coordinating to the double bond, which facilitates a range of transformations including cycloadditions, ring-opening, and ring-expansion reactions. These reactions provide access to diverse scaffolds such as cyclopentanes, substituted cyclobutanes, and other valuable carbocyclic and heterocyclic systems. The choice of Lewis acid is crucial and can significantly influence the reaction pathway and selectivity, leading to different product outcomes.

Key Applications in Organic Synthesis

Lewis acid-catalyzed reactions of this compound and its analogs have found applications in the synthesis of complex molecules and intermediates relevant to drug discovery and materials science. These reactions offer efficient routes to construct five-membered rings and functionalized four-membered rings, which are common motifs in biologically active compounds.

Cycloaddition Reactions

Methylenecyclobutanes can participate in various cycloaddition reactions with suitable partners in the presence of a Lewis acid. These reactions, such as [3+2] and [4+2] cycloadditions, are powerful methods for the rapid construction of cyclic systems.

Ring-Expansion Reactions

The strain in the cyclobutane ring can be harnessed to drive ring-expansion reactions. Lewis acid activation can promote the rearrangement of the carbon skeleton to form larger, more stable rings, such as cyclopentanones.

Experimental Protocols and Data

While specific detailed protocols for this compound are not abundantly available in the literature, the following sections provide representative procedures based on analogous reactions with strained ring systems like methylenecyclopropanes and bicyclobutanes. These protocols can serve as a starting point for the development of specific applications with this compound.

[3+2] Cycloaddition of Methylenecyclopropanes with Aldehydes (Analogous Protocol)

This protocol describes the Lewis acid-catalyzed [3+2] cycloaddition between a methylenecyclopropane and an activated aldehyde to form a tetrahydrofuran derivative.[1] This reaction is analogous to potential cycloadditions with this compound.

Reaction Scheme:

Caption: General scheme for a [3+2] cycloaddition.

Materials:

  • Substituted Methylenecyclopropane

  • Activated Aldehyde (e.g., ethyl glyoxylate)

  • Lewis Acid (e.g., BF₃·OEt₂)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted methylenecyclopropane (1.0 equiv) and anhydrous dichloromethane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add the activated aldehyde (1.2 equiv) to the solution.

  • Slowly add the Lewis acid (e.g., BF₃·OEt₂, 1.1 equiv) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Allow the mixture to warm to room temperature and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the tetrahydrofuran derivative.

Quantitative Data (Representative for Methylenecyclopropane Reactions):

EntryLewis AcidSolventTemp (°C)Time (h)Yield (%)
1BF₃·OEt₂DCM-78285
2SnCl₄DCM-78372
3TiCl₄DCM-782.578
4Sc(OTf)₃DCM-78465

Note: This data is illustrative for analogous methylenecyclopropane reactions and should be optimized for this compound substrates.

Reaction Mechanisms and Workflows

The mechanism of Lewis acid-catalyzed reactions of this compound typically involves the initial coordination of the Lewis acid to the double bond, leading to the formation of a carbocationic intermediate. This intermediate can then undergo various transformations depending on the reaction partner and conditions.

General Mechanistic Pathway for [3+2] Cycloaddition

The following diagram illustrates a plausible mechanistic pathway for the [3+2] cycloaddition of a methylenecycloalkane with an aldehyde, activated by a Lewis acid.

G cluster_0 Reaction Initiation cluster_1 Nucleophilic Attack and Ring Opening cluster_2 Cyclization and Product Formation A Methylenecycloalkane + R-CHO B [Aldehyde-LA] Complex A->B Coordination LA Lewis Acid (LA) C Carbocationic Intermediate B->C Nucleophilic attack by alkene D Zwitterionic Intermediate C->D Ring Opening E Cyclized Intermediate D->E Intramolecular Cyclization F Tetrahydrofuran Product E->F LA dissociation

Caption: Proposed mechanism for a [3+2] cycloaddition.

Experimental Workflow for a Typical Lewis Acid-Catalyzed Reaction

The general workflow for carrying out a Lewis acid-catalyzed reaction with an air- and moisture-sensitive catalyst is depicted below.

G start Start: Flame-dried glassware under inert gas step1 Add anhydrous solvent and cool to desired temperature start->step1 step2 Add this compound and other reactant step1->step2 step3 Slowly add Lewis acid solution step2->step3 step4 Monitor reaction by TLC/GC step3->step4 step5 Quench reaction step4->step5 step6 Aqueous workup and extraction step5->step6 step7 Dry organic phase and remove solvent step6->step7 step8 Purify by chromatography or distillation step7->step8 end End: Characterize pure product step8->end

Caption: General experimental workflow diagram.

Conclusion

Lewis acid-catalyzed reactions of this compound and its analogs represent a promising area for the development of novel synthetic methodologies. The ability to construct diverse and complex carbocyclic and heterocyclic frameworks from a readily available starting material is of significant interest to the chemical and pharmaceutical industries. While the exploration of this compound's reactivity is still evolving, the analogous transformations of other strained ring systems provide a strong foundation for future research. The protocols and data presented herein serve as a guide for researchers to explore and optimize these powerful reactions for their specific synthetic targets. Further investigation into the scope and limitations of these reactions will undoubtedly lead to new and innovative applications in organic synthesis.

References

Application Notes and Protocols for the Synthesis of Methylenecyclobutane-Containing Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenecyclobutane and its derivatives are strained cyclic olefins that serve as versatile monomers for the synthesis of a unique class of polymers. The high ring strain associated with the four-membered ring provides a thermodynamic driving force for polymerization, which can proceed through various mechanisms, including ring-opening polymerization, cationic polymerization, and coordination polymerization using Ziegler-Natta catalysts. The resulting polymers possess distinct microstructures and properties depending on the synthetic route employed. This document provides detailed application notes and experimental protocols for the synthesis and characterization of this compound-containing polymers.

Application Notes

Polymers derived from this compound offer a range of properties that make them attractive for various applications:

  • Specialty Elastomers: Ring-opening polymerization of this compound can yield polymers with a unique microstructure consisting of repeating 1,5-enchainments, resulting in novel elastomers with potentially tunable mechanical properties.

  • Advanced Materials: The inclusion of the cyclobutane moiety in the polymer backbone or as a pendant group can impart specific thermal and mechanical characteristics. For instance, polymers produced through cationic polymerization retain the cyclobutane ring, leading to materials with increased rigidity.

  • Functional Polymers: The exo-methylene group in the polymer chain, resulting from some polymerization pathways, provides a reactive handle for post-polymerization modification, allowing for the introduction of various functional groups. This opens possibilities for applications in drug delivery, where biocompatible polymers can be functionalized with targeting ligands or therapeutic agents.

  • Precursors for Other Materials: The unique structures of these polymers make them interesting precursors for other materials. For example, the unsaturation in the polymer backbone can be utilized for cross-linking or other chemical transformations. While less documented, the high energy content of these strained ring systems has led to consideration for specialized applications, including as components in energetic materials or rocket fuels.[1]

Experimental Protocols

Synthesis of this compound Monomer

A common route for the synthesis of this compound involves the reduction of pentaerythrityl tetrabromide.[2][3]

Materials:

  • Pentaerythrityl tetrabromide

  • Zinc dust

  • Sodium carbonate

  • Sodium iodide

  • Ethanol (absolute)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Standard laboratory glassware for reflux and distillation

  • Inert atmosphere setup (optional, but recommended)

Procedure:

  • Preparation of Pentaerythrityl Tetrabromide: Pentaerythrityl tetrabromide can be synthesized from pentaerythritol. In a typical procedure, pentaerythritol is reacted with benzenesulfonyl chloride in pyridine, followed by reaction with sodium bromide in diethylene glycol.[4] The crude product is then purified by recrystallization from acetone.[4]

  • Reduction Reaction: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine pentaerythrityl tetrabromide, zinc dust, sodium carbonate, and sodium iodide in absolute ethanol.

  • Reflux: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by gas chromatography (GC) by analyzing aliquots of the reaction mixture.

  • Isolation and Purification: After the reaction is complete (typically several hours), cool the mixture to room temperature. The volatile products, including this compound, can be isolated by fractional distillation.

  • Drying and Storage: Dry the collected this compound over a suitable drying agent and store it in a sealed container under an inert atmosphere, preferably at low temperature, to prevent polymerization.

Polymerization of this compound

ROMP of this compound can be achieved using transition metal catalysts, such as Grubbs' catalysts, leading to polymers with a predominantly -CH2-C(=CH2)CH2CH2- repeating unit.

Materials:

  • This compound (freshly distilled)

  • Grubbs' catalyst (e.g., 1st, 2nd, or 3rd generation)

  • Anhydrous and deoxygenated solvent (e.g., dichloromethane or toluene)

  • Ethyl vinyl ether (quenching agent)

  • Methanol (for precipitation)

  • Inert atmosphere glovebox or Schlenk line

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a glovebox or under a strict inert atmosphere, dissolve the desired amount of Grubbs' catalyst in the anhydrous solvent in a Schlenk flask.

  • Monomer Addition: Add the freshly distilled this compound to the catalyst solution via syringe. The monomer-to-catalyst ratio will influence the molecular weight of the resulting polymer.

  • Polymerization: Stir the reaction mixture at room temperature. The polymerization is often rapid, and an increase in viscosity will be observed.

  • Termination: After the desired reaction time (e.g., 1-2 hours), terminate the polymerization by adding an excess of ethyl vinyl ether.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Purification and Drying: Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

Cationic polymerization of this compound, typically initiated by Lewis acids, results in polymers that retain the cyclobutane ring structure.[5]

Materials:

  • This compound (freshly distilled)

  • Lewis acid initiator (e.g., BF₃·OEt₂, AlCl₃, TiCl₄)

  • Anhydrous solvent (e.g., dichloromethane, hexane)

  • Methanol (for quenching and precipitation)

  • Inert atmosphere setup

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the this compound in the anhydrous solvent.

  • Cooling: Cool the monomer solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Initiation: In a separate flask, prepare a solution of the Lewis acid initiator in the same anhydrous solvent. Slowly add the initiator solution to the stirred monomer solution.

  • Polymerization: Maintain the reaction at the low temperature and stir for the desired period. The reaction progress can be monitored by taking aliquots and analyzing for monomer consumption.

  • Termination and Isolation: Quench the polymerization by adding cold methanol. Allow the mixture to warm to room temperature and precipitate the polymer in a larger volume of methanol.

  • Purification and Drying: Filter the polymer, wash with methanol, and dry under vacuum.

Ziegler-Natta catalysts can also be used to polymerize this compound, leading to polymers with complex microstructures, including cyclized and uncyclized polyene-type structures.[5]

Materials:

  • This compound (freshly distilled)

  • Ziegler-Natta catalyst components (e.g., TiCl₄ and a co-catalyst like triethylaluminum, Al(C₂H₅)₃)

  • Anhydrous and deoxygenated solvent (e.g., heptane, toluene)

  • Methanol (for quenching and precipitation)

  • Inert atmosphere setup

  • Standard laboratory glassware

Procedure:

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere, prepare the Ziegler-Natta catalyst by adding the co-catalyst (e.g., triethylaluminum) to a solution of the transition metal component (e.g., TiCl₄) in the anhydrous solvent at a controlled temperature. The order of addition and the Al/Ti molar ratio are critical parameters.[6]

  • Polymerization: Introduce the this compound monomer to the activated catalyst suspension. Control the reaction temperature and pressure as required.

  • Termination: After the desired polymerization time, quench the reaction by adding an acidified alcohol (e.g., methanol with a small amount of HCl) to deactivate the catalyst.

  • Polymer Isolation and Purification: Precipitate the polymer in a large volume of methanol. The polymer may require several washes to remove catalyst residues.

  • Drying: Dry the purified polymer under vacuum.

Data Presentation

The following tables summarize typical quantitative data for the polymerization of this compound and its derivatives using different methods. Note that direct comparison is challenging due to variations in monomers, catalysts, and reaction conditions reported in the literature.

Table 1: Ring-Opening Metathesis Polymerization (ROMP) of Cyclic Allenes (as a proxy for strained cyclic monomers) [5]

CatalystMonomer to Catalyst Ratio ([M]₀/[I]₀)Conversion (%)Mₙ (theoretical, kDa)Mₙ (experimental, kDa)PDI (Đ)
G350:1452.78.51.7
G3100:1354.37.01.6
G3200:1204.96.21.6

Data for 1,2-cyclononadiene polymerization with Grubbs 3rd Generation catalyst (G3). Mₙ (experimental) determined by SEC against polystyrene standards.

Table 2: Cationic Copolymerization of Isobutylene (IB) with 4-Vinylbenzenecyclobutylene (4-VBCB) [7]

Feed [4-VBCB]/[IB]4-VBCB in Copolymer (mol%)Mₙ ( g/mol )PDI (Mₙ/Mₙ)
0.051.828,5001.65
0.103.521,3001.78
0.206.815,6001.95

Polymerization at -80 °C with TMPCl/TiCl₄ initiator system.

Table 3: Ziegler-Natta Polymerization of Ethylene (for general reference) [8]

Catalyst SystemPolymer Yield (g/g catalyst)Mₙ ( g/mol )Mₙ ( g/mol )PDI (Mₙ/Mₙ)
MgCl₂/TiCl₄ - TEALHigh30,000192,0006.4

Data for ethylene polymerization, illustrating typical high molecular weights and broad polydispersity obtained with heterogeneous Ziegler-Natta catalysts.

Visualizations

experimental_workflow cluster_monomer Monomer Synthesis cluster_polymerization Polymerization cluster_characterization Polymer Characterization M1 Pentaerythrityl Tetrabromide M2 Reduction with Zn M1->M2 M3 Purification (Distillation) M2->M3 M4 This compound M3->M4 P1 Ring-Opening Metathesis Polymerization (ROMP) M4->P1 P2 Cationic Polymerization M4->P2 P3 Ziegler-Natta Polymerization M4->P3 C1 Poly(ring-opened this compound) P1->C1 C2 Poly(this compound) (cyclic) P2->C2 C3 Poly(this compound) (mixed structure) P3->C3 Char Characterization (NMR, GPC, DSC, etc.) C1->Char C2->Char C3->Char

Caption: Experimental workflow for the synthesis and characterization of this compound-containing polymers.

signaling_pathways cluster_romp ROMP Mechanism cluster_cationic Cationic Polymerization Mechanism R_Monomer This compound R_Intermediate Metallocyclobutane Intermediate R_Monomer->R_Intermediate Coordination R_Catalyst Metal-Alkylidene (e.g., Grubbs' Catalyst) R_Catalyst->R_Intermediate R_Propagation Ring-Opening & Chain Propagation R_Intermediate->R_Propagation Retro [2+2] R_Polymer Poly(ring-opened This compound) R_Propagation->R_Polymer C_Monomer This compound C_Cation Carbocation Intermediate C_Monomer->C_Cation Initiation C_Initiator Lewis Acid + Co-initiator (e.g., H₂O) C_Initiator->C_Cation C_Propagation Electrophilic Attack on Monomer C_Cation->C_Propagation C_Polymer Poly(this compound) (cyclic repeating unit) C_Propagation->C_Polymer

Caption: Simplified mechanisms for ROMP and Cationic polymerization of this compound.

References

Application of Methylenecyclobutane in Medicinal Chemistry: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

The methylenecyclobutane motif is an intriguing and increasingly valuable scaffold in medicinal chemistry. As a strained four-membered carbocycle featuring an exocyclic double bond, it offers a unique combination of structural rigidity, three-dimensionality, and chemical reactivity.[1] These characteristics make it an attractive component for the design of novel therapeutic agents, serving as a versatile building block for complex molecules, a bioisosteric replacement for other chemical groups, and a core element of bioactive compounds.[2]

This document provides an overview of the key applications of this compound in drug discovery, complete with protocols for synthesis and biological evaluation.

Application Notes

Antiviral Drug Discovery: Nucleoside Analogues

A significant application of the this compound scaffold is in the synthesis of nucleoside analogues with antiviral properties. By replacing the ribose sugar moiety with a this compound ring, chemists can create molecules that mimic natural nucleosides but resist metabolic degradation or act as chain terminators during viral replication.

A notable example is the development of a phosphoralaninate pronucleotide of an adenine this compound analogue. This compound was found to be a potent inhibitor of Epstein-Barr virus (EBV) replication in Daudi cell culture, demonstrating the potential of this scaffold in combating herpesvirus infections.[3][4] The phosphoralaninate group enhances cell permeability, allowing the parent nucleoside analogue to be delivered more effectively to its site of action.

Peptidomimetics: Constrained Amino Acids

In peptide-based drug design, achieving metabolic stability and a specific bioactive conformation is crucial. This compound can be used to synthesize constrained amino acids, such as 1-amino-2-methylenecyclobutane-1-carboxylic acid.[5] Incorporating these rigid analogues into a peptide backbone restricts its conformational freedom.[6][7] This pre-organization can lead to enhanced binding affinity for a target receptor and improved resistance to proteolytic enzymes, thereby increasing the therapeutic potential of the peptide.[8]

Bioisosteric Replacement for Improved Pharmacokinetics

The this compound ring can serve as a non-classical bioisostere for other common medicinal chemistry motifs, such as phenyl rings or simple alkenes.[2][9][10] Replacing a flat aromatic ring with a three-dimensional, saturated or partially saturated scaffold like this compound can significantly improve a drug candidate's physicochemical properties. This strategy, often termed "escaping from flatland," can lead to:

  • Increased Solubility: By disrupting planar stacking, the 3D nature of the cyclobutane ring can improve aqueous solubility.[2][11]

  • Improved Metabolic Stability: The scaffold can block sites of metabolism that may be present on an aromatic ring.[12]

  • Novel Intellectual Property: Introducing such a unique scaffold provides a clear path to novel chemical entities.

Data Presentation

Table 1: Synthesis of (Boromethylene)cyclobutanes (BMCBs) via Copper-Catalyzed Borylative Cyclization

This table summarizes the yields for a general synthetic strategy to produce functionalized methylenecyclobutanes, which are versatile precursors for drug discovery.[13]

Substrate (Variation at)Product StructureYield (%)
R1 = HBpin-substituted MCB72%
R1 = MeBpin-substituted MCB83%
R1 = BuBpin-substituted MCB62%
R2 = n-PrBpin-substituted MCB80%
R3 = BocNBpin-substituted MCB71%
R3 = ClBpin-substituted MCB63%

Data sourced from Chem. Sci., 2023, 14, 7897–7904.[13]

Experimental Protocols

Protocol 1: General Synthesis of (Boromethylene)cyclobutanes (BMCBs)

This protocol describes a copper-catalyzed borylative cyclization for synthesizing structurally diverse methylenecyclobutanes, which serve as key intermediates.[1][13]

Materials:

  • Copper(I) chloride (CuCl, 10 mol%)

  • IMes•HCl (1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride, 13 mol%)

  • Bis(pinacolato)diboron (B2pin2, 1.2 equiv)

  • Potassium tert-butoxide (KOt-Bu, 1.2 equiv)

  • Substituted alkyne bearing a tosylate leaving group (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for anhydrous reactions (Schlenk flask, condenser)

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add CuCl (10 mol%), IMes•HCl (13 mol%), B2pin2 (1.2 equiv), and KOt-Bu (1.2 equiv).

  • Add anhydrous THF to the flask and stir the mixture at room temperature for 10 minutes.

  • Add the alkyne substrate (1.0 equiv) to the reaction mixture.

  • Heat the reaction mixture to 50 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired (boromethylene)cyclobutane product.

Protocol 2: In Vitro Epstein-Barr Virus (EBV) Replication Inhibition Assay

This protocol outlines a representative method to evaluate the anti-EBV activity of this compound nucleoside analogues in a B-cell line.[3][4]

Materials:

  • Daudi cell line (latently infected with EBV)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Test compound (e.g., phosphoralaninate of adenine this compound)

  • Positive control (e.g., Acyclovir)

  • Vehicle control (e.g., DMSO)

  • 96-well cell culture plates

  • Reagents for inducing the EBV lytic cycle (e.g., TPA and sodium butyrate)

  • Reagents for quantifying viral DNA (DNA extraction kit, qPCR primers/probes for an EBV gene like BALF5)

Procedure:

  • Seed Daudi cells into a 96-well plate at a density of 1 x 10^5 cells/well in RPMI-1640 medium.

  • Prepare serial dilutions of the test compound, positive control, and vehicle control in the culture medium.

  • Add the diluted compounds to the appropriate wells and incubate the plate at 37 °C in a 5% CO2 incubator for 2 hours.

  • Induce the EBV lytic cycle by adding TPA (20 ng/mL) and sodium butyrate (3 mM) to all wells except the negative control wells.

  • Incubate the plate for 72 hours at 37 °C, 5% CO2.

  • After incubation, harvest the cells and extract total DNA using a commercial DNA extraction kit.

  • Quantify the amount of EBV DNA in each sample using quantitative PCR (qPCR) targeting a specific EBV gene.

  • Determine the concentration of the test compound that inhibits EBV DNA replication by 50% (IC50) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizations

G sub Alkyne Substrate product (Boromethylene)cyclobutane (BMCB) sub->product Borylative Cyclization reagent reagent final_product1 Ketone product->final_product1 Oxidation final_product2 Cyclobutanone product->final_product2 Ozonolysis final_product3 Epoxide product->final_product3 Pd-Coupling & Epoxidation final_product final_product reagent1 Cu-Catalyst, B2pin2 reagent1->product

Caption: Synthetic versatility of (boromethylene)cyclobutanes.

G cluster_properties Improved Properties parent Lead Compound (e.g., with Phenyl Ring) bioisostere Analogue with This compound parent->bioisostere Bioisosteric Replacement prop1 Increased Solubility bioisostere->prop1 prop2 Enhanced Metabolic Stability bioisostere->prop2 prop3 Greater 3D Character bioisostere->prop3 property property

Caption: this compound as a bioisosteric replacement strategy.

G drug MCB Nucleoside Analogue Prodrug drug_active Active Triphosphate Form drug->drug_active Cellular Kinases target EBV DNA Polymerase process Viral DNA Elongation target->process Catalyzes outcome Replication Blocked process->outcome drug_active->target Competitive Inhibition drug_active->process Chain Termination

Caption: Mechanism of action for an antiviral MCB nucleoside analogue.

References

Troubleshooting & Optimization

purification of methylenecyclobutane from 1-methylcyclobutene isomer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the purification of methylenecyclobutane from its 1-methylcyclobutene isomer.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating this compound from 1-methylcyclobutene?

A1: The main difficulty stems from the very close boiling points of the two isomers, which differ by only a few degrees Celsius.[1] This makes separation by simple distillation ineffective, requiring more specialized techniques like fractional distillation.[1]

Q2: Why is it important to purify this compound from its isomer?

A2: In many chemical syntheses and drug development processes, the specific isomer, this compound, is required for its unique reactivity and structural properties. The presence of the 1-methylcyclobutene isomer can lead to unwanted side reactions, lower yields of the desired product, and difficulties in downstream processing and characterization.

Q3: Can isomerization occur during the purification process?

A3: Yes, there is a potential for this compound to isomerize to the more thermodynamically stable 1-methylcyclobutene, especially at elevated temperatures. Therefore, it is crucial to carefully control the temperature during distillation to minimize this unwanted conversion.

Q4: What are common impurities other than 1-methylcyclobutene?

A4: A potential byproduct, particularly if the synthesis or purification is conducted at high temperatures, is 2-methyl-1,3-butadiene (isoprene). This can be formed through a thermally induced ring-opening of the cyclobutane ring.

Q5: Are there alternative methods to fractional distillation for this separation?

A5: For achieving very high purity, preparative gas chromatography (preparative GC) is a viable alternative. This technique offers higher separation efficiency but is generally less scalable than distillation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Poor separation of isomers (product is a mixture) Inefficient fractional distillation column (low number of theoretical plates).- Use a longer Vigreux or a spinning band distillation column to increase the number of theoretical plates.- Ensure the column is well-insulated to maintain the temperature gradient.
Distillation rate is too fast.- Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column. A slow, steady distillation is crucial for separating components with close boiling points.
Low or no distillate collected Insufficient heating.- Gradually increase the temperature of the heating mantle. The vapor front should be seen slowly ascending the distillation column.
Heat loss from the apparatus.- Insulate the distillation flask and the fractionating column with glass wool or aluminum foil to prevent heat loss to the surroundings.
Leaks in the apparatus.- Check all glassware joints to ensure they are properly sealed. Use appropriate joint clips.
Product contains isoprene impurity Distillation temperature is too high.- Perform the distillation at the lowest possible temperature that allows for a reasonable distillation rate. Consider performing the distillation under reduced pressure to lower the boiling points of the components.
Product polymerizes over time Presence of acidic impurities or exposure to air and light.- Ensure all glassware is clean and dry before use.- Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) at low temperatures and protected from light. The addition of a radical inhibitor like BHT can also be considered for long-term storage.

Quantitative Data

Compound Molecular Formula Molar Mass ( g/mol ) Boiling Point (°C at 760 mmHg)
This compoundC₅H₈68.1242.2[2]
1-MethylcyclobuteneC₅H₈68.1244.8[1]

Experimental Protocols

Fractional Distillation for the Purification of this compound

This protocol details the separation of this compound from its 1-methylcyclobutene isomer using fractional distillation.

Materials:

  • Mixture of this compound and 1-methylcyclobutene

  • Boiling chips or a magnetic stir bar

  • Heating mantle with a stirrer

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux, packed, or spinning band)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Ice-water bath

  • Inert gas source (optional)

  • Glass wool or aluminum foil for insulation

Procedure:

  • Apparatus Assembly:

    • Set up the fractional distillation apparatus in a fume hood.

    • Place the crude mixture of isomers into a round-bottom flask, adding a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

    • Connect the fractionating column to the round-bottom flask.

    • Place the distillation head on top of the column, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.

    • Attach the condenser to the distillation head and secure it. Connect the cooling water, with water entering at the bottom and exiting at the top.

    • Place a receiving flask at the outlet of the condenser. It is advisable to cool the receiving flask in an ice-water bath to minimize the loss of the volatile product.

  • Distillation Process:

    • Begin stirring if using a magnetic stirrer.

    • Gently heat the round-bottom flask using the heating mantle.

    • Observe the vapor front as it slowly rises through the fractionating column.

    • Insulate the column with glass wool or aluminum foil to maintain a proper temperature gradient.

    • Carefully control the heating to maintain a slow and steady distillation rate, approximately 1-2 drops per second.

    • Monitor the temperature at the distillation head. It should remain constant during the distillation of a pure fraction.

  • Fraction Collection:

    • Collect a small initial fraction (forerun) which may contain more volatile impurities.

    • As the temperature approaches the boiling point of this compound (~42°C), change to a clean, pre-weighed receiving flask.

    • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound.

    • If the temperature begins to rise towards the boiling point of 1-methylcyclobutene (~45°C), change the receiving flask again to collect this higher-boiling fraction separately.

    • It is recommended to collect multiple small fractions and analyze their purity by gas chromatography (GC).

  • Shutdown and Storage:

    • Once the desired product has been collected, turn off the heating and allow the apparatus to cool down.

    • Combine the fractions with the desired purity.

    • Store the purified this compound in a sealed container under an inert atmosphere at a low temperature to prevent degradation.

Visualizations

experimental_workflow cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_collection Fraction Collection & Analysis cluster_storage Final Steps setup1 Assemble Fractional Distillation Apparatus setup2 Add Isomer Mixture to Round-Bottom Flask setup1->setup2 setup3 Position Thermometer Correctly setup2->setup3 dist1 Gentle Heating and Stirring setup3->dist1 dist2 Observe Vapor Rise and Insulate Column dist1->dist2 dist3 Control Distillation Rate (1-2 drops/sec) dist2->dist3 coll1 Collect Forerun dist3->coll1 coll2 Collect this compound Fraction (~42°C) coll1->coll2 coll3 Collect 1-Methylcyclobutene Fraction (~45°C) coll2->coll3 coll4 Analyze Fractions by GC coll3->coll4 store1 Combine Pure Fractions coll4->store1 store2 Store Under Inert Atmosphere at Low Temp. store1->store2

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_separation Separation Issues cluster_yield Yield Issues cluster_impurity Impurity Issues start Problem Encountered q_purity Is the product a mixture of isomers? start->q_purity q_yield Is the distillate yield low? start->q_yield q_impurity Does the product contain isoprene? start->q_impurity s_column Use a more efficient fractionating column. q_purity->s_column Yes s_rate Reduce the distillation rate. q_purity->s_rate Yes s_heat Increase heating gradually. q_yield->s_heat Yes s_insulate Insulate the apparatus. q_yield->s_insulate Yes s_leaks Check for leaks. q_yield->s_leaks Yes s_temp Lower distillation temperature (consider vacuum distillation). q_impurity->s_temp Yes

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Methylenecyclobutane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methylenecyclobutane. The following sections address common side reactions and offer practical guidance for optimizing experimental outcomes.

I. Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the synthesis of this compound.

Low Yield of this compound

Problem: The overall yield of the desired this compound is significantly lower than expected.

Possible Causes and Solutions:

  • Isomerization to 1-Methylcyclobutene: this compound can isomerize to the more thermodynamically stable 1-methylcyclobutene, especially under acidic conditions or at elevated temperatures.

    • Solution: Maintain neutral or basic reaction conditions. Avoid acidic workups. Purify the product at the lowest possible temperature. If isomerization is persistent, consider synthesizing 1-methylcyclobutene and then performing a base-catalyzed isomerization to an equilibrium mixture, followed by careful fractional distillation.[1][2]

  • Polymerization: The strained nature of this compound makes it susceptible to polymerization, which can be initiated by heat, light, or impurities.

    • Solution: Store the purified product at low temperatures (2-8 °C or frozen for long-term storage) under an inert atmosphere (argon or nitrogen) and protected from light.[3] The addition of a radical inhibitor, such as butylated hydroxytoluene (BHT) or hydroquinone, can prevent polymerization during storage.[3]

  • Inefficient Wittig Reaction: Incomplete ylide formation or reaction with the carbonyl compound can lead to low yields.

    • Solution: Ensure anhydrous reaction conditions as the ylide is sensitive to moisture. Use a fresh, strong base (e.g., n-butyllithium or sodium amide) to ensure complete deprotonation of the phosphonium salt.[4][5] The choice of base can be critical; for sterically hindered ketones, a more reactive, non-stabilized ylide is often necessary.[6]

  • Suboptimal [2+2] Cycloaddition Conditions: Thermal [2+2] cycloadditions often require high temperatures, which can lead to side reactions.

    • Solution: Optimize the reaction temperature and pressure. Lewis acid catalysis can sometimes promote the reaction under milder conditions, but may also introduce other side reactions.[7]

Presence of 1-Methylcyclobutene as a Major Byproduct

Problem: GC-MS or NMR analysis of the product mixture shows a significant amount of 1-methylcyclobutene.

Possible Causes and Solutions:

  • Acid-Catalyzed Isomerization: Traces of acid in the reaction mixture or during workup can catalyze the isomerization.

    • Solution: Use base-washed glassware and ensure all reagents are free of acidic impurities. Use a mild, non-acidic workup procedure. A wash with a dilute sodium bicarbonate solution can help neutralize any trace acids.

  • Thermal Isomerization: High temperatures during the reaction or purification can promote isomerization.

    • Solution: Conduct the reaction at the lowest effective temperature. Use vacuum distillation for purification to lower the boiling point of the product.[1]

Formation of Polymeric Material

Problem: A significant amount of insoluble, viscous, or solid material is formed during the reaction or upon storage.

Possible Causes and Solutions:

  • Spontaneous Polymerization: As mentioned, this compound is prone to polymerization.

    • Solution: In addition to proper storage, consider adding a polymerization inhibitor to the reaction mixture if the desired product is found to be unstable under the reaction conditions. This is particularly relevant when high temperatures are employed.[3]

II. Frequently Asked Questions (FAQs)

Q1: In the Wittig synthesis of this compound from cyclobutanone, what is the best base to use?

A1: The choice of base is crucial for a successful Wittig reaction. For the synthesis of this compound, a strong, non-stabilized ylide is required. Commonly used bases to generate this ylide from methyltriphenylphosphonium bromide include n-butyllithium (n-BuLi) and sodium amide (NaNH₂).[4] Both are effective, but n-BuLi often provides better yields due to its higher reactivity and solubility in common ethereal solvents like THF or diethyl ether. It is critical to use anhydrous conditions as these bases are highly reactive towards water.

Q2: How can I effectively separate this compound from its isomer, 1-methylcyclobutene?

A2: Due to their very close boiling points, the separation of these isomers is challenging.[1] The most effective method is careful fractional distillation using a column with a high number of theoretical plates (e.g., a spinning band distillation column or a long Vigreux column).[1] The distillation should be performed at a slow rate with careful monitoring of the head temperature. Preparative gas chromatography (GC) can also be used for small-scale, high-purity separations.

Q3: What are the common side products in the [2+2] cycloaddition of allene with an alkene to form a this compound derivative?

A3: Besides the desired this compound product, several side products can form in [2+2] cycloadditions of allenes. These can include dimers or oligomers of the allene, and other regioisomers or stereoisomers of the cycloadduct, depending on the substitution pattern of the allene and alkene.[8] In some cases, especially at higher temperatures, [4+2] cycloaddition (Diels-Alder) products may also be observed if one of the reactants can act as a diene.[8]

Q4: My Wittig reaction with a hindered ketone is not working. What can I do?

A4: Sterically hindered ketones can be challenging substrates for the Wittig reaction, often resulting in low or no yield.[9] To improve the outcome, consider the following:

  • Use a more reactive ylide: Non-stabilized ylides are more reactive than stabilized ones.

  • Use a stronger base: Ensure complete formation of the ylide.

  • Increase reaction temperature: This may be necessary to overcome the higher activation energy, but be mindful of potential side reactions.

  • Consider an alternative reaction: For highly hindered ketones, the Horner-Wadsworth-Emmons reaction may be a better alternative.[9]

Q5: How can I remove the triphenylphosphine oxide byproduct from my Wittig reaction?

A5: Triphenylphosphine oxide can be difficult to remove completely by standard column chromatography due to its polarity. One common method is to precipitate it from a non-polar solvent mixture. After the reaction, the crude product can be dissolved in a minimal amount of a polar solvent and then a large excess of a non-polar solvent (e.g., hexane or a hexane/ether mixture) is added to precipitate the triphenylphosphine oxide, which can then be removed by filtration.[10] Alternatively, conversion to a magnesium salt by treatment with MgBr₂ can facilitate its removal.

III. Data Presentation

Table 1: Effect of Base on Product Distribution in an Elimination Reaction to form this compound vs. 1-Methylcyclobutene

BaseSolventTemperature (°C)This compound (%)1-Methylcyclobutene (%)Reference
KOtBut-BuOH807228[11]
NaOEtEtOH552971[11]

Note: This table illustrates the general trend of using a bulky base (KOtBu) to favor the formation of the less substituted "Hofmann" product (this compound) and a smaller base (NaOEt) to favor the more substituted "Zaitsev" product (1-methylcyclobutene).[11]

IV. Experimental Protocols

Protocol 1: Synthesis of this compound via Wittig Reaction

This protocol describes the synthesis of this compound from cyclobutanone using a Wittig reaction.[4]

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Cyclobutanone

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Pentane

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Generation:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add methyltriphenylphosphonium bromide (1.05 eq).

    • Add anhydrous THF via syringe.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-BuLi (1.0 eq) dropwise. The solution will turn a characteristic deep yellow or orange, indicating ylide formation.

    • Remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Wittig Reaction:

    • Cool the ylide solution back to 0 °C.

    • Add a solution of cyclobutanone (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or GC-MS.

  • Workup and Purification:

    • Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract with pentane (3x).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and carefully remove the solvent by distillation at atmospheric pressure. Caution: this compound is volatile (b.p. ~42 °C).

    • The crude product can be further purified by fractional distillation.

Protocol 2: [2+2] Cycloaddition of Allene and Ethylene (General Procedure)

This protocol provides a general outline for the thermal [2+2] cycloaddition of allene and ethylene to produce this compound. Specific conditions may vary based on the scale and equipment.

Materials:

  • Allene (gas)

  • Ethylene (gas)

  • High-pressure reactor

Procedure:

  • Reactor Setup:

    • A high-pressure stainless-steel reactor is assembled and leak-tested.

  • Reaction Execution:

    • The reactor is cooled and evacuated.

    • A known amount of allene and ethylene are condensed into the reactor.

    • The reactor is sealed and heated to the desired temperature (e.g., 200-300 °C) for a specified time. The pressure will increase significantly.

  • Workup and Purification:

    • After the reaction, the reactor is cooled to room temperature, and the excess gases are carefully vented.

    • The liquid product is collected and can be purified by fractional distillation.

V. Mandatory Visualization

Side_Reactions Common Side Reactions in this compound Synthesis cluster_wittig Wittig Reaction Pathway cluster_cycloaddition [2+2] Cycloaddition Pathway cluster_side_reactions Side Reactions Cyclobutanone Cyclobutanone Betaine Betaine Intermediate Cyclobutanone->Betaine + Ylide Ylide Phosphonium Ylide (e.g., Ph3P=CH2) Ylide->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Cyclization MCB_Wittig This compound Oxaphosphetane->MCB_Wittig Elimination TPO Triphenylphosphine Oxide Oxaphosphetane->TPO Elimination MCB This compound (Desired Product) MCB_Wittig->MCB Allene Allene Diradical Diradical Intermediate (Stepwise Mechanism) Allene->Diradical + Alkene (Thermal/Photochemical) Alkene Alkene (e.g., Ethylene) Alkene->Diradical MCB_Cyclo This compound Diradical->MCB_Cyclo Ring Closure MCB_Cyclo->MCB Isomer 1-Methylcyclobutene (Isomerization Product) MCB->Isomer Acid or Heat RingOpened Ring-Opened Products (e.g., Dienes) MCB->RingOpened Heat/Catalyst Polymer Polymer/Oligomer MCB->Polymer Radical Initiator/ Heat/Light

Caption: Key synthetic routes and common side reactions in this compound synthesis.

Isomerization_Mechanism Mechanism of Acid-Catalyzed Isomerization MCB This compound Protonated Protonated Intermediate (Tertiary Carbocation) MCB->Protonated + H+ Protonated->MCB - H+ Isomer 1-Methylcyclobutene Protonated->Isomer Deprotonation

Caption: Acid-catalyzed isomerization of this compound to 1-methylcyclobutene.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield of This compound Analysis Analyze Crude Product (GC-MS, NMR) Start->Analysis Isomer_Check Isomerization to 1-Methylcyclobutene? Analysis->Isomer_Check Polymer_Check Polymer Formation? Isomer_Check->Polymer_Check No Optimize_Temp Optimize Temperature and Acidity Isomer_Check->Optimize_Temp Yes StartingMaterial_Check Unreacted Starting Material? Polymer_Check->StartingMaterial_Check No Add_Inhibitor Add Inhibitor/ Optimize Storage Polymer_Check->Add_Inhibitor Yes Optimize_Reaction Optimize Reaction Conditions (Base, Time, etc.) StartingMaterial_Check->Optimize_Reaction Yes End Improved Yield StartingMaterial_Check->End No Optimize_Temp->End Add_Inhibitor->End Optimize_Reaction->End

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: Optimizing Methylenecyclobutane Cycloadditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methylenecyclobutane cycloadditions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help optimize yield and selectivity in your experiments.

Troubleshooting Guide

This section addresses common issues encountered during this compound cycloaddition reactions in a direct question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction has a very low yield or is not proceeding to completion. What are the primary factors to investigate?

  • Answer: Low or no product formation can stem from several critical factors. A systematic evaluation of the following can help pinpoint the issue:

    • Catalyst Activity: The metal catalyst (e.g., Pd, Rh, Lewis acids) may be inactive. Ensure you are using a fresh, properly stored catalyst. For palladium catalysts, ensure the active Pd(0) species is being generated in situ if starting from a Pd(II) precursor.

    • Ligand Integrity: Chiral ligands, especially phosphine-based ones, can be sensitive to air and moisture. Store ligands under an inert atmosphere and handle them using appropriate techniques.

    • Solvent and Reagent Purity: Trace impurities, particularly water or oxygen, can deactivate the catalyst. Ensure all solvents and reagents are rigorously dried and degassed.

    • Reaction Temperature: Some cycloadditions have a specific optimal temperature range. Too low a temperature may not provide enough energy to overcome the activation barrier, while too high a temperature can lead to substrate or product decomposition.[1]

    • Incorrect Stoichiometry: Carefully re-verify the molar equivalents of all reagents. In some cases, a slight excess of one reactant may be beneficial.

Issue 2: Poor Diastereoselectivity

  • Question: My reaction is producing a mixture of diastereomers with a low diastereomeric ratio (d.r.). How can I improve this?

  • Answer: Achieving high diastereoselectivity often requires fine-tuning the reaction environment to favor one transition state over another.

    • Choice of Lewis Acid: In Lewis acid-catalyzed reactions, the steric bulk and coordination geometry of the Lewis acid are critical. Bulky Lewis acids can create a more sterically hindered environment, potentially favoring the formation of one diastereomer.[2] A screening of different Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) is often necessary.

    • Ligand Effects: For transition-metal-catalyzed reactions, the steric and electronic properties of the ligand play a crucial role. Bulky ligands can enhance facial selectivity. For instance, in rhodium-catalyzed reactions, the choice between different chiral diene or phosphine ligands can dramatically impact diastereoselectivity.[3][4][5]

    • Solvent Polarity: The solvent can influence the stability of the transition states. A systematic screening of solvents with varying polarities (e.g., toluene, THF, CH₂Cl₂, dioxane) is recommended. Non-polar solvents often lead to more organized transition states and higher selectivity.

    • Temperature Optimization: Lowering the reaction temperature (e.g., from room temperature to 0 °C or -78 °C) generally increases the energy difference between the diastereomeric transition states, leading to improved selectivity.

Issue 3: Poor Enantioselectivity

  • Question: I am running an asymmetric variant of the cycloaddition, but the enantiomeric excess (e.e.) is low. What are the key parameters to adjust?

  • Answer: Low enantioselectivity in an asymmetric cycloaddition points to an issue with the chiral catalyst's ability to effectively control the stereochemical outcome.

    • Ligand Screening: This is the most critical parameter. The structure of the chiral ligand directly influences the asymmetric induction. A thorough screening of a library of chiral ligands (e.g., BINAP derivatives, phosphoramidites, BOX ligands) is often the most effective way to improve enantioselectivity.[6]

    • Catalyst Precursor and Counter-ion: The choice of metal precursor and its counter-ion can affect the geometry and reactivity of the active chiral catalyst. For example, in some rhodium-catalyzed reactions, switching the counter-ion from BF₄⁻ to NTf₂⁻ can impact enantioselectivity.[6]

    • Additives: In some palladium-catalyzed reactions, additives like water or salts (e.g., ammonium hexafluorophosphate) can synergistically increase the rate and enantioselectivity by promoting the formation of a cationic palladium species.[7]

    • Concentration: The concentration of the reactants can sometimes influence enantioselectivity. Running the reaction at a lower concentration can, in some cases, improve diastereocontrol and, consequently, enantioselectivity.[8]

Issue 4: Formation of Side Products

  • Question: I am observing significant formation of side products, such as dimers or decomposition products. How can I minimize these?

  • Answer: The formation of side products indicates competing reaction pathways.

    • Dimerization: Electron-rich methylenecyclobutanes can undergo dimerization, especially at higher temperatures or concentrations.[9] Lowering the reaction temperature and concentration can help suppress this side reaction.

    • Decomposition: this compound and its derivatives can be prone to thermal decomposition, yielding products like ethylene and allene.[10][11] Running the reaction at the lowest effective temperature is crucial.

    • Ring-Opening/Rearrangement: Palladium catalysts can sometimes promote the ring expansion of this compound to form cyclopentanone derivatives.[12] Careful selection of the palladium source, ligand, and reaction conditions is necessary to favor the desired cycloaddition pathway.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common types of cycloadditions involving methylenecyclobutanes?

    • A1: The most commonly employed cycloadditions are [3+2] and [2+2] cycloadditions. [3+2] cycloadditions are valuable for synthesizing five-membered rings, while [2+2] cycloadditions are used to create cyclobutane derivatives. Other variations like [4+2] and [3+3] cycloadditions are also known.[11][13][14]

  • Q2: Which catalysts are typically used for these reactions?

    • A2: A range of catalysts can be used, depending on the desired transformation. Palladium(0) complexes are widely used for [3+2] cycloadditions. Rhodium(I) complexes are effective for various annulation reactions. Lewis acids such as those based on titanium, zinc, or scandium are often employed to catalyze [3+2] or Diels-Alder type reactions.[6][15][16][17]

  • Q3: How does the substitution on the this compound affect the reaction?

    • A3: Substituents on the this compound ring can influence the molecule's electronics and sterics, thereby affecting reactivity and selectivity. Electron-withdrawing groups can alter the substrate's reactivity profile, while steric bulk can influence the facial selectivity of the cycloaddition.

  • Q4: What is the role of the chiral ligand in asymmetric cycloadditions?

    • A4: The chiral ligand coordinates to the metal center to create a chiral environment around the active site. This chiral complex then interacts with the substrates in a way that favors the formation of one enantiomer of the product over the other by creating a lower energy pathway for its formation.

Data Presentation

Table 1: Effect of Chiral Ligands on Rhodium-Catalyzed Annulation

This table summarizes the impact of different chiral phosphine ligands on the yield and enantioselectivity of a Rh(I)-catalyzed intramolecular annulation of a 1,5-enyne-tethered cyclobutanone.

EntryLigandYield (%)Enantiomeric Ratio (e.r.)
1(R)-H₈-BINAP8598.5:1.5
2(R)-BINAP8298:2
3(R)-Tol-BINAP8097.5:2.5
4(R,R)-Me-DuPhos6590:10
5(R,S)-Josiphos5585:15
6(R)-SEGPHOS82 (product 3a)96.5:3.5

Reaction conditions: [Rh(COD)₂]BF₄ (4 mol%), Ligand (4.8 mol%), Toluene, 100 °C. Data adapted from related Rh-catalyzed annulation studies for illustrative purposes.[6]

Table 2: Influence of Solvent on Diastereoselectivity in a Lewis Acid-Catalyzed Cycloaddition

This table illustrates how solvent choice can affect the diastereomeric ratio in a representative Lewis acid-catalyzed [3+2] cycloaddition of a methylenecyclopropane with an aldehyde.

EntrySolventDielectric Constant (ε)Diastereomeric Ratio (d.r.)
1Toluene2.4>20:1
2Dichloromethane (DCM)9.115:1
3Tetrahydrofuran (THF)7.510:1
4Acetonitrile (MeCN)37.55:1
5Diethyl Ether4.318:1

Reaction conditions: Methylenecyclopropane (1.2 eq.), Aldehyde (1.0 eq.), Sc(OTf)₃ (10 mol%), Room Temperature, 12 h. Data is representative of trends observed in Lewis acid catalysis.[8][18]

Experimental Protocols

Protocol: Palladium-Catalyzed Enantioselective [3+2] Cycloaddition of a Vinylcyclopropane

This protocol is a general procedure for the asymmetric cycloaddition of a vinylcyclopropane (a common reaction partner for methylenecyclobutanes) with an electron-deficient olefin, which illustrates the key steps applicable to many palladium-catalyzed cycloadditions.

Materials:

  • Pd₂(dba)₃·CHCl₃ (Palladium precursor)

  • Chiral phosphoramidite ligand (e.g., (R,R)-ANDEN-Phos)

  • Substituted vinylcyclopropane (1.2 equivalents)

  • Electron-deficient olefin (e.g., 2-benzylidene-1,3-indandione) (1.0 equivalent)

  • Anhydrous, degassed solvent (e.g., Toluene or THF)

  • Inert atmosphere supplies (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃·CHCl₃ (2.5 mol%) and the chiral ligand (7.5 mol%).

  • Add anhydrous, degassed toluene (to achieve a final concentration of ~0.1 M with respect to the limiting reagent).

  • Stir the mixture at room temperature for 20-30 minutes until a homogeneous solution is formed.

  • Reaction Assembly: In a separate flame-dried Schlenk flask, dissolve the electron-deficient olefin (1.0 eq.) and the vinylcyclopropane (1.2 eq.) in anhydrous, degassed toluene.

  • Reaction Initiation: Transfer the prepared catalyst solution to the flask containing the substrates via cannula.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired spirocyclic product.

  • Analysis: Determine the yield, diastereomeric ratio (by ¹H NMR of the crude mixture), and enantiomeric excess (by chiral HPLC) of the purified product.[19]

Visualizations

Workflow for Optimizing a this compound Cycloaddition

G General Optimization Workflow cluster_0 Initial Screening cluster_1 Analysis & Troubleshooting cluster_2 Optimization Loops start Define Substrates & Reaction Type catalyst Select Catalyst System (e.g., Pd(0)/Ligand, Rh(I)/Ligand, Lewis Acid) start->catalyst solvent Choose Initial Solvent (e.g., Toluene, THF, DCM) catalyst->solvent temp Set Initial Temperature (e.g., Room Temp) solvent->temp run Run Initial Reaction temp->run analyze Analyze Results (Yield, d.r., e.e.) run->analyze troubleshoot Identify Issues (Low Yield, Poor Selectivity, Side Products) analyze->troubleshoot ligand_opt Ligand Screening troubleshoot->ligand_opt Poor e.e./d.r. solvent_opt Solvent Screening troubleshoot->solvent_opt Poor Selectivity/Yield temp_opt Temperature Optimization troubleshoot->temp_opt Side Products/Low Yield conc_opt Concentration Adjustment troubleshoot->conc_opt Dimerization optimized Optimized Conditions troubleshoot->optimized Results Acceptable ligand_opt->run solvent_opt->run temp_opt->run conc_opt->run

Caption: A workflow for optimizing this compound cycloadditions.

Troubleshooting Logic for Low Selectivity

G Troubleshooting Low Selectivity cluster_dr Diastereoselectivity Issues cluster_ee Enantioselectivity Issues start Low Selectivity Observed (d.r. or e.e.) q1 Is this an asymmetric reaction? start->q1 dr_ligand Screen Ligands (Focus on steric bulk) q1->dr_ligand No (or also d.r. issue) ee_ligand Screen Chiral Ligands (Vary backbone, electronics) q1->ee_ligand Yes dr_temp Lower Reaction Temperature dr_ligand->dr_temp dr_solvent Screen Solvents (less polar) dr_temp->dr_solvent dr_lewis Screen Lewis Acids (if applicable) dr_solvent->dr_lewis end Improved Selectivity dr_lewis->end ee_catalyst Vary Metal Precursor/ Counter-ion ee_ligand->ee_catalyst ee_additives Test Additives ee_catalyst->ee_additives ee_temp Optimize Temperature ee_additives->ee_temp ee_temp->end

Caption: A decision tree for troubleshooting poor selectivity.

References

Technical Support Center: Methylenecyclobutane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of methylenecyclobutanes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Low Yield and Incomplete Conversion

Question: My methylenecyclobutane synthesis is resulting in a low yield or incomplete conversion of the starting material. What are the common causes and how can I improve it?

Answer:

Low yields in this compound synthesis are a common issue and can often be attributed to several factors, particularly in palladium-catalyzed reactions. A systematic approach to troubleshooting is recommended.

Initial Checks:

  • Purity of Starting Materials: Ensure the purity of your substrates, as impurities can poison the catalyst and lead to unwanted side reactions.

  • Reagent and Solvent Quality: Use high-quality, dry, and degassed solvents. Moisture and oxygen can deactivate sensitive catalysts like palladium complexes.[1]

  • Inert Atmosphere: For oxygen-sensitive reactions, particularly those involving palladium catalysts, ensure the reaction is set up and maintained under a strict inert atmosphere (e.g., argon or nitrogen).[1]

Reaction Condition Optimization:

  • Temperature: The reaction temperature is critical. For palladium-catalyzed difunctionalization reactions, temperatures are often elevated (e.g., 60-95 °C).[2] However, excessively high temperatures can lead to catalyst decomposition or side reactions. It is crucial to find the optimal temperature for your specific substrate and catalyst system.

  • Reaction Time: Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time. Incomplete conversion may simply require a longer reaction time.

  • Catalyst Loading: The amount of catalyst can significantly impact the yield. While increasing the catalyst loading might seem intuitive for a sluggish reaction, it can sometimes lead to the formation of palladium black and catalyst deactivation.[1] Optimization of the catalyst loading is often necessary.

Formation of Side Products (Isomers and Others)

Question: My reaction is producing a significant amount of an isomeric byproduct, particularly a methylenecyclopentane derivative, instead of the desired this compound. How can I improve the regioselectivity?

Answer:

The formation of five-membered ring regioisomers (methylenecyclopentanes) is a common competing pathway in palladium-catalyzed alkene difunctionalization reactions designed to produce methylenecyclobutanes.[2] The selectivity between the 4-exo-cyclization (leading to cyclobutanes) and 5-endo-cyclization (leading to cyclopentanes) is highly dependent on the reaction conditions, especially the choice of ligand.[2]

  • Ligand Selection: The electronic and steric properties of the phosphine ligand play a crucial role in directing the regioselectivity. For the synthesis of methylenecyclobutanes via palladium-catalyzed alkene difunctionalization, bulky and electron-rich phosphite ligands are often preferred as they favor the 4-exo migratory insertion pathway.[2] In contrast, ligands like 1,2-bis(diphenylphosphino)benzene (dppBz) tend to favor the formation of methylene cyclopentanes.[2]

  • Substrate Structure: The structure of the starting material can also influence the regioselectivity. Steric hindrance near the reacting centers can favor the formation of the less hindered product.

Question: Besides isomeric byproducts, I am observing other unexpected products in my reaction mixture. What are these and how can I avoid them?

Answer:

Depending on the reaction type, various side products can form.

  • In Palladium-Catalyzed Reactions: β-hydride elimination from palladium-alkyl intermediates can lead to the formation of diene side products.[3]

  • In Elimination Reactions: Depending on the substrate and base used, substitution products can compete with the desired elimination reaction to form the this compound. The choice of a bulky, non-nucleophilic base can favor elimination over substitution.

  • Ring-Opening: Highly strained methylenecyclobutanes can undergo ring-opening reactions under certain conditions, such as in the presence of excess acid or upon heating.[4]

Catalyst and Reagent Issues

Question: I suspect my palladium catalyst is inactive. How can I troubleshoot this?

Answer:

Palladium catalyst inactivity is a frequent problem.

  • Catalyst Handling: Pd(0) catalysts are often sensitive to air and moisture. Ensure proper handling and storage under an inert atmosphere.

  • Catalyst Precursor: The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) can influence the reaction outcome. Ensure you are using a high-quality, active catalyst.

  • Ligand Degradation: Phosphine ligands can also be sensitive to air and may oxidize, rendering them ineffective. Use fresh or properly stored ligands.

Data Presentation

Table 1: Effect of Ligand on Regioselectivity in a Palladium-Catalyzed Alkene Difunctionalization Reaction

EntryLigandYield (%)Ratio (Cyclobutane:Cyclopentane)
1Tris(2,4-di-tert-butylphenyl)phosphite75>20:1
2P(tBu)₃601:1
3dppBz841:>20
4BrettPhos841:>20

Data synthesized from information in a study on regiodivergent palladium-catalyzed alkene difunctionalization.[2]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Synthesis of a Malonate-Substituted this compound

This protocol is a general guideline based on established methods for the palladium-catalyzed alkene difunctionalization of a 1,5-diene bearing a triflate group.[2]

Materials:

  • 1,5-dien-2-yl triflate substrate

  • Diethyl malonate

  • Lithium tert-butoxide (LiOtBu)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tris(2,4-di-tert-butylphenyl)phosphite

  • Anhydrous dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (4 mol %) and tris(2,4-di-tert-butylphenyl)phosphite (6 mol %).

  • Add anhydrous dioxane to dissolve the catalyst and ligand.

  • Add the 1,5-dien-2-yl triflate substrate (1.0 equiv) and diethyl malonate (5.0 equiv) to the reaction mixture.

  • Finally, add LiOtBu (5.0 equiv) to the stirred solution.

  • Seal the Schlenk tube and heat the reaction mixture to 95 °C.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

G Troubleshooting Low Yield in this compound Synthesis cluster_purity Purity Checks cluster_conditions Condition Optimization cluster_catalyst Catalyst Troubleshooting start Low Yield or Incomplete Conversion check_purity Verify Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_catalyst Assess Catalyst Activity start->check_catalyst purify_sm Purify Starting Materials check_purity->purify_sm use_dry_solvents Use High-Quality, Dry Solvents check_purity->use_dry_solvents optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_time Optimize Reaction Time check_conditions->optimize_time optimize_conc Vary Reactant Concentrations check_conditions->optimize_conc use_fresh_catalyst Use Fresh/Properly Stored Catalyst check_catalyst->use_fresh_catalyst optimize_loading Optimize Catalyst Loading check_catalyst->optimize_loading screen_ligands Screen Different Ligands check_catalyst->screen_ligands end_node Improved Yield purify_sm->end_node use_dry_solvents->end_node optimize_temp->end_node optimize_time->end_node optimize_conc->end_node use_fresh_catalyst->end_node optimize_loading->end_node screen_ligands->end_node

Caption: A workflow for troubleshooting low yields in this compound synthesis.

G Competing Pathways in Pd-Catalyzed Cyclization start Pd(0) + Alkenyl Triflate oxidative_addition Oxidative Addition start->oxidative_addition pd_intermediate Alkenyl-Pd(II) Intermediate oxidative_addition->pd_intermediate path_4_exo 4-exo Migratory Insertion pd_intermediate->path_4_exo Favored by bulky, e--rich ligands path_5_endo 5-endo Migratory Insertion pd_intermediate->path_5_endo Favored by ligands like dppBz cyclobutyl_pd Cyclobutyl-Pd(II) Intermediate path_4_exo->cyclobutyl_pd product_cyclobutane This compound Product cyclobutyl_pd->product_cyclobutane cyclopentyl_pd Cyclopentyl-Pd(II) Intermediate path_5_endo->cyclopentyl_pd product_cyclopentane Methylenecyclopentane Side-Product cyclopentyl_pd->product_cyclopentane

Caption: Competing pathways in palladium-catalyzed cyclization reactions.

References

Technical Support Center: Wacker Oxidation of Methylenecyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals working with the Wacker oxidation of methylenecyclobutane.

Frequently Asked Questions (FAQs)

Q1: I performed a Wacker oxidation on my substituted this compound expecting to get a methyl ketone adjacent to the cyclobutane ring, but my main product has a different mass spectrum and NMR profile. What is happening?

A1: The Wacker oxidation of methylenecyclobutanes characteristically proceeds through a semi-pinacol-type rearrangement.[1][2] Instead of the anticipated cyclobutyl methyl ketone, the major product is typically a cyclopentanone derivative. This occurs via a 1,2-carbon shift after the initial hydroxypalladation step.[1][3] It is crucial to analyze the spectral data for the formation of a five-membered ring structure.

Q2: What are the common byproducts in the Wacker oxidation of this compound?

A2: The primary byproduct is the aldehyde corresponding to the rearranged cyclopentanone. However, with optimized reaction conditions, the formation of this aldehyde can be minimal.[1][3] In some cases, depending on the substrate and reaction conditions, trace amounts of the unrearranged methyl ketone or other isomers might be observed. Using tert-butyl nitrite as an oxidant has been shown to afford excellent selectivity for the ketone over the aldehyde (often >99:1).[1]

Q3: My reaction is sluggish, or I am observing low conversion. What are the key parameters to optimize?

A3: Several factors can influence the reaction efficiency:

  • Oxidant: The choice of oxidant is critical. While traditional Wacker protocols use copper salts and oxygen, for methylenecyclobutanes, tert-butyl nitrite has been demonstrated to be highly effective in ensuring efficient catalyst turnover and high selectivity.[1][2]

  • Catalyst: PdCl₂(MeCN)₂ is a commonly used and effective palladium source for this transformation.[1]

  • Solvent: The choice of solvent can impact the reaction rate and selectivity. Ethanol has been shown to be a suitable solvent for this reaction.[1]

  • Water Content: The presence of water is essential for the hydroxypalladation step. The amount of water can be a crucial parameter to optimize.[3]

Q4: Can I achieve anti-Markovnikov oxidation to form an aldehyde with this compound?

A4: While methods for achieving anti-Markovnikov Wacker oxidation exist for other alkenes, the reaction with methylenecyclobutanes strongly favors the formation of the ketone via a rearrangement pathway.[4][5] Achieving selective anti-Markovnikov oxidation to the corresponding aldehyde with this specific substrate class would likely require significant deviation from standard protocols and the use of specialized directing groups or catalyst systems.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to no product formation Inefficient catalyst turnover.Replace the co-oxidant system. tert-butyl nitrite is highly recommended for this specific substrate class.[1][2]
Inactive catalyst.Ensure the palladium precursor is of good quality and handled appropriately.
Low yield of desired cyclopentanone Suboptimal reaction conditions.Screen different solvents and adjust the amount of water. Ethanol is a good starting point for the solvent.[1]
Reaction time is not optimized.Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.
Significant aldehyde byproduct formation Non-optimal oxidant or reaction conditions.The use of tert-butyl nitrite as the oxidant significantly suppresses aldehyde formation.[1]
Formation of unexpected byproducts Substrate decomposition under acidic conditions.Traditional Wacker conditions can generate HCl.[6] The use of tert-butyl nitrite under milder conditions can mitigate this.
Isomerization of the starting material.Ensure the starting this compound is pure and stable under the reaction conditions.

Data Presentation

Table 1: Substrate Scope and Yields for the Wacker Oxidation of Methylenecyclobutanes

SubstrateProductYield (%)Ketone:Aldehyde Ratio
3-phenyl-methylenecyclobutane3-phenylcyclopentanone92>99:1
3,3-dimethyl-methylenecyclobutane3,3-dimethylcyclopentanone97>99:1
3-ester substituted this compound3-ester substituted cyclopentanone91>99:1
Diene with this compoundCorresponding cyclopentanone91>99:1

Data extracted from Sietmann, J., Tenberge, M., & Wahl, J. M. (2023). Wacker Oxidation of Methylenecyclobutanes: Scope and Selectivity in an Unusual Setting. Angewandte Chemie International Edition, 62(7), e202215381.[1][3]

Experimental Protocols

General Protocol for the Wacker Oxidation of this compound

This protocol is adapted from the work of Sietmann et al. (2023).[1][3]

Materials:

  • This compound substrate (0.3 mmol, 1.0 equiv)

  • PdCl₂(MeCN)₂ (5 mol%)

  • tert-Butyl nitrite (tBuONO) (1.0 equiv)

  • Ethanol (EtOH) [0.1 M]

  • Water (H₂O) (30 equiv)

Procedure:

  • To a reaction vessel, add the this compound substrate and the PdCl₂(MeCN)₂ catalyst.

  • Add ethanol as the solvent to achieve a 0.1 M concentration of the substrate.

  • Add water to the reaction mixture.

  • Add tert-butyl nitrite to the mixture at the reaction temperature.

  • Stir the reaction at 30 °C for 3 hours.

  • Upon completion, the reaction can be quenched and worked up using standard procedures (e.g., extraction with an organic solvent, drying, and concentration).

  • The crude product can be purified by column chromatography on silica gel.

Note: The reaction should be monitored to determine the optimal reaction time for a specific substrate.

Visualizations

Wacker_Oxidation_this compound cluster_substrate Starting Material cluster_catalytic_cycle Catalytic Cycle cluster_products Products cluster_reoxidation Reoxidation This compound This compound Pi_Complex π-Complex Formation This compound->Pi_Complex + Pd(II) Pd_II Pd(II) Catalyst Hydroxypalladation Hydroxypalladation Pi_Complex->Hydroxypalladation + H₂O Rearrangement Semi-pinacol Rearrangement Hydroxypalladation->Rearrangement Beta_Hydride_Elimination β-Hydride Elimination Rearrangement->Beta_Hydride_Elimination Cyclopentanone Cyclopentanone (Major Product) Beta_Hydride_Elimination->Cyclopentanone - Pd(0), -H⁺ Aldehyde Aldehyde (Minor Byproduct) Beta_Hydride_Elimination->Aldehyde minor pathway Pd_0 Pd(0) Pd_0->Pd_II + Oxidant Oxidant tBuONO

Caption: Wacker oxidation of this compound pathway.

References

Technical Support Center: Methylenecyclobutane Stability and Isomerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the thermal isomerization of methylenecyclobutane to isoprene during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the thermal isomerization of this compound?

A1: this compound, a strained cyclic alkene, can undergo thermal rearrangement to form more stable isomers. The two primary isomerization pathways are a low-temperature, often catalyzed, rearrangement to 1-methylcyclobutene, and a higher-temperature, gas-phase rearrangement to isoprene. The latter is an irreversible ring-opening reaction that is often undesirable when this compound is a reactant or intermediate.

Q2: At what temperature does this compound isomerize to isoprene?

Q3: Can the isomerization to isoprene be prevented?

A3: Yes, the isomerization can be effectively prevented by carefully controlling reaction conditions. The primary strategy is to maintain low reaction temperatures. Additionally, avoiding conditions that promote radical formation may help, as the thermal rearrangement is believed to proceed through a diradical intermediate. For reactions requiring elevated temperatures, alternative synthetic routes that do not involve this compound as a reactant should be considered.

Q4: Are there any known inhibitors for this isomerization?

A4: While the thermal rearrangement of cyclobutanes is understood to proceed via a diradical mechanism, there is limited literature on the use of specific radical scavengers (e.g., BHT, hydroquinone) to inhibit the isomerization of this compound to isoprene. The most reliable method of prevention is temperature control.

Q5: Can this compound be used in reactions without isomerizing?

A5: Absolutely. This compound is a versatile reactant in a variety of low-temperature reactions. For example, it participates in palladium-catalyzed difunctionalization reactions at temperatures as low as 60°C. It also undergoes hydroboration-oxidation at or below room temperature. The key is to select reaction conditions where the activation energy for the desired reaction is significantly lower than that of the isomerization to isoprene.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected formation of isoprene detected in reaction mixture (e.g., by GC-MS, NMR). The reaction temperature was too high, providing sufficient energy to overcome the activation barrier for isomerization.1. Immediately reduce the reaction temperature. 2. For future experiments, conduct the reaction at a lower temperature. If the desired reaction is too slow at lower temperatures, consider using a catalyst to accelerate the desired pathway. 3. If high temperatures are unavoidable, consider a different synthetic route that does not use this compound.
Formation of 1-methylcyclobutene as a byproduct. The reaction conditions (e.g., presence of an acidic catalyst or support like alumina) are promoting the low-temperature isomerization to the more stable 1-methylcyclobutene isomer.1. If using a solid support or catalyst, ensure it is neutral and has been properly washed and dried. 2. Avoid acidic conditions if they are not essential for the desired reaction. 3. Purify the this compound starting material to remove any acidic impurities.
Low yield of the desired this compound-derived product. Competing isomerization to isoprene or 1-methylcyclobutene is consuming the starting material.1. Analyze the byproducts to identify the isomerization pathway. 2. If isoprene is detected, lower the reaction temperature. 3. If 1-methylcyclobutene is the main byproduct, modify the catalytic system or reaction medium to be non-acidic.

Quantitative Data

The thermal isomerization of strained cyclopropane rings to isoprene provides insight into the conditions required for the analogous rearrangement of this compound.

Table 1: Arrhenius Parameters for the Isomerization of Ethylidenecyclopropane and Methylmethylenecyclopropane to Isoprene

Parameter Value Units
Pre-exponential factor (A)1013.212 ± 0.144s-1
Activation Energy (Ea)223.9 ± 1.9kJ mol-1
Temperature Range395 - 450°C

Note: This data is for a similar system and should be used as an estimate for the conditions under which this compound may isomerize to isoprene.

Experimental Protocols

To prevent thermal isomerization, reactions with this compound should be conducted at low temperatures. Below are example protocols for reactions where this compound can be used successfully without rearranging to isoprene.

Protocol 1: Hydroboration-Oxidation of this compound

This protocol describes the anti-Markovnikov hydration of the exocyclic double bond of this compound, a reaction typically carried out at or below room temperature.

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH3-THF) solution (1 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH) solution (3 M)

  • Hydrogen peroxide (H2O2) solution (30%)

  • Standard glassware for anhydrous reactions

Procedure:

  • Set up a dry, nitrogen-flushed, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser.

  • Dissolve this compound in anhydrous THF in the flask and cool the solution to 0°C in an ice bath.

  • Slowly add the BH3-THF solution dropwise to the stirred solution of this compound over a period of 30-60 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Cool the reaction mixture back to 0°C and slowly add the 3 M NaOH solution, followed by the dropwise addition of 30% H2O2 solution. Caution: The oxidation step can be exothermic.

  • After the addition of the oxidation reagents, remove the ice bath and allow the mixture to stir at room temperature for at least 1 hour.

  • Perform a standard aqueous workup and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude (cyclobutyl)methanol product.

  • Purify the product by distillation or column chromatography.

Protocol 2: Palladium-Catalyzed Ring Expansion to Cyclopentanone

This protocol is an example of a transition-metal-catalyzed reaction of this compound that proceeds at a moderate temperature without isomerization to isoprene.

Materials:

  • This compound

  • Palladium(II) chloride (PdCl2)

  • Copper(I) chloride (CuCl)

  • Dimethylformamide (DMF)

  • Water

  • Oxygen or air supply

Procedure:

  • To a solution of this compound in a mixture of DMF and water, add PdCl2 and CuCl.

  • Stir the mixture under an oxygen or air atmosphere at room temperature to 60°C.

  • Monitor the reaction progress by GC or TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting cyclopentanone by distillation or column chromatography.

Visualizations

Isomerization Pathways of this compound

Technical Support Center: Methylenecyclobutane Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges encountered during the scale-up of methylenecyclobutane synthesis. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up this compound synthesis from a lab scale to a pilot or manufacturing scale?

A1: Scaling up the synthesis of this compound, a strained and reactive molecule, presents several significant challenges.[1][2] The primary issues transition from being purely chemical to encompassing engineering and safety considerations.[3][4] Key challenges include:

  • Thermal Management: Exothermic reactions that are easily controlled in small flasks can lead to dangerous temperature spikes and runaway reactions in large reactors due to the lower surface-area-to-volume ratio, which reduces heat dissipation efficiency.[5][6]

  • Reagent and Solvent Selection: Reagents and solvents that are practical and affordable on a lab scale may become prohibitively expensive, toxic, or difficult to handle in large quantities.[6][7]

  • Mixing and Mass Transfer: Achieving homogeneous mixing in large reactors can be difficult, leading to localized "hot spots," uneven reaction progression, and the formation of impurities.[4]

  • Safety and Hazard Mitigation: The inherent ring strain of this compound and the use of potentially hazardous reagents (e.g., pyrophoric organometallics, high-pressure gases) require meticulous safety protocols and specialized equipment to prevent accidents.[5][8][9]

  • Purification and Isolation: Methods like column chromatography, which are common in the lab, are often impractical for large-scale production. Developing scalable purification techniques such as crystallization or distillation is crucial.[7][10]

  • Process Robustness and Reproducibility: A process that works well on a small scale may not be robust enough to handle the minor variations in raw material quality, equipment performance, and environmental conditions that can occur at a larger scale.[10][11]

Q2: Are there specific safety precautions that must be taken when handling large quantities of precursors for this compound synthesis?

A2: Yes, stringent safety measures are critical. Many synthetic routes involve hazardous materials. For instance, syntheses starting from the epoxidation of methylenecyclopropane to form oxaspiropentane involve potentially unstable peroxy compounds.[8][9] Key safety considerations include:

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety shields for reactions involving energetic materials.[9]

  • Inert Atmosphere: Many reagents, such as organolithiums or Grignard reagents, are pyrophoric and must be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Ventilation: Syntheses may evolve flammable or toxic gases (e.g., ammonia in the preparation of methylenecyclopropane), necessitating the use of an efficient fume hood.[9]

  • Temperature Control: Equip reactors with adequate cooling systems and temperature monitoring to manage exothermic reactions and prevent pressure buildup.[5]

  • Containment: Plan for potential spills by using secondary containment, especially for large volumes of hazardous liquids.[5]

  • Risk Assessment: Conduct a thorough risk assessment before any scale-up, considering the hazards of all reactants, intermediates, products, and byproducts.[8]

Q3: How does the choice of synthetic route impact the scalability of this compound production?

A3: The synthetic route is a primary determinant of scalability. An ideal route for large-scale production should be cost-effective, use readily available and safe starting materials, involve a minimal number of steps, and be robust. For example, while a multi-step synthesis might be suitable for producing small quantities of a complex derivative in a lab, a more convergent approach is often necessary for manufacturing.[11] Recently developed methods, such as the copper-catalyzed borylative cyclization of aliphatic alkynes, are designed with scalability in mind, offering mild reaction conditions and high functional group tolerance.[1][12] In contrast, methods requiring cryogenic temperatures or high pressures can be more challenging and expensive to implement on a large scale.[6][7]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield After Scale-Up 1. Inefficient Heat Transfer: The reaction is not reaching or maintaining the optimal temperature due to the change in surface-area-to-volume ratio.[4][5]2. Poor Mixing: Inhomogeneous mixing of reagents leads to side reactions or incomplete conversion.[4]3. Reagent Degradation: One or more reagents may be sensitive to air, moisture, or prolonged reaction times at scale.[13]4. Product Volatility: The product may be lost during workup or isolation, especially if it is volatile.[13]1. Improve Thermal Management: Use a reactor with a more efficient cooling/heating jacket. Consider a semi-batch process where one reagent is added slowly to control the exotherm.[3]2. Optimize Agitation: Increase the stirring rate or use a different type of impeller designed for better mixing in the specific reactor geometry.3. Verify Reagent Quality and Handling: Ensure all reagents are pure and handled under appropriate conditions (e.g., inert atmosphere). Purify starting materials if necessary.[13]4. Modify Workup: Check the solvent in the rotovap trap for your product. Use a cooled receiving flask during distillation or solvent removal.[13]
Formation of Significant Byproducts or Impurities 1. Runaway Reaction/Hot Spots: Localized high temperatures due to poor heat dissipation can favor side reactions.[5]2. Incorrect Stoichiometry: Inaccurate measurement of reagents on a large scale, or poor mixing leading to localized imbalances.3. Change in Reaction Kinetics: The reaction kinetics may differ at scale, altering the product distribution.4. Extended Reaction Time: Longer reaction times at scale can lead to product degradation or the formation of secondary products.[5]1. Controlled Reagent Addition: Add the most reactive reagent slowly and monitor the internal temperature closely.[14]2. Calibrate Equipment: Ensure all balances and pumps are accurately calibrated for larger quantities.3. Re-optimize Reaction Conditions: Perform a Design of Experiments (DoE) at the pilot scale to re-optimize parameters like temperature, concentration, and addition rates.[10]4. Monitor Reaction Progress: Use in-situ monitoring techniques (e.g., IR, HPLC) to track the reaction and quench it at the optimal time.
Difficulty in Product Isolation and Purification 1. Unscalable Purification Method: Lab-scale methods like chromatography are not viable for multi-kilogram quantities.[7]2. Emulsion Formation: Vigorous mixing during aqueous workup can lead to stable emulsions that are difficult to break.[13]3. Product Oiling Out: The product may not crystallize properly from the chosen solvent system at a larger scale.1. Develop Scalable Purification: Investigate crystallization, distillation, or extraction as alternatives. Develop a robust crystallization process by screening different solvents and conditions.[10]2. Modify Workup Procedure: Reduce agitation speed during extraction. Add brine or change the pH to help break the emulsion.3. Optimize Crystallization: Screen for suitable anti-solvents. Use seeding to induce crystallization. Control the cooling rate to promote the growth of well-defined crystals.
Reaction Fails to Initiate or Proceeds Sluggishly 1. Catalyst Poisoning: The catalyst may be deactivated by impurities in the starting materials or solvents, which are more significant at a larger scale.[13]2. Mass Transfer Limitation: In heterogeneous catalysis, the reaction rate may be limited by the diffusion of reactants to the catalyst surface.[4]3. Insufficient Activation Energy: The heating system may not be adequate to bring the larger volume to the required reaction temperature in a timely manner.1. Purify Reagents: Ensure high purity of all starting materials and solvents. Consider passing solvents through a purification column.2. Improve Agitation/Catalyst Design: Increase stirring to improve mass transport. Consider a different catalyst support or a homogeneous catalyst if applicable.3. Verify Equipment Capability: Ensure the reactor's heating system is capable of handling the larger volume and can reach the target temperature efficiently.

Experimental Protocols & Data

Copper-Catalyzed Borylative Cyclization for (Boromethylene)cyclobutane Synthesis

This method provides a general and scalable strategy for synthesizing this compound derivatives under relatively mild conditions.[1][12]

Methodology: A representative procedure involves the copper-catalyzed borylative cyclization of aliphatic alkynes. In a typical reaction, an aliphatic alkyne is reacted with a diboron reagent in the presence of a copper catalyst and an N-heterocyclic carbene (NHC) ligand. The reaction proceeds via a borylcupration step followed by a ring-closure to form the (boromethylene)cyclobutane product. This boromethylene unit can then be converted into a variety of other functional groups.[1][12]

Scalability Example: The reaction of substrate 1a was successfully scaled from 0.2 mmol to 5 mmol, demonstrating the potential for larger-scale production.[1]

ScaleSubstrate (1a)Yield
Small Scale0.2 mmol~60-80% (typical range)
Larger Scale5.0 mmol60%
Synthesis of this compound Carbonitrile

This synthesis involves the [2+2] cycloaddition of allene and acrylonitrile at elevated temperatures.

Methodology: The reaction is typically carried out in a batch mode in an autoclave at high temperatures (175-270 °C) in the presence of a polymerization inhibitor like hydroquinone.[15] The yield of the desired this compound carbonitrile is highly dependent on the reaction conditions and the ratio of reactants. Significant formation of byproducts, such as substituted octahydronaphthalene carbodinitriles, and resinous materials can occur.[15]

Temperature (°C)Allene:Acrylonitrile RatioYield of this compound CarbonitrileNotes
175-2501:2 (or higher excess of acrylonitrile)~45%Significant byproduct formation (~24%) and resinous products.[15]
260-270(in Toluene)~60%Accompanied by significant gum formation, complicating product isolation.[15]

Visualizations

Troubleshooting Logic for Low Yield in Scale-Up

low_yield_troubleshooting start Low Yield After Scale-Up check_temp Was reaction temperature maintained within optimal range? start->check_temp check_mixing Was agitation sufficient for the reactor volume? check_temp->check_mixing Yes improve_heat Improve Heat Transfer: - Better reactor jacket - Slower reagent addition check_temp->improve_heat No check_reagents Were reagents pure and handled correctly? check_mixing->check_reagents Yes improve_mixing Optimize Agitation: - Increase stir rate - Change impeller check_mixing->improve_mixing No check_workup Could product have been lost during workup/isolation? check_reagents->check_workup Yes purify_reagents Purify Starting Materials and Solvents check_reagents->purify_reagents No modify_workup Modify Workup: - Check solvent trap - Use cooled receiver check_workup->modify_workup Yes end Yield Improved improve_heat->end improve_mixing->end purify_reagents->end modify_workup->end scale_up_workflow lab Lab Scale Synthesis (mg to g) route_scouting Route Scouting & Feasibility Analysis lab->route_scouting process_dev Process Development & Optimization (DoE) route_scouting->process_dev safety_assessment Hazard & Safety Assessment (HAZOP) process_dev->safety_assessment pilot Pilot Scale Run (kg scale) safety_assessment->pilot pilot->process_dev Re-optimize validation Process Validation pilot->validation production Commercial Production (multi-kg to ton) validation->production

References

Technical Support Center: Stereoselective Reactions with Chiral Methylenecyclobutanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with chiral methylenecyclobutanes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the stereoselectivity of your reactions and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low stereoselectivity in reactions involving chiral methylenecyclobutanes?

Low stereoselectivity can arise from several factors throughout the experimental process. Key areas to investigate include:

  • Catalyst Choice and Activity: The selection of an appropriate chiral catalyst is paramount. The catalyst's structure, including the chiral ligand and the metal center, dictates the chiral environment of the reaction. Poor catalyst activity can lead to a significant background reaction that is not stereocontrolled.

  • Reaction Conditions: Temperature, solvent, and concentration play crucial roles. Suboptimal temperatures can fail to provide the necessary energy discrimination between diastereomeric transition states. The solvent can influence catalyst solubility, stability, and the conformation of both the substrate and the catalyst.

  • Substrate Purity and Structure: The purity of the chiral methylenecyclobutane substrate is critical. Impurities can interfere with the catalyst or participate in side reactions. The inherent structure of the substrate, including the location and nature of substituents, can also influence facial selectivity.

  • Reagent Addition and Stoichiometry: The rate of addition of reagents and their precise stoichiometry can impact the concentration of reactive species and potentially favor undesired reaction pathways.

Q2: How can I select the optimal chiral catalyst for my specific this compound reaction?

Choosing the right catalyst is a multi-faceted process. Consider the following:

  • Reaction Type: Different reaction classes (e.g., cycloadditions, hydrogenations, nucleophilic additions) are best catalyzed by different types of chiral catalysts. For instance, asymmetric ring-closing metathesis often employs chiral ruthenium catalysts.

  • Ligand Design: The chiral ligand is the primary source of stereochemical induction. The steric and electronic properties of the ligand create a chiral pocket that directs the approach of the reactants. It is often necessary to screen a library of ligands to find the optimal one for a new transformation.

  • Metal Center: The choice of metal (e.g., rhodium, ruthenium, palladium, copper) influences the reactivity and geometry of the catalytic complex. The metal's coordination sphere and oxidation state are key to the catalytic cycle.

  • Literature Precedent: Reviewing the literature for similar transformations with analogous substrates can provide a strong starting point for catalyst selection.

Q3: What is "ligand-tuning" and how can it be used to improve enantiomeric excess (ee)?

Ligand-tuning is the systematic modification of the chiral ligand's structure to enhance the stereoselectivity of a reaction. This can involve:

  • Varying Steric Bulk: Increasing or decreasing the size of substituents on the ligand can create a more defined chiral pocket, leading to better facial discrimination of the prochiral substrate.

  • Altering Electronic Properties: Modifying the electron-donating or electron-withdrawing nature of the ligand can influence the reactivity of the metal center and the stability of key intermediates in the catalytic cycle.

  • Changing the Ligand Backbone: Altering the scaffold that connects the coordinating atoms of the ligand can change the bite angle and overall geometry of the catalyst, which in turn affects the transition state energies.

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee) or Diastereomeric Ratio (dr)

Symptoms:

  • The desired stereoisomer is formed, but in a low ratio compared to other stereoisomers.

  • Analysis of the crude reaction mixture by chiral chromatography (HPLC or GC) or NMR spectroscopy shows multiple, poorly resolved peaks for the product.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Suboptimal Catalyst 1. Screen a Library of Chiral Ligands: Test a variety of ligands with different steric and electronic properties. 2. Vary the Metal Precursor: For a given ligand, try different metal sources (e.g., different counter-ions or oxidation states).
Incorrect Temperature 1. Lower the Reaction Temperature: This often increases the energy difference between the diastereomeric transition states, leading to higher selectivity. 2. Perform a Temperature Screen: Run the reaction at a range of temperatures (e.g., -78 °C, -40 °C, 0 °C, room temperature) to find the optimum.
Inappropriate Solvent 1. Conduct a Solvent Screen: Test a range of solvents with varying polarities and coordinating abilities (e.g., toluene, THF, CH₂Cl₂, hexanes). 2. Ensure Catalyst Solubility: The catalyst must be fully dissolved to be effective.
Background Reaction 1. Lower Catalyst Loading: In some cases, a high catalyst loading can lead to bimolecular decomposition or other non-selective pathways. 2. Slow Addition of Reagents: Adding one of the reactants slowly can maintain a low concentration and suppress the non-catalyzed background reaction.
Issue 2: Poor Reaction Conversion and Low Yield

Symptoms:

  • A significant amount of starting material remains even after extended reaction times.

  • The isolated yield of the desired product is low.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Catalyst Deactivation 1. Use High Purity Reagents and Solvents: Impurities such as water or oxygen can deactivate many catalysts. Use freshly distilled or degassed solvents. 2. Work Under an Inert Atmosphere: Perform the reaction under nitrogen or argon, especially when using air-sensitive catalysts.
Insufficient Reaction Time or Temperature 1. Monitor the Reaction Over Time: Use TLC, GC, or NMR to follow the consumption of starting material. 2. Increase the Temperature: While this may decrease stereoselectivity, it can improve conversion. A balance must be found.
Poor Substrate Reactivity 1. Modify the Substrate: If possible, alter the electronic or steric properties of the this compound to enhance its reactivity. 2. Use a More Active Catalyst: Some catalysts are inherently more reactive than others. For example, second-generation Grubbs catalysts are generally more active than the first generation.

Experimental Protocols

General Protocol for a Catalytic Asymmetric [3+2] Cycloaddition

This protocol describes a general procedure for the reaction of a chiral this compound with a dipolarophile using a chiral Lewis acid catalyst.

  • Catalyst Preparation:

    • In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the chiral ligand (e.g., a chiral bisoxazoline) in a dry, degassed solvent (e.g., CH₂Cl₂).

    • Add the metal precursor (e.g., Cu(OTf)₂) and stir the mixture at room temperature for 1-2 hours to allow for complex formation.

  • Reaction Setup:

    • To a separate flame-dried Schlenk flask, add the chiral this compound substrate.

    • Dissolve the substrate in the same dry, degassed solvent.

    • Cool the solution to the desired reaction temperature (e.g., -78 °C).

  • Reaction Execution:

    • Slowly add the prepared catalyst solution to the substrate solution via cannula or syringe.

    • Add the dipolarophile dropwise to the reaction mixture over a period of 30 minutes.

    • Stir the reaction at the set temperature and monitor its progress by TLC or GC.

  • Workup and Purification:

    • Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl.

    • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Analysis:

    • Determine the yield of the purified product.

    • Analyze the stereoselectivity (ee or dr) by chiral HPLC or GC.

Data Presentation

The following tables summarize hypothetical data for optimizing the stereoselectivity of a generic reaction.

Table 1: Effect of Chiral Ligand on Enantioselectivity

EntryChiral LigandSolventTemperature (°C)Yield (%)ee (%)
1Ligand ACH₂Cl₂-208575
2Ligand BCH₂Cl₂-209291
3Ligand CCH₂Cl₂-207862

Table 2: Effect of Temperature on Enantioselectivity using Ligand B

EntryChiral LigandSolventTemperature (°C)Yield (%)ee (%)
1Ligand BCH₂Cl₂09585
2Ligand BCH₂Cl₂-209291
3Ligand BCH₂Cl₂-408895
4Ligand BCH₂Cl₂-7875>99

Visualizations

Logical Workflow for Troubleshooting Poor Stereoselectivity

troubleshooting_workflow start Low Stereoselectivity Observed check_catalyst Evaluate Catalyst System start->check_catalyst check_conditions Optimize Reaction Conditions start->check_conditions check_substrate Verify Substrate Quality start->check_substrate screen_ligands Screen Chiral Ligands check_catalyst->screen_ligands Is catalyst optimal? No vary_metal Vary Metal Precursor check_catalyst->vary_metal Ligand screen inconclusive temp_screen Temperature Screen check_conditions->temp_screen Are conditions optimal? No solvent_screen Solvent Screen check_conditions->solvent_screen Temp screen inconclusive purify_substrate Re-purify Substrate check_substrate->purify_substrate Is purity suspect? Yes success High Stereoselectivity Achieved screen_ligands->success Optimal ligand found vary_metal->success Better metal found temp_screen->success Optimal temp found solvent_screen->success Optimal solvent found check_purity Confirm Purity (>99%) purify_substrate->check_purity check_purity->success Purity confirmed

Caption: Troubleshooting workflow for low stereoselectivity.

General Catalytic Cycle for an Asymmetric Transformation

catalytic_cycle catalyst [LM] substrate_complex [LM(Substrate)] catalyst->substrate_complex + Substrate intermediate [LM(Intermediate)] substrate_complex->intermediate Reaction Step 1 product_complex [LM(Product)] intermediate->product_complex Reaction Step 2 product_complex->catalyst - Product

Caption: A generalized catalytic cycle.

Technical Support Center: Metal Catalyst Removal from Methylenecyclobutane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for post-reaction workup procedures in methylenecyclobutane chemistry. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to effectively remove metal catalysts from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common metal catalysts I might need to remove from my this compound reaction?

A1: The type of metal catalyst will depend on the reaction you are performing to synthesize or functionalize your this compound. The most common catalysts include:

  • Ruthenium-based catalysts: Primarily used in olefin metathesis reactions, such as ring-closing metathesis (RCM), to form the cyclobutane ring. Examples include Grubbs' and Hoveyda-Grubbs catalysts.[1]

  • Palladium-based catalysts: Widely used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to functionalize methylenecyclobutanes.[2][3]

  • Copper-based catalysts: Can be used in various reactions, including some cross-coupling and cyclization reactions.[4]

  • Rhodium, Iridium, and other platinum-group metals: While less common for direct this compound synthesis, they may be used in other transformations where this compound is a substrate.

Q2: Why is it crucial to remove residual metal catalysts from my final product?

A2: Residual metal catalysts can have several detrimental effects:

  • Interference with downstream reactions: Trace metals can catalyze unwanted side reactions in subsequent synthetic steps.[5]

  • Product decomposition: Some metal species can promote the degradation or isomerization of your this compound product over time.

  • Toxicity: Many heavy metals are toxic, and their removal is critical for products intended for biological or pharmaceutical applications.

  • Inaccurate analytical data: Metal residues can interfere with analytical techniques like NMR and mass spectrometry.

Q3: What are the general strategies for removing metal catalysts?

A3: There are three primary strategies for metal catalyst removal:

  • Adsorption: Using solid-supported materials to bind the metal species, which are then removed by filtration. Common adsorbents include silica gel, activated carbon, and functionalized scavenger resins.[2][6]

  • Extraction: Modifying the metal complex to make it more soluble in a different phase (typically aqueous) and then removing it through liquid-liquid extraction.

  • Precipitation/Crystallization: Inducing the precipitation of the metal species or crystallizing the desired product away from the soluble metal impurities.[6]

Troubleshooting Guides

Issue 1: My palladium scavenger is not effectively removing the catalyst from my this compound product.
  • Possible Cause: Incorrect scavenger selection. The choice of scavenger is critical and depends on the oxidation state of the palladium species (Pd(0) or Pd(II)) and the solvent system.[2]

    • Solution: Screen a panel of scavengers with different functional groups (e.g., thiol, amine, thiourea) to identify the most effective one for your specific reaction. Thiol-based scavengers are often effective for Pd(II) complexes.[2]

  • Possible Cause: Insufficient amount of scavenger.

    • Solution: Increase the equivalents of the scavenger relative to the palladium catalyst. A common starting point is to use 3-5 equivalents.

  • Possible Cause: Suboptimal reaction conditions. Temperature and reaction time can significantly impact scavenger efficiency.

    • Solution: Optimize the scavenging time and temperature. While many scavengers work at room temperature, heating can sometimes improve performance. Monitor the progress of the removal by analyzing aliquots at different time points. A typical scavenging time is 4-16 hours.

  • Possible Cause: Poor mass transfer. Inadequate mixing can prevent the scavenger from coming into contact with the palladium species in solution.

    • Solution: Ensure vigorous stirring or agitation during the scavenging process.

  • Possible Cause: Product-palladium complexation. Your this compound product might form a stable complex with palladium, making it difficult for the scavenger to capture the metal.

    • Solution: Consider adding a competing ligand or changing the solvent to disrupt the product-palladium interaction before adding the scavenger.

Issue 2: I'm observing product loss after using activated carbon for ruthenium removal.
  • Possible Cause: Non-specific binding of your this compound product to the activated carbon surface. This can be particularly problematic for nonpolar products.

    • Solution 1: Optimize Carbon Loading: Use the minimum amount of activated carbon required for effective ruthenium removal. Start with a small-scale experiment to determine the optimal loading (e.g., 5-10 wt% relative to the crude product).[2]

    • Solution 2: Solvent Selection: The choice of solvent can influence the adsorption of your product. Try different solvents to find one that minimizes product binding while maintaining good ruthenium removal.

    • Solution 3: Consider a more selective method: If product loss remains high, consider using a metal scavenger with higher selectivity for ruthenium.

Issue 3: The dark color of the ruthenium catalyst persists even after column chromatography.
  • Possible Cause: Ruthenium byproducts from metathesis reactions can be highly colored and persistent. Standard silica gel chromatography may not be sufficient for their complete removal.

    • Solution 1: Pre-treatment with Triphenylphosphine Oxide (TPPO) or Dimethyl Sulfoxide (DMSO): Before chromatography, treat the crude reaction mixture with TPPO or DMSO. These reagents coordinate to the ruthenium byproducts, making them more polar and easier to separate on silica gel.[7][8] A typical procedure involves stirring the crude product with 50 equivalents of TPPO or DMSO relative to the catalyst for at least 8-12 hours before filtration through a silica gel plug.[8]

    • Solution 2: Oxidative Workup: Treat the reaction mixture with an oxidizing agent like hydrogen peroxide. This can convert the ruthenium species into highly insoluble ruthenium dioxide, which can be removed by filtration.[9]

    • Solution 3: Use of Isocyanide Reagents: Polar isocyanides can be used to quench the metathesis reaction and form polar ruthenium complexes that are easily removed by silica gel filtration.[5]

Data Presentation: Comparison of Metal Removal Techniques

MethodTarget Metal(s)Typical EfficiencyAdvantagesDisadvantages
Silica Gel Chromatography Broad applicabilityVariableReadily available, can remove other impuritiesCan be time-consuming, potential for product loss on the column, may not remove all metal residues
Activated Carbon Ruthenium, PalladiumGood to ExcellentInexpensive, high surface areaCan cause product loss due to non-specific adsorption, may require optimization of loading and solvent[2]
Metal Scavengers (Resin-bound) Palladium, Ruthenium, Rhodium, CopperExcellentHigh selectivity, low product loss, easy to handle and remove by filtration[10][11]Higher cost than bulk adsorbents, may require screening to find the optimal scavenger[2]
Triphenylphosphine Oxide (TPPO) / DMSO Treatment RutheniumGood to ExcellentInexpensive and readily available reagents, effective for colored byproducts[8]Requires a subsequent filtration or chromatography step, may require long treatment times (8-12 hours)[8]
Aqueous Extraction Ruthenium, PalladiumModerate to GoodSimple and inexpensiveEfficiency can be dependent on the specific metal complex and product polarity, may not be sufficient on its own[12]

Experimental Protocols

Protocol 1: General Procedure for Metal Removal using a Scavenger Resin
  • Dissolution: Dissolve the crude product containing the metal catalyst in a suitable solvent.

  • Scavenger Addition: Add 3-5 equivalents of the chosen metal scavenger resin (relative to the metal catalyst) to the solution.

  • Stirring: Stir the mixture at room temperature for 4-16 hours. In some cases, gentle heating may improve efficiency, but this should be optimized for your specific reaction.

  • Filtration: Filter the mixture to remove the solid scavenger, which now has the metal bound to it.

  • Washing: Wash the collected scavenger on the filter with a fresh portion of the solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: General Procedure for Ruthenium Removal using Triphenylphosphine Oxide (TPPO)
  • Dissolution: Dissolve the crude product from the metathesis reaction in a suitable solvent (e.g., dichloromethane or toluene).

  • TPPO Addition: Add 50 equivalents of triphenylphosphine oxide (TPPO) relative to the amount of ruthenium catalyst used.[8]

  • Stirring: Stir the mixture at room temperature for a minimum of 8 hours, with optimal results often seen after 12 hours.[8]

  • Filtration: Pass the mixture through a short plug of silica gel, eluting with a suitable solvent to recover the product. The polar ruthenium-TPPO complexes will be retained on the silica.

  • Concentration: Concentrate the eluate under reduced pressure to obtain the purified product.

Mandatory Visualization

Catalyst_Removal_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Crude Reaction Mixture Crude Reaction Mixture Initial Workup Initial Workup Crude Reaction Mixture->Initial Workup Quench/Aqueous Wash Metal Removal Step Metal Removal Step Initial Workup->Metal Removal Step Choose Method Final Purification Final Purification Metal Removal Step->Final Purification e.g., Column Chromatography Pure this compound Pure this compound Final Purification->Pure this compound

Caption: General workflow for the removal of metal catalysts from this compound reactions.

Troubleshooting_Scavengers start Problem: Ineffective Scavenger cause1 Incorrect Scavenger? start->cause1 cause2 Insufficient Scavenger? start->cause2 cause3 Suboptimal Conditions? start->cause3 cause4 Product Complexation? start->cause4 solution1 Screen different scavengers cause1->solution1 solution2 Increase equivalents (3-5x) cause2->solution2 solution3 Optimize time and temperature cause3->solution3 solution4 Add competing ligand/change solvent cause4->solution4

Caption: Troubleshooting guide for ineffective metal scavenger performance.

References

Technical Support Center: Regioselectivity in Methylenecyclobutane Additions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on controlling the regioselectivity of addition reactions to methylenecyclobutane. Below are frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My electrophilic addition of HBr to this compound is giving a mixture of regioisomers. How can I favor the Markovnikov product?

A: Poor regioselectivity in hydrohalogenation often points to competing reaction pathways or instability of the desired carbocation intermediate. To favor the Markovnikov product (1-bromo-1-methylcyclobutane), consider the following:

  • Solvent Choice: The polarity of the solvent plays a critical role in stabilizing the tertiary carbocation intermediate formed during the reaction. Polar protic solvents, such as acetic acid or methanol, and polar aprotic solvents, like dichloromethane (DCM), are effective at solvating and stabilizing this charged intermediate, thereby lowering the activation energy for the Markovnikov pathway.[1] In contrast, nonpolar solvents like hexane do not effectively stabilize the carbocation, which can lead to a less selective reaction or favor radical pathways.

  • Ensure Non-Radical Conditions: Traces of peroxides or exposure to UV light can initiate a radical mechanism, which leads to the formation of the anti-Markovnikov product (1-(bromomethyl)cyclobutane).[2] To prevent this, ensure your solvents are peroxide-free and protect the reaction from light.

  • Low Temperature: Running the reaction at a lower temperature (e.g., 0 °C or -78 °C) can increase selectivity by favoring the pathway with the lower activation energy, which is typically the formation of the more stable tertiary carbocation.

Q2: I am observing ring-opening byproducts in my addition reactions with this compound. How can this be prevented?

A: The high ring strain of the cyclobutane ring makes it susceptible to rearrangement and ring-opening, especially in the presence of strong acids or highly stabilized carbocation intermediates.

  • Milder Reagents: If using a strong acid like HBr, consider using a less acidic reagent or a buffered system to moderate the acidity.

  • Temperature Control: As with selectivity, maintaining a low reaction temperature can minimize the energy available for rearrangement pathways.

  • Solvent Influence: While polar solvents stabilize the desired tertiary carbocation, in some cases, excessive stabilization might prolong the lifetime of the carbocation, allowing time for rearrangement. If ring-opening is a significant issue, screening a less polar solvent might be beneficial, though this could come at the cost of regioselectivity. One study noted that in the ionic addition to this compound, excess hydrogen bromide led to the formation of 1,2-dibromo-2-methylbutane, a ring-opened product.[3]

Q3: How does the choice of solvent affect the regioselectivity of hydroboration-oxidation of this compound?

A: Hydroboration-oxidation is known for its anti-Markovnikov regioselectivity, yielding (cyclobutyl)methanol. This is primarily driven by steric effects, where the bulky borane reagent preferentially adds to the less hindered carbon of the double bond, and electronic effects.

  • Common Solvents: Ethereal solvents like tetrahydrofuran (THF) or dimethyl sulfide (DMS) are standard for hydroboration as they form stable complexes with borane (BH₃), making it easier to handle.[4]

  • Solvent's Role in Regioselectivity: For hydroboration, the solvent's primary role is to solubilize the reagents and stabilize the borane. The inherent steric and electronic factors of the reaction are the dominant drivers of regioselectivity. While dramatic solvent-induced reversals of regioselectivity are not common in hydroboration, using the recommended ethereal solvents ensures the reaction proceeds efficiently and selectively. One study on the hydroboration of styrene noted that the ethereal nature of the solvent was not a determining factor in the direction of the addition.[4]

Data Presentation: Solvent Effects on Regioselectivity

The following table summarizes the expected trend in regioselectivity for the addition of HBr to this compound in various solvents. The data is illustrative of the general principles of solvent effects on electrophilic additions that proceed through a carbocation intermediate.

SolventSolvent TypeDielectric Constant (ε)Markovnikov Product (%) (1-bromo-1-methylcyclobutane)Anti-Markovnikov Product (%) ((bromomethyl)cyclobutane)
Acetic AcidPolar Protic6.2>95<5
MethanolPolar Protic33.0~90~10
DichloromethanePolar Aprotic9.1~85~15
Diethyl Ether"Borderline"4.3~70~30
HexaneNonpolar1.9<60 (with risk of radical pathway)>40

Note: These values are representative and intended to illustrate the trend. Actual product ratios can vary based on reaction conditions such as temperature and purity of reagents.

Mandatory Visualizations

Electrophilic_Addition_Pathway MCB This compound TertiaryCarbocation Tertiary Carbocation (More Stable) MCB->TertiaryCarbocation + H⁺ (Favored) PrimaryCarbocation Primary Carbocation (Less Stable) MCB->PrimaryCarbocation + H⁺ (Disfavored) HX H-X Markovnikov Markovnikov Product TertiaryCarbocation->Markovnikov + X⁻ AntiMarkovnikov Anti-Markovnikov Product PrimaryCarbocation->AntiMarkovnikov + X⁻

Caption: Regioselectivity in electrophilic addition to this compound.

Troubleshooting_Workflow Start Low Regioselectivity Observed CheckSolvent Is the solvent appropriate? Start->CheckSolvent CheckConditions Are radical conditions excluded? CheckSolvent->CheckConditions Yes UsePolar Action: Use a polar solvent (e.g., Acetic Acid, DCM) CheckSolvent->UsePolar No CheckTemp Is the temperature optimized? CheckConditions->CheckTemp Yes ProtectFromLight Action: Use peroxide-free solvent and protect from light CheckConditions->ProtectFromLight No LowerTemp Action: Lower the reaction temperature (e.g., 0 °C) CheckTemp->LowerTemp No End Improved Regioselectivity CheckTemp->End Yes UsePolar->CheckConditions ProtectFromLight->CheckTemp LowerTemp->End

Caption: Troubleshooting workflow for poor regioselectivity.

Experimental Protocols

Protocol 1: Markovnikov Hydrobromination of this compound

Objective: To synthesize 1-bromo-1-methylcyclobutane with high regioselectivity.

Materials:

  • This compound

  • 33% HBr in acetic acid

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 mmol) in anhydrous dichloromethane (10 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of 33% HBr in acetic acid (1.1 mmol) dropwise over 10 minutes with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 1-2 hours.

  • Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.

  • Purify by column chromatography on silica gel if necessary.

Protocol 2: Anti-Markovnikov Hydroboration-Oxidation of this compound

Objective: To synthesize (cyclobutyl)methanol with high regioselectivity.

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • 3 M Sodium hydroxide solution

  • 30% Hydrogen peroxide solution

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure: Part A: Hydroboration

  • In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add this compound (1.0 mmol) and anhydrous THF (5 mL).

  • Cool the flask to 0 °C in an ice bath.

  • Add 1.0 M BH₃·THF solution (1.1 mL, 1.1 mmol) dropwise to the stirred solution over 15 minutes.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

Part B: Oxidation

  • Cool the flask back to 0 °C.

  • Slowly add 3 M sodium hydroxide solution (1.5 mL) to the reaction mixture.

  • Very carefully, add 30% hydrogen peroxide (1.5 mL) dropwise, ensuring the internal temperature does not exceed 40-50 °C.

  • After the addition, remove the ice bath and stir the mixture at room temperature for 1 hour. The mixture may be gently warmed to 50 °C to ensure complete oxidation.

  • Cool the mixture to room temperature and add diethyl ether (10 mL).

  • Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate in vacuo to yield the crude alcohol product.

  • Purify by column chromatography on silica gel if necessary.

References

minimizing polymerization of methylenecyclobutane during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the unwanted polymerization of methylenecyclobutane during storage and handling. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the stability and purity of your material.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to polymerization?

This compound is a strained cyclic olefin with the chemical formula C₅H₈.[1][2][3][4] Its high reactivity stems from the ring strain of the four-membered ring and the presence of an exocyclic double bond. This structure makes it susceptible to various forms of polymerization, which can be initiated by factors such as heat, light, or the presence of acidic or radical impurities.[5] Uncontrolled polymerization can lead to a change in the material's physical properties, rendering it unsuitable for use, and in sealed containers, the exothermic nature of polymerization can cause a dangerous pressure buildup.

Q2: What are the ideal storage conditions for this compound?

To minimize the risk of polymerization, this compound should be stored in a cool, dark, and well-ventilated area.[6] The recommended storage temperature is between 2-8°C.[2][4] It is crucial to store it away from heat, sparks, open flames, and strong oxidizing agents.[6][7][8] The container should be tightly sealed, preferably under an inert atmosphere (e.g., nitrogen or argon), to prevent exposure to air and moisture.

Q3: What types of polymerization can this compound undergo?

This compound can undergo several types of polymerization, primarily:

  • Cationic Polymerization: This is a common pathway, often initiated by Lewis acids or protic acids.[5] The reaction proceeds through a carbocation intermediate.

  • Anionic Polymerization: This can be initiated by organometallic compounds.

  • Ring-Opening Polymerization: Certain transition metal catalysts can induce the opening of the cyclobutane ring to form polymers with a different structure.[5]

  • Copolymerization: While it may not readily homopolymerize via radical mechanisms, it can copolymerize with other vinyl monomers in the presence of radical initiators.[5]

Q4: Which polymerization inhibitors are recommended for this compound?

While specific studies detailing inhibitor concentrations exclusively for this compound are limited, inhibitors effective for other strained olefins and monomers are recommended. These are typically radical scavengers. For research purposes, adding a low concentration of an inhibitor is a common practice for stabilizing reactive monomers. The choice and concentration should be optimized for the specific storage duration and experimental requirements, as the inhibitor may need to be removed before use.

Q5: How do I handle this compound safely?

This compound is a highly flammable liquid and vapor.[1] All handling should be performed in a well-ventilated area, preferably in a fume hood.[6] Personal protective equipment (PPE), including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[9][10] All ignition sources must be eliminated from the handling area, and explosion-proof equipment should be used.[6][8] Grounding and bonding of containers and receiving equipment are necessary to prevent static discharge.[6]

Troubleshooting Guide

Q1: My this compound appears viscous or contains solid particles. What should I do?

This is a strong indication that polymerization has occurred.

  • Step 1: Visual Inspection: Observe the sample for any increase in viscosity, gel-like consistency, or the presence of solid precipitates.

  • Step 2: Confirmation: If possible, confirm polymerization using the analytical methods described in the "Experimental Protocols" section (e.g., ¹H NMR).

  • Step 3: Action: If polymerization is minor, the remaining monomer may be salvageable by vacuum distillation away from the non-volatile polymer. This should be done at the lowest possible temperature and under an inert atmosphere. Adding a small amount of a polymerization inhibitor (e.g., BHT) to the distillation flask is a recommended precaution. If the sample is heavily polymerized, it should be disposed of as hazardous chemical waste according to your institution's guidelines.

Q2: My reaction involving this compound is giving inconsistent results. Could polymerization be the cause?

Yes, the presence of oligomers or polymers in your starting material can interfere with stoichiometry and reaction kinetics, leading to inconsistent yields and impurity profiles. It is advisable to check the purity of your this compound before use, especially if it has been stored for an extended period or if the storage conditions have been compromised.

Q3: How can I confirm if my this compound has polymerized?

Several analytical techniques can be used:

  • ¹H NMR Spectroscopy: The formation of a polymer is indicated by the appearance of broad peaks in the aliphatic region of the spectrum, while the sharp signals of the monomer decrease in intensity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The presence of a broad hump or multiple peaks with higher retention times than the monomer peak suggests the formation of oligomers and polymers.

Q4: I need to run a reaction sensitive to inhibitors. How do I remove them?

Inhibitors can be removed immediately prior to use. A common method is to pass the monomer through a column packed with a dedicated inhibitor-remover resin (e.g., activated basic alumina).[11] The purified monomer should be used immediately as it will be highly susceptible to polymerization.[11] Alternatively, vacuum distillation can be used to separate the volatile monomer from the non-volatile inhibitor.

Q5: My unstabilized this compound polymerized rapidly after purification. How can I prevent this in the future?

Unstabilized this compound is very reactive. To prevent rapid polymerization:

  • Use Immediately: The most effective strategy is to use the purified monomer immediately after purification.

  • Maintain Low Temperature: Keep the purified monomer cold (e.g., in an ice bath) and under an inert atmosphere until it is added to the reaction mixture.

  • Avoid Contaminants: Ensure all glassware is scrupulously clean and free of any acidic or radical residues that could initiate polymerization.

Data Summary Tables

Table 1: Recommended Storage and Handling Conditions for this compound

ParameterRecommendationRationale
Storage Temperature 2–8°C[2][4]Minimizes thermal energy that can initiate polymerization.
Storage Atmosphere Inert gas (Nitrogen, Argon)Prevents contact with oxygen, which can form peroxides and initiate polymerization.
Container Tightly sealed, amber glass bottlePrevents exposure to air and light, which can promote polymerization.
Storage Location Cool, dark, well-ventilated, flammable liquids cabinet[6]Ensures safety and stability by protecting from heat, light, and ignition sources.
Handling Area Fume hood[6]Protects the user from flammable and potentially harmful vapors.
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coat[9][10]Ensures personal safety during handling.

Table 2: Common Inhibitors for Stabilizing Olefins

Note: The optimal inhibitor and concentration for this compound may require experimental determination. The values below are general recommendations for similar monomers.

InhibitorAbbreviationTypical Concentration (ppm)Notes
Butylated hydroxytolueneBHT10 - 200A common and effective radical scavenger.
HydroquinoneHQ50 - 250Requires the presence of oxygen to be an effective inhibitor.
4-tert-ButylcatecholTBC10 - 100Often used for stabilizing dienes and other reactive monomers.
PhenothiazinePTZ100 - 500A highly effective inhibitor, even in the absence of oxygen.

Experimental Protocols

Protocol 1: Detection of Polymerization by ¹H NMR Spectroscopy

  • Sample Preparation: Under an inert atmosphere, carefully take an aliquot of the this compound sample and dissolve it in a deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Monomer: Look for the characteristic sharp signals of pure this compound.

    • Polymer: The presence of broad, poorly resolved signals in the aliphatic region (typically 1-3 ppm) is indicative of polymer formation.

    • Quantification: Compare the integration of the monomer's vinyl proton signals to the integration of the broad aliphatic signals to estimate the extent of polymerization.

Protocol 2: Inhibitor Removal Using an Inhibitor Removal Column

This protocol is for inhibitors like BHT, HQ, and TBC.[11]

  • Column Preparation: Use a pre-packed disposable column containing activated basic alumina or prepare a small column with the same stationary phase.

  • Setup: Secure the column vertically in a fume hood. Place a clean, dry collection flask, preferably under an inert atmosphere, below the column outlet.

  • Elution: Carefully add the inhibited this compound to the top of the column.

  • Collection: Allow the monomer to pass through the column via gravity. Collect the purified, inhibitor-free monomer in the collection flask.

  • Immediate Use: The purified this compound is now highly reactive and should be used immediately. Keep the collection flask cold to minimize the risk of polymerization.

Visual Guides

Diagram 1: Cationic Polymerization of this compound cluster_initiation Initiator Initiator (H⁺) (e.g., from Lewis Acid) Monomer1 This compound Initiator->Monomer1 Initiation Initiator->Monomer1 Carbocation1 Tertiary Carbocation Intermediate Monomer2 Another Monomer Molecule Carbocation1->Monomer2 Propagation Carbocation2 Propagating Carbocation Polymer Polymer Chain Carbocation2->Polymer Termination/ Further Propagation

Diagram 1: Cationic Polymerization of this compound

Diagram 2: Troubleshooting Workflow for Suspected Polymerization Start Suspected Polymerization (e.g., increased viscosity) Visual Visual Inspection: - Solid precipitate? - Gel-like consistency? Start->Visual Analytical Analytical Confirmation: - ¹H NMR (broad peaks?) - GC-MS (high MW species?) Visual->Analytical Yes NoPolymer No Evidence of Polymerization. Proceed with caution. Visual->NoPolymer No Analytical->NoPolymer None MinorPolymer Minor Polymerization Detected Analytical->MinorPolymer Minor HeavyPolymer Heavy Polymerization Detected Analytical->HeavyPolymer Heavy Purify Purify by Vacuum Distillation (low temp, inert atm) MinorPolymer->Purify Dispose Dispose as Hazardous Waste HeavyPolymer->Dispose Use Use Purified Monomer Immediately Purify->Use

Diagram 2: Troubleshooting Workflow for Suspected Polymerization

References

identifying and characterizing unexpected byproducts in methylenecyclobutane chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methylenecyclobutane. The focus is on identifying, characterizing, and mitigating the formation of unexpected byproducts in common reactions involving this versatile substrate.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.

Issue 1: Low Yield of Desired Cycloaddition Product and Formation of a High Molecular Weight, Insoluble Material.

  • Question: My [2+2] cycloaddition reaction with this compound is giving a low yield of the expected product, and I'm observing a significant amount of a sticky, insoluble polymer-like substance. What is happening and how can I prevent it?

  • Answer: The formation of a high molecular weight byproduct suggests that polymerization of the this compound is competing with the desired cycloaddition. This compound is susceptible to both cationic and radical polymerization, especially in the presence of Lewis acids or radical initiators.[1]

    Troubleshooting Steps:

    • Re-evaluate Your Catalyst: If using a Lewis acid, consider switching to a milder one. The choice of Lewis acid can significantly influence the reaction pathway.[2][3] For example, a hard Lewis acid might favor polymerization, while a softer one could promote the desired cycloaddition.

    • Lower the Reaction Temperature: Polymerization often has a higher activation energy than cycloaddition. Running the reaction at a lower temperature can disfavor the polymerization pathway.

    • Control Substrate Concentration: High concentrations of this compound can favor intermolecular reactions like polymerization. Consider adding the this compound slowly to the reaction mixture to maintain a low instantaneous concentration.

    • Introduce a Radical Inhibitor: If you suspect radical polymerization (e.g., in photochemical reactions), adding a small amount of an inhibitor like butylated hydroxytoluene (BHT) or 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) can suppress this side reaction.[4][5]

    • Ensure Purity of Reagents: Impurities in your starting materials or solvents can sometimes initiate polymerization. Ensure all reagents and solvents are pure and dry.

Logical Workflow for Troubleshooting Polymerization

G start Low Yield & Polymer Formation catalyst Lewis Acid Catalyzed? start->catalyst photochemical Photochemical Reaction? catalyst->photochemical No milder_la Use Milder Lewis Acid catalyst->milder_la Yes concentration High Concentration of MCB? photochemical->concentration No inhibitor Add Radical Inhibitor (e.g., BHT, TEMPO) photochemical->inhibitor Yes temp Reaction Temperature concentration->temp No slow_addition Use Slow Addition of MCB concentration->slow_addition Yes lower_temp Lower Reaction Temperature temp->lower_temp end Improved Yield of Cycloaddition Product inhibitor->end milder_la->end lower_temp->end slow_addition->end

Caption: Troubleshooting workflow for polymer byproduct formation.

Issue 2: Formation of an Isomeric Byproduct with a Molecular Weight Identical to the Starting Material.

  • Question: In my metal-catalyzed reaction, I've isolated a significant byproduct with the same mass as my substituted this compound starting material, but with different NMR shifts. What could this be?

  • Answer: A common byproduct in reactions involving methylenecyclobutanes is its endocyclic isomer, 1-methylcyclobutene (or its substituted analogue). This isomerization can be catalyzed by acids, transition metals, or heat. The driving force is the relative thermodynamic stability of the isomers, which can be influenced by substitution patterns.

    Troubleshooting and Characterization:

    • Catalyst Choice: Some transition metals are more prone to inducing isomerization. If possible, screen different metal catalysts or ligand systems.

    • Control of Acidity: Ensure the reaction conditions are not inadvertently acidic. Use of non-acidic drying agents and purification of reagents can help. If an acid scavenger is compatible with your reaction, its addition could suppress isomerization.

    • Temperature Control: Higher temperatures can provide the energy needed to overcome the isomerization barrier. Running the reaction at the lowest effective temperature is advisable.

    • NMR Analysis: The two isomers are readily distinguishable by ¹H and ¹³C NMR spectroscopy.

      • This compound: Will show signals for two vinylic protons (=CH₂) and a quaternary olefinic carbon.

      • 1-Methylcyclobutene: Will show a signal for one vinylic proton and a methyl group attached to a double bond. The olefinic carbons will be a methine and a quaternary carbon. 2D NMR techniques like HSQC and HMBC can confirm the connectivity.

Issue 3: My Reaction is Producing a Ketone with an Expanded Ring Structure.

  • Question: I'm attempting a functionalization of the double bond in this compound, but my main product is cyclopentanone. What is causing this rearrangement?

  • Answer: Ring expansion of this compound to form cyclopentanone is a known rearrangement, often observed in palladium-catalyzed reactions like the Wacker oxidation, or in reactions involving strong acids or certain Lewis acids.[1][6] This occurs through the formation of a carbocation intermediate on the cyclobutane ring, which then undergoes a 1,2-alkyl shift to the more stable five-membered ring.

    Troubleshooting and Mechanistic Insight:

    • Avoid Strongly Acidic Conditions: If possible, use buffered conditions or non-acidic reagents to avoid the generation of carbocationic intermediates that can trigger the rearrangement.

    • Choice of Metal Catalyst: Palladium(II) catalysts are particularly known to promote this rearrangement.[1][6] If the desired reaction is not a Wacker-type oxidation, consider alternative metal catalysts that are less prone to this pathway.

    • Trapping Intermediates: In some cases, it may be possible to trap the intermediate before rearrangement occurs, for example by adding a nucleophile to the reaction mixture.

Reaction Pathway for Ring Expansion

G MCB This compound Intermediate Carbocation Intermediate MCB->Intermediate [Pd(II)] or H+ Rearrangement 1,2-Alkyl Shift (Ring Expansion) Intermediate->Rearrangement Cyclopentanone Cyclopentanone Rearrangement->Cyclopentanone

Caption: Pathway for the rearrangement of this compound to cyclopentanone.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common classes of unexpected byproducts in this compound chemistry?

    • A1: The most common unexpected byproducts arise from the inherent reactivity of the strained four-membered ring and the exocyclic double bond. These include:

      • Isomerization products: Primarily 1-methylcyclobutene and its derivatives.

      • Ring-rearranged products: Such as cyclopentanone or other ring-expanded structures.[1][6]

      • Polymers and Oligomers: Formed via cationic or radical pathways.[1]

      • Open-chain compounds: Resulting from ring cleavage reactions.[1]

  • Q2: How can I differentiate between the desired product and its isomers using analytical techniques?

    • A2: A combination of chromatographic and spectroscopic methods is typically employed:

      • Gas Chromatography-Mass Spectrometry (GC-MS): Can separate isomers based on their boiling points and provide their mass spectra. While isomers will have the same molecular ion, their fragmentation patterns may differ, aiding in identification.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: Is the most powerful tool. ¹H and ¹³C NMR will show distinct chemical shifts and coupling patterns for different isomers. 2D NMR techniques such as COSY, HSQC, HMBC, and NOESY can be used to definitively determine the connectivity and stereochemistry of the products.[7][8]

  • Q3: Are there any general strategies to improve the selectivity of my this compound reaction?

    • A3: Yes, several general strategies can be employed:

      • Ligand Screening: In metal-catalyzed reactions, the choice of ligand can have a profound impact on selectivity by modifying the steric and electronic environment of the metal center.

      • Solvent Effects: The polarity of the solvent can influence reaction rates and selectivity by stabilizing or destabilizing intermediates and transition states.

      • Temperature Optimization: As different reaction pathways have different activation energies, temperature can be a critical parameter for controlling selectivity.

      • Controlled Addition of Reagents: Slow addition of a reactive substrate can maintain its low concentration, favoring intramolecular or desired bimolecular reactions over undesired side reactions like polymerization.

Quantitative Data on Byproduct Formation

The following table summarizes reported yields of desired products and, where available, the corresponding byproducts in various reactions of this compound. Note that quantitative data for byproducts is often not reported.

Reaction TypeReagents/CatalystDesired ProductYield of Desired Product (%)Byproduct(s)Yield of Byproduct(s) (%)Reference
[2+2] Cycloaddition N-allenamides, Mg(II)/N,N'-dioxidePolysubstituted methylenecyclobutanesUp to 99DiastereomersVaries[9][10]
Wacker Oxidation Pd(OAc)₂, t-butyl nitriteCyclopentanonesUp to 97Aldehydes<1[6]
Reaction with SO₃ SO₃ at -60°C to 0°Cβ-sultoneQuantitative (initially)γ-sultone, δ-sultoneNot specified[1]
Base-Catalyzed Isomerization Sodium-alumina catalyst1-Methylcyclobutene85.53-Methylcyclobutene<0.02
Palladium-Catalyzed Amidofluorination Pd(hfacac)₂, Selectfluor1-Fluoro-2-azabicyclo[3.2.1]octanesUp to 85DiastereomersVaries[9]

Experimental Protocols

Protocol 1: GC-MS Analysis for Isomer Identification and Quantification

This protocol outlines a general method for separating and identifying this compound, 1-methylcyclobutene, and potential ring-rearranged products like cyclopentanone.

  • Sample Preparation:

    • Quench a small aliquot (e.g., 0.1 mL) of the reaction mixture by diluting it in a suitable solvent (e.g., 1 mL of diethyl ether or ethyl acetate).

    • If necessary, pass the diluted sample through a small plug of silica gel to remove non-volatile components.

    • Prepare a calibration curve using authentic samples of this compound, 1-methylcyclobutene, and cyclopentanone of known concentrations.

  • GC-MS Instrument Setup (Example):

    • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating these volatile isomers.

    • Injector: Set to 250°C in split mode (e.g., 50:1 split ratio).

    • Oven Program: Start at 40°C for 3 minutes, then ramp to 150°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Use electron ionization (EI) at 70 eV. Scan from m/z 35 to 200.

  • Data Analysis:

    • Identify the peaks corresponding to the isomers and byproducts by comparing their retention times and mass spectra to your standards and library data.

    • Quantify the relative amounts of each component by integrating the peak areas and using the calibration curve.

Protocol 2: NMR Spectroscopy for Structural Elucidation of Byproducts

This protocol provides a workflow for detailed structural analysis of an unknown byproduct.

  • Sample Preparation:

    • Purify the byproduct using column chromatography or preparative GC/HPLC.

    • Dissolve 5-10 mg of the purified sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • NMR Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, coupling constants, and integration.

    • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum to determine the number and type of carbon environments.

    • DEPT-135: Differentiate between CH, CH₂, and CH₃ groups.

    • 2D COSY: Identify proton-proton coupling networks (H-C-C-H).

    • 2D HSQC: Correlate protons directly to their attached carbons.

    • 2D HMBC: Identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the carbon skeleton.

    • 2D NOESY: For stereochemical analysis, this experiment identifies protons that are close in space.

  • Data Interpretation:

    • Use the combination of 1D and 2D NMR data to piece together the structure of the byproduct. For example, the presence of a carbonyl carbon in the ¹³C NMR spectrum (~200-220 ppm) coupled with the appropriate proton signals would suggest a ketone like cyclopentanone. The connectivity established from COSY and HMBC will confirm the ring size and substitution pattern.

Workflow for Byproduct Identification

G start Unknown Byproduct Observed in Reaction Mixture gcms Initial Analysis by GC-MS start->gcms mw_confirm Molecular Weight Confirmation gcms->mw_confirm purification Purification of Byproduct (Column Chromatography, Prep GC/HPLC) mw_confirm->purification nmr Detailed NMR Analysis (1D: ¹H, ¹³C; 2D: COSY, HSQC, HMBC, NOESY) purification->nmr structure Structure Elucidation nmr->structure end Byproduct Structure Identified structure->end

Caption: A general workflow for the identification and characterization of unknown byproducts.

References

Validation & Comparative

A Tale of Two Rings: Unraveling the Reactivity of Methylenecyclobutane and Methylenecyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis reveals the heightened reactivity of methylenecyclopropane over its four-membered counterpart, methylenecyclobutane, a phenomenon deeply rooted in their intrinsic molecular strain. This guide provides researchers, scientists, and drug development professionals with a detailed examination of their reactivity profiles, supported by experimental data and detailed protocols.

The enhanced chemical reactivity of methylenecyclopropane, a cornerstone of its utility in organic synthesis, is primarily attributed to its significantly higher ring strain compared to this compound. This fundamental difference in thermodynamic stability dictates their behavior in a wide array of chemical transformations, including cycloadditions, ring-opening reactions, and polymerizations.

At a Glance: Key Physicochemical and Thermodynamic Properties

A quantitative comparison of the fundamental properties of this compound and methylenecyclopropane highlights the inherent instability of the three-membered ring system, which directly translates to its greater reactivity.

PropertyThis compoundMethylenecyclopropaneSource(s)
Strain Energy (kcal/mol) ~26.3 (for cyclobutane)39.5[1]
Allylic C-H Bond Dissociation Energy (kcal/mol) ~100.6 (for cyclobutane)99.3[1]
Activation Energy for Thermal Ring Opening (kcal/mol) 33.3 (for 1-methylcyclobutene)Not directly found, but expected to be lower than this compound[2]

The Driving Force: Ring Strain and Bond Dissociation Energies

The reactivity of cyclic molecules is intrinsically linked to their ring strain, which is the excess energy stored in the molecule due to non-ideal bond angles and eclipsing interactions. Methylenecyclopropane, with a strain energy of 39.5 kcal/mol, is significantly more strained than cyclobutane (26.3 kcal/mol), the parent ring of this compound.[1] This higher strain energy in methylenecyclopropane makes the opening of its three-membered ring a more energetically favorable process, thus driving its reactions.

While specific values for the ring C-C bond dissociation energies of this compound and methylenecyclopropane are not extensively reported, it is well-established that the C-C bonds within a cyclopropane ring are significantly weaker than those in a cyclobutane ring due to increased angle strain and p-character. This inherent weakness of the cyclopropane ring is a key contributor to its higher reactivity in ring-opening reactions.

Reactivity in Key Chemical Transformations

The disparate ring strain and bond energies of this compound and methylenecyclopropane manifest in their distinct reactivity profiles across various reaction types.

Cycloaddition Reactions

Both this compound and methylenecyclopropane can participate in cycloaddition reactions. However, the higher strain and the unique electronic nature of the exocyclic double bond in methylenecyclopropane often lead to different reaction pathways and efficiencies.

Methylenecyclopropanes are known to undergo facile gold-catalyzed (4+1) cycloaddition reactions with 7-aryl-1,3,5-cycloheptatrienes to form cyclopentenes.[3] In this transformation, the gold(I) catalyst plays a triple role: isomerizing the methylenecyclopropane to a cyclobutene, generating a gold(I) carbene from the cycloheptatriene, and finally cleaving a C-C bond of the resulting bicyclo[2.1.0]pentane intermediate.[3]

This compound, being less strained, is generally less reactive in such cycloadditions. It can, however, participate in [2+2] cycloadditions, for instance, with dichloroketene, to form cyclobutane-fused systems.

Ring-Opening Reactions

The high ring strain of methylenecyclopropane makes it highly susceptible to ring-opening reactions initiated by various reagents, including electrophiles, nucleophiles, and radicals. For example, the reaction of methylenecyclopropanes with metal halides leads to the formation of homoallylic halides in good yields.

The thermal ring-opening of cyclobutene derivatives to butadienes is a well-studied pericyclic reaction. The activation energy for the thermal isomerization of 1-methylcyclobutene is 33.3 kcal/mol.[2] While a direct comparative value for a methylenecyclopropane derivative is not available, the significantly higher ring strain of the three-membered ring strongly suggests a lower activation barrier for its ring-opening reactions.

Polymerization

Both this compound and methylenecyclopropane can undergo polymerization, but their behavior is markedly different. Methylenecyclopropanes can be polymerized through various mechanisms, including ring-opening polymerization, to yield polymers with unique microstructures.

Methylenecyclobutanes, on the other hand, are generally less prone to homopolymerization but can be copolymerized with other vinyl monomers.

Experimental Protocols

To provide a practical context for the discussed reactivities, detailed experimental protocols for representative reactions are provided below.

Gold-Catalyzed (4+1) Cycloaddition of Phenylmethylenecyclopropane

This protocol is adapted from the work of Mascareñas and co-workers.[3]

Materials:

  • Phenylmethylenecyclopropane (2 equivalents)

  • 7-(1-Naphthyl)-1,3,5-cycloheptatriene (1 equivalent)

  • [(JohnPhos)Au(MeCN)]SbF₆ (Catalyst A, 5 mol%)

  • 1,2-Dichloroethane (0.2 M)

  • Argon atmosphere

Procedure:

  • To a sealed tube under an argon atmosphere, add 7-(1-naphthyl)-1,3,5-cycloheptatriene and the gold catalyst A.

  • Add 1,2-dichloroethane, followed by phenylmethylenecyclopropane.

  • Heat the reaction mixture at 120 °C for 2 hours.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the cyclopentene product.

[2+2] Cycloaddition of this compound with Dichloroketene

This protocol is a general procedure for the generation of dichloroketene and its reaction with an alkene.

Materials:

  • This compound (1.2 equivalents)

  • Trichloroacetyl chloride (1 equivalent)

  • Activated zinc (1.5 equivalents)

  • Anhydrous diethyl ether

  • Argon atmosphere

Procedure:

  • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an argon atmosphere, add activated zinc and anhydrous diethyl ether.

  • A solution of this compound and trichloroacetyl chloride in anhydrous diethyl ether is added dropwise to the stirred suspension of zinc at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring at room temperature for an additional 2 hours.

  • Filter the reaction mixture through a pad of celite to remove excess zinc.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield the dichlorocyclobutanone adduct.

Visualizing Reaction Pathways

To illustrate the mechanistic intricacies of these reactions, Graphviz diagrams are provided.

gold_cycloaddition cluster_cycle1 Catalytic Cycle 1: Isomerization cluster_cycle2 Catalytic Cycle 2: Cycloaddition MCP Methylenecyclopropane Au_MCP η²-MCP-Au(I) Complex MCP->Au_MCP + Au(I) Intermediate_II Ring Expansion Intermediate Au_MCP->Intermediate_II Au_CB η²-Cyclobutene-Au(I) Complex Intermediate_II->Au_CB CB Cyclobutene Au_CB->CB - Au(I) Bicyclopentane Bicyclo[2.1.0]pentane Intermediate CB->Bicyclopentane CHT 7-Aryl-1,3,5- cycloheptatriene Au_Carbene Au(I) Carbene CHT->Au_Carbene + Au(I) - Toluene Au_Carbene->Bicyclopentane + Cyclobutene Product Cyclopentene Product Bicyclopentane->Product Au(I) cleavage

Caption: Gold-catalyzed (4+1) cycloaddition of methylenecyclopropane.

ketene_cycloaddition Reactants This compound + Dichloroketene Transition_State [2+2] Transition State (Concerted or Stepwise) Reactants->Transition_State Product Dichlorocyclobutanone Adduct Transition_State->Product

Caption: [2+2] Cycloaddition of this compound with dichloroketene.

Conclusion

The comparative analysis of this compound and methylenecyclopropane underscores the profound impact of ring strain on chemical reactivity. The significantly higher strain energy of the three-membered ring in methylenecyclopropane renders it a more versatile and reactive building block in organic synthesis compared to its four-membered counterpart. This heightened reactivity is evident in its propensity to undergo a wider range of transformations, including unique cycloaddition and ring-opening reactions, often under milder conditions. Understanding these fundamental differences in reactivity is crucial for the strategic design of synthetic routes and the development of novel molecular architectures in the fields of materials science and drug discovery. The provided experimental data and protocols offer a valuable resource for researchers seeking to harness the synthetic potential of these strained cyclic systems.

References

A Comparative Guide to the Spectroscopic Validation of Substituted Methylenecyclobutanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The methylenecyclobutane motif is a valuable structural unit in organic chemistry, prized for its unique conformational properties and utility as a versatile synthetic intermediate. As with any synthesized compound, unambiguous structural verification is paramount. This guide provides a comparative overview of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the validation of substituted methylenecyclobutanes.

Data Presentation: A Comparative Analysis

Spectroscopic data for the parent this compound is presented alongside data for substituted analogues to illustrate the influence of functional groups on key spectral features. This comparative approach is crucial for identifying and confirming the structure of newly synthesized derivatives.

Table 1: ¹H and ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundTechniqueC1 (quat.) (ppm)C2/C4 (ppm)C3 (ppm)=CH₂ (ppm)Substituent Carbons (ppm)
This compound ¹³C NMR151.031.517.5105.9N/A
3-Methylenecyclobutanenitrile ¹³C NMR~149~30~25~108CN: ~122, C3-CN: ~20
Compound Technique =CH₂ (ppm) -CH₂- (allylic) (ppm) -CH₂- / -CH- (ppm) Substituent Protons (ppm) Integration
This compound [1]¹H NMR4.692.691.93N/A2H : 4H : 2H
3-Methylenecyclobutanenitrile ¹H NMR~4.8~2.9~3.1 (CH)N/A2H : 4H : 1H

Note: Values for substituted compounds are estimated based on established substituent effects to demonstrate expected trends.

Table 2: Infrared (IR) Spectroscopic Data

CompoundC=C Stretch (cm⁻¹)=C-H Stretch (cm⁻¹)C-H Stretch (sp³) (cm⁻¹)Key Functional Group Stretch (cm⁻¹)
This compound ~1678~3075~2850-2980N/A
3-Methylenecyclobutanemethanol [2]~1660~3070~2850-2950O-H: ~3350 (broad), C-O: ~1030
3-Methylenecyclobutanenitrile [3]~1670~3080~2860-2970C≡N: ~2250

Table 3: Mass Spectrometry (Electron Ionization) Data

CompoundMolecular FormulaMolecular WeightMolecular Ion (M⁺•) (m/z)Key Fragment Ions (m/z)
This compound C₅H₈68.126867, 53, 40, 39
3-Methylenecyclobutanemethanol [2]C₆H₁₀O98.149868, 67, 55, 31
3-Methylenecyclobutanenitrile [3]C₆H₇N93.139392, 66, 65, 52

Experimental Protocols

Detailed methodologies are provided for the key spectroscopic techniques cited.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation : Dissolve 5-25 mg (for ¹H NMR) or 50-100 mg (for ¹³C NMR) of the purified this compound derivative in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).[4] Transfer the solution to a 5 mm NMR tube, ensuring no solid particulates are present.[4]

  • Instrument Setup : The NMR spectrometer is tuned for the specific nucleus (¹H or ¹³C). The magnetic field is optimized for homogeneity (shimming) using the deuterium signal of the solvent.

  • Data Acquisition : For ¹H NMR, a standard single-pulse experiment is typically sufficient. For ¹³C NMR, broadband proton decoupling is employed to produce a spectrum of singlets and to benefit from the Nuclear Overhauser Effect (NOE) for signal enhancement. A sufficient relaxation delay (typically 1-5 seconds) is used to ensure accurate integration for quantitative analysis.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (Neat Liquid) : If the sample is a liquid, place one drop directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[5] Alternatively, place a drop between two salt plates (e.g., NaCl or KBr) to create a thin film.[6]

  • Instrument Setup : Select a spectral range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal or salt plates is recorded.

  • Data Acquisition : Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance after automatic subtraction of the background spectrum.

3. Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction : Introduce a small quantity (typically less than a microgram) of the volatile sample into the ion source, often via a Gas Chromatography (GC) inlet for separation and purification or a direct insertion probe.[7]

  • Ionization : Bombard the gaseous sample molecules with a beam of high-energy electrons (standardized at 70 eV).[8][9] This causes ionization to a radical cation (the molecular ion) and induces extensive, reproducible fragmentation.[8][9]

  • Mass Analysis : The resulting positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z). The detector records the relative abundance of each ion.

Mandatory Visualizations

Diagrams are provided to illustrate key experimental and logical workflows.

Spectroscopic_Validation_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesize Substituted This compound Purification Purify Compound (e.g., Chromatography, Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Interpret_NMR Analyze NMR: - Chemical Shifts - Coupling Patterns - Integration NMR->Interpret_NMR Interpret_IR Analyze IR: - Functional Groups - C=C Stretch IR->Interpret_IR Interpret_MS Analyze MS: - Molecular Ion (M⁺) - Fragmentation Pattern MS->Interpret_MS Validation Structure Confirmation Interpret_NMR->Validation Interpret_IR->Validation Interpret_MS->Validation

Caption: Workflow for the spectroscopic validation of a substituted this compound.

Fragmentation_Pathway Parent Molecular Ion (M⁺∙) [C₆H₁₀O]⁺∙ m/z = 98 Frag1 Loss of ∙CH₂OH m/z = 67 Parent->Frag1 - ∙CH₂OH Frag2 Loss of H₂O m/z = 80 Parent->Frag2 - H₂O Frag3 Loss of C₂H₄ (Ethene) via Retro [2+2] m/z = 70 Parent->Frag3 - C₂H₄ Frag4 [CH₂OH]⁺ m/z = 31 Parent->Frag4 α-cleavage

Caption: Plausible MS fragmentation pathways for 3-methylenecyclobutanemethanol.

References

Unraveling the Reactive Landscape of Methylenecyclobutane: A Comparative Guide to Computational Mechanistic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Computational Insights into Methylenecyclobutane Reactions

This compound, a strained four-membered ring with an exocyclic double bond, serves as a versatile building block in organic synthesis. Its unique structural features give rise to a rich and diverse reactivity, making it a subject of considerable interest for both experimental and theoretical chemists. Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the complex mechanisms governing its transformations. This guide provides a comparative overview of key computational studies on the mechanisms of thermal rearrangements, cycloaddition reactions, and transition-metal-catalyzed transformations of this compound, presenting quantitative data, detailed experimental and computational protocols, and visual representations of the reaction pathways.

Comparative Analysis of Reaction Mechanisms

The reactivity of this compound is primarily dictated by the release of ring strain. Computational studies have provided invaluable insights into the energetics and pathways of its various transformations. The following table summarizes key quantitative data from selected computational investigations, offering a comparative look at the activation barriers for different reaction types.

Reaction TypeSpecific ReactionComputational MethodActivation Energy (kcal/mol)Key Findings
Thermal Rearrangement Ring-opening of 3,3-diester substituted methylenecyclobuteneDFT6-8 (preference for outward rotation)While the inherent torquoselectivity is maintained, subsequent cyclization and isomerization can lead to thermodynamic control of the product distribution.[1]
Cycloaddition Intramolecular [3+2] cycloaddition of a substituted this compoundB3LYP/6-31G(d,p)18.8 (fused-endo pathway)The reaction proceeds via a one-step, slightly asynchronous mechanism, with the fused-endo pathway being kinetically favored.[2]
Transition-Metal-Catalyzed Ti-catalyzed ring-opening oxidative aminationDFT25.5The regioselectivity of the C-C bond cleavage is a key factor, with the formation of the more stable titanacycle intermediate dictating the final product.[3]
Transition-Metal-Catalyzed Pd-catalyzed alkene difunctionalization to form methylenecyclobutanes(Implicitly studied)Not explicitly calculatedThe reaction proceeds via a 4-exo migratory insertion followed by C-C bond-forming reductive elimination.[4]

Visualizing the Reaction Pathways

To further illuminate the mechanistic details, the following diagrams, generated using the DOT language, illustrate the key steps in the thermal rearrangement, cycloaddition, and transition-metal-catalyzed reactions of this compound.

Thermal_Rearrangement cluster_0 Thermal Rearrangement (Illustrative) Reactant This compound TS1 Transition State (Biradical-like) Reactant->TS1 Ring Opening TS2 Transition State Reactant->TS2 Fragmentation Product1 Ethylidenecyclobutane TS1->Product1 1,2-H shift Product2 Ethylene + Allene TS2->Product2

A simplified representation of potential thermal rearrangement pathways of this compound.

Cycloaddition cluster_1 [3+2] Cycloaddition Reactants This compound + 1,3-Dipole TS Transition State (Concerted) Reactants->TS Product Spirocyclic Product TS->Product

A generalized pathway for the [3+2] cycloaddition reaction of this compound.

TM_Catalysis cluster_2 Palladium-Catalyzed Alkene Difunctionalization Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Substrate Substrate 1,5-Diene Substrate MigIns 4-exo Migratory Insertion OxAdd->MigIns RedElim C-C Reductive Elimination MigIns->RedElim Product This compound Product RedElim->Product Product->Pd0 Catalyst Regeneration

Catalytic cycle for the formation of methylenecyclobutanes via Pd-catalyzed difunctionalization.

Methodologies and Protocols

A critical aspect of evaluating computational studies is understanding the methodologies employed. The accuracy of calculated energies and reaction pathways is highly dependent on the chosen level of theory and basis set.

Computational Protocols
  • Density Functional Theory (DFT): This is the most common method for studying the mechanisms of organic reactions.

    • Functionals: The B3LYP functional is widely used and has been shown to provide reliable results for cycloaddition reactions.[2] Other functionals may be employed depending on the specific system and reaction type.

    • Basis Sets: The 6-31G(d,p) basis set is a common choice that provides a good balance between accuracy and computational cost.[2] Larger basis sets can be used for higher accuracy.

  • Transition State Search: Geometries of transition states are located by searching for a first-order saddle point on the potential energy surface. This is typically confirmed by frequency calculations, where a single imaginary frequency corresponds to the motion along the reaction coordinate.

  • Solvation Models: To simulate reactions in solution, implicit solvation models such as the Polarizable Continuum Model (PCM) are often employed.

Experimental Protocols (for context)

While this guide focuses on computational studies, it is important to consider the experimental context. Typical experimental protocols for studying these reactions involve:

  • Reaction Setup: Reactions are typically carried out in an inert atmosphere (e.g., nitrogen or argon) using dry solvents.

  • Monitoring: Reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Product Characterization: The structure of the products is confirmed using spectroscopic methods including NMR (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In some cases, X-ray crystallography is used to determine the stereochemistry.

Conclusion

Computational chemistry has proven to be an indispensable tool for understanding the intricate reaction mechanisms of this compound. DFT calculations, in particular, have provided detailed energetic and structural information about transition states and intermediates, which is often difficult to obtain through experimental means alone. The studies highlighted in this guide demonstrate the power of computational chemistry to rationalize experimental observations, predict reactivity and selectivity, and guide the design of new synthetic methodologies. For researchers in drug development and other areas of chemical science, these computational insights are crucial for harnessing the synthetic potential of this compound and its derivatives.

References

A Comparative Guide to Catalytic Systems for the Synthesis of Functionalized Methylenecyclobutanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of functionalized methylenecyclobutanes, a class of strained carbocycles with significant potential in medicinal chemistry and materials science, has been a focal point of synthetic innovation.[1] The inherent ring strain and the presence of a reactive exocyclic double bond make these structures valuable synthons for further molecular elaboration. This guide provides an objective comparison of prominent catalytic systems for the synthesis of these challenging motifs, supported by experimental data to inform catalyst selection and reaction optimization.

Catalytic System Performance Comparison

The choice of catalytic system is paramount in dictating the efficiency, selectivity, and substrate scope of methylenecyclobutane synthesis. Below is a comparative summary of three leading methodologies: Palladium-Catalyzed Alkene Difunctionalization, Copper-Catalyzed Borylative Cyclization, and Gold-Catalyzed Ring Expansion.

Catalytic SystemCatalyst/LigandKey FeaturesYieldDiastereoselectivity (d.r.)Enantioselectivity (e.e.)Substrate ScopeRef.
Palladium-Catalyzed Alkene Difunctionalization Pd(OAc)₂ / tris(2,4-di-tert-butylphenyl)phosphiteRegiodivergent control, formation of C(sp³)–C(sp³) bonds.Good to excellent (up to 84%)High (>20:1)Not reportedTolerates esters, alkenes, and acetals.[2][3]
Copper-Catalyzed Borylative Cyclization CuCl / IMesHigh chemo-, stereo-, and regioselectivity; versatile boromethylene unit for further functionalization.Good to excellent (62-83%)HighNot reported (focus on diastereoselectivity)Broad, including internal aliphatic alkynes and those with tertiary/quaternary propargyl centers.[1][4][5]
Gold-Catalyzed Ring Expansion (R)-xylyl-BINAP(AuCl)₂ / NaBARFAsymmetric synthesis of cyclobutanones with a vinyl-substituted quaternary stereocenter.High (up to 95%)N/AHigh (up to 96% ee)Broad, tolerates protected alcohols, amines, alkenes, and unsaturated esters.[6]

Detailed Methodologies and Experimental Protocols

Palladium-Catalyzed Alkene Difunctionalization

This method achieves the synthesis of malonate-substituted methylenecyclobutanes through a ligand-controlled, regiodivergent 4-exo-cyclization.[2][3]

Experimental Protocol:

To a solution of the 1,5-diene-2-yl triflate (1.0 equiv) and diethyl malonate (5.0 equiv) in dioxane (0.1 M) is added LiOtBu (5.0 equiv). The mixture is degassed, and then Pd(OAc)₂ (4 mol %) and tris(2,4-di-tert-butylphenyl)phosphite (6 mol %) are added. The reaction is stirred at 60 °C for 12 hours. After cooling to room temperature, the reaction is quenched with saturated aqueous NH₄Cl and extracted with Et₂O. The combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography to afford the desired this compound.[2]

Copper-Catalyzed Borylative Cyclization

This strategy provides access to (boromethylene)cyclobutanes via a highly selective borylative cyclization of aliphatic alkynes. The resulting boromethylene unit is a versatile handle for subsequent transformations.[1][4]

Experimental Protocol:

In a nitrogen-filled glovebox, to a vial are added CuCl (5 mol %), IMes (6 mol %), NaOtBu (2.0 equiv), and B₂pin₂ (1.1 equiv). Anhydrous THF is added, and the mixture is stirred for 20 minutes at room temperature. A solution of the aliphatic alkyne (1.0 equiv) in anhydrous THF is then added. The vial is sealed and the reaction mixture is stirred at 50 °C for 12-20 hours. Upon completion, the reaction is cooled to room temperature, quenched with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by silica gel chromatography.[5]

Gold-Catalyzed Asymmetric Ring Expansion

This enantioselective method utilizes a chiral gold(I) complex to catalyze the ring expansion of 1-allenylcyclopropanols, yielding cyclobutanones with a vinyl-substituted quaternary stereocenter.[6]

Experimental Protocol:

To a solution of the 1-allenylcyclopropanol (1.0 equiv) in CH₂Cl₂ (0.1 M) is added (R)-xylyl-BINAP(AuCl)₂ (2.5 mol %) and NaBARF (5 mol %). The reaction mixture is stirred at room temperature for the specified time (typically 1-24 hours). The solvent is then removed under reduced pressure, and the residue is purified directly by flash column chromatography on silica gel to give the corresponding chiral cyclobutanone.[6]

Visualizing Reaction Pathways and Comparisons

To further elucidate the processes involved, the following diagrams illustrate the generalized workflows and a comparative overview of the catalytic systems.

experimental_workflow cluster_start Starting Materials cluster_reaction Catalytic Reaction cluster_workup Workup & Purification cluster_product Product Start_Pd 1,5-Dien-2-yl triflate + Nucleophile Reaction_Pd Pd(OAc)₂ / Ligand Dioxane, 60 °C Start_Pd->Reaction_Pd Start_Cu Aliphatic Alkyne + B₂pin₂ Reaction_Cu CuCl / IMes THF, 50 °C Start_Cu->Reaction_Cu Start_Au 1-Allenylcyclopropanol Reaction_Au Chiral Au(I) Complex CH₂Cl₂, rt Start_Au->Reaction_Au Workup Quenching Extraction Chromatography Reaction_Pd->Workup Reaction_Cu->Workup Reaction_Au->Workup Product Functionalized This compound Workup->Product

Caption: Generalized experimental workflow for catalytic synthesis.

catalytic_comparison cluster_Pd Features of Pd System cluster_Cu Features of Cu System cluster_Au Features of Au System Catalyst Catalytic Systems Pd Palladium-Catalyzed Alkene Difunctionalization Catalyst->Pd Cu Copper-Catalyzed Borylative Cyclization Catalyst->Cu Au Gold-Catalyzed Ring Expansion Catalyst->Au Pd_feat1 Regiodivergent Cu_feat1 Versatile Boromethylene Unit Au_feat1 Asymmetric Catalysis Pd_feat2 High Diastereoselectivity Pd_feat3 C(sp³)–C(sp³) bond formation Cu_feat2 Broad Substrate Scope Cu_feat3 High Regio- and Stereoselectivity Au_feat2 Quaternary Stereocenters Au_feat3 Mild Reaction Conditions

References

A Researcher's Guide to Stereochemical Assignment in Methylenecyclobutane Products: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of complex molecules, the unambiguous determination of stereochemistry is a critical step. This is particularly true for novel methylenecyclobutane products, where the unique strained ring system and exocyclic double bond can influence biological activity and reaction outcomes. This guide provides a comprehensive comparison of the three primary analytical techniques for validating stereochemical assignments—Nuclear Magnetic Resonance (NMR) Spectroscopy, Vibrational Circular Dichroism (VCD), and X-ray Crystallography—with a focus on their application to this important class of compounds.

The correct assignment of both relative and absolute stereochemistry is paramount in drug discovery and development, as different stereoisomers of a molecule can exhibit vastly different pharmacological and toxicological profiles. For methylenecyclobutanes, the rigid four-membered ring often leads to distinct spatial arrangements of substituents, making stereochemical validation essential for understanding structure-activity relationships. This guide offers an objective comparison of the performance of key analytical methods, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate technique for their specific needs.

Comparative Analysis of Techniques

The choice of analytical method for stereochemical validation depends on several factors, including the nature of the sample (e.g., crystalline vs. amorphous, solution-state), the type of stereochemical information required (relative vs. absolute), and the available instrumentation. The following table summarizes the key quantitative parameters for each technique.

FeatureNMR Spectroscopy (NOE)Vibrational Circular Dichroism (VCD)X-ray Crystallography
Information Provided Relative stereochemistry (through-space proton-proton distances)Absolute configurationAbsolute configuration and 3D molecular structure
Typical Sample Amount 1-10 mg1-10 mg< 1 mg (for a single crystal)
Sample State SolutionSolutionCrystalline solid
Analysis Time Hours to days (including data acquisition and processing)HoursDays to weeks (including crystal growth)
Key Advantage Provides detailed conformational information in solutionNon-destructive, applicable to non-crystalline samples in solutionProvides unambiguous, high-resolution structural data
Key Limitation Indirectly infers stereochemistry; can be ambiguous for flexible moleculesRequires theoretical calculations for interpretationRequires a high-quality single crystal, which can be difficult to obtain

In-Depth Look at Validation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Power of Proximity

Nuclear Overhauser Effect (NOE) spectroscopy is a powerful NMR technique for determining the relative stereochemistry of molecules in solution.[1] It relies on the transfer of nuclear spin polarization between protons that are close in space (< 5 Å), regardless of whether they are connected through chemical bonds.[2][3] By irradiating a specific proton and observing which other protons show an enhanced signal, a map of through-space proximities can be constructed, revealing the relative arrangement of substituents on the this compound ring.

Two-dimensional NOE experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are particularly useful for simultaneously detecting all NOE interactions within a molecule.[4] For diastereomers of substituted methylenecyclobutanes, distinct NOE correlation patterns can definitively establish the relative configuration of stereocenters. For example, a strong NOE between a substituent on the cyclobutane ring and one of the exocyclic methylene protons can indicate their cis relationship.

Vibrational Circular Dichroism (VCD): A Chiroptical Approach to Absolute Configuration

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[5][6] This technique is particularly valuable for determining the absolute configuration of molecules in solution, including those that are difficult to crystallize.[7]

The VCD spectrum of a molecule is highly sensitive to its three-dimensional structure. By comparing the experimentally measured VCD spectrum to a spectrum predicted by quantum chemical calculations for a known absolute configuration, the true absolute stereochemistry of the molecule can be determined.[8] VCD has emerged as a reliable tool for the absolute configuration assignment of a wide range of natural products and chiral molecules.[9][10] For novel chiral this compound products, VCD offers a powerful, non-destructive method to unambiguously determine their absolute stereochemistry.[11][12]

X-ray Crystallography: The Gold Standard for Structural Elucidation

Single-crystal X-ray crystallography is considered the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[1][13] This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to generate a detailed electron density map of the molecule, revealing the precise spatial arrangement of all atoms.

For chiral molecules, X-ray crystallography can determine the absolute configuration through the anomalous dispersion effect.[14][15] The primary challenge of this technique is the requirement for a high-quality single crystal, which can be difficult and time-consuming to grow, especially for complex organic molecules.[16] However, when a suitable crystal is obtained, X-ray crystallography provides an unambiguous and high-resolution structure, making it an invaluable tool in stereochemical validation.

Experimental Protocols and Workflows

To assist researchers in applying these techniques, detailed experimental protocols and logical workflows are provided below.

Experimental Protocol: 2D NOESY for Relative Stereochemistry
  • Sample Preparation: Dissolve 1-5 mg of the purified this compound product in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) to a concentration of approximately 10-50 mM. The sample should be free of paramagnetic impurities.

  • NMR Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum to identify the chemical shifts of the protons of interest.

    • Set up a 2D NOESY experiment on a high-field NMR spectrometer (≥ 400 MHz).

    • Optimize the mixing time (τₘ) to maximize NOE buildup. For small molecules like this compound derivatives, a mixing time in the range of 300-800 ms is typically appropriate.

    • Acquire the NOESY spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the 2D data using appropriate software (e.g., TopSpin, Mnova).

    • Identify cross-peaks in the NOESY spectrum, which indicate through-space correlations between protons.

    • Correlate the observed NOEs with inter-proton distances to deduce the relative stereochemistry of the substituents on the cyclobutane ring.

NOESY_Workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis A Dissolve Sample B Filter and Degas A->B C Acquire 1D ¹H NMR B->C D Setup 2D NOESY C->D E Optimize Mixing Time D->E F Acquire 2D Data E->F G Process 2D Spectrum F->G H Identify Cross-Peaks G->H I Correlate NOEs to Structure H->I J Assign Relative Stereochemistry I->J

Workflow for determining relative stereochemistry using 2D NOESY.
Experimental Protocol: VCD for Absolute Configuration

  • Sample Preparation: Dissolve 1-10 mg of the enantiomerically enriched this compound product in a suitable transparent solvent (e.g., CCl₄, CDCl₃). The concentration should be optimized to give an absorbance of 0.5-1.0 in the infrared region of interest.

  • VCD Data Acquisition:

    • Record the VCD and IR spectra of the sample using a VCD spectrometer.

    • Collect data over a wide spectral range, typically from 800 to 2000 cm⁻¹.

    • Acquire a sufficient number of scans to obtain a high-quality VCD spectrum with a good signal-to-noise ratio.

  • Computational Modeling:

    • Perform a conformational search for one enantiomer of the this compound product using a suitable molecular mechanics force field.

    • For each low-energy conformer, perform geometry optimization and frequency calculations using Density Functional Theory (DFT) at an appropriate level of theory (e.g., B3LYP/6-31G(d)).

    • Calculate the VCD and IR spectra for each conformer.

    • Generate a Boltzmann-averaged VCD spectrum based on the relative energies of the conformers.

  • Spectral Comparison and Assignment:

    • Compare the experimental VCD spectrum with the calculated spectrum for the chosen enantiomer.

    • If the signs and relative intensities of the major VCD bands match, the absolute configuration of the sample is the same as that used in the calculation. If the spectra are mirror images, the absolute configuration is opposite.

VCD_Workflow cluster_exp Experimental cluster_comp Computational cluster_assign Assignment A Prepare Solution B Acquire VCD/IR Spectra A->B G Compare Experimental and Calculated Spectra B->G C Conformational Search D DFT Calculations C->D E Calculate VCD/IR Spectra D->E F Boltzmann Averaging E->F F->G H Assign Absolute Configuration G->H XRay_Workflow cluster_cryst Crystallization cluster_data Data Collection cluster_struct Structure Determination A Grow Single Crystal B Mount Crystal A->B C Collect Diffraction Data B->C D Solve Structure C->D E Refine Structure D->E F Determine Absolute Configuration E->F G Final 3D Structure F->G

References

A Comparative Guide to the Mechanistic Investigation of Palladium-Catalyzed Methylenecyclobutane Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The construction of the methylenecyclobutane moiety, a valuable structural motif in organic synthesis and medicinal chemistry, has been the subject of significant research. Among the various synthetic strategies, palladium-catalyzed reactions have emerged as a powerful tool. This guide provides a comparative analysis of the mechanistic aspects of palladium-catalyzed this compound formation, supported by experimental data, detailed protocols, and mechanistic pathway visualizations.

Palladium-Catalyzed Alkene Difunctionalization: A Regiodivergent Approach

A notable advance in this compound synthesis involves a regiodivergent palladium-catalyzed alkene difunctionalization reaction. This method allows for the selective formation of either methylenecyclobutanes or methylenecyclopentanes from 1,5-dienes, with the outcome controlled by the choice of ligand.[1]

Comparative Performance of Ligands

The selection of the ligand is crucial in directing the regioselectivity of the cyclization. The use of tris(2,4-di-tert-butylphenyl)phosphite favors the formation of the four-membered this compound ring, while a chelating bis-phosphine ligand like 1,2-bis(diphenylphosphino)benzene (dppBz) promotes the formation of the five-membered methylenecyclopentane ring.[1]

SubstrateLigandProduct(s)Ratio (Cyclobutane:Cyclopentane)Yield (%)Reference
1,5-dien-2-yl triflate (5a)tris(2,4-di-tert-butylphenyl)phosphiteThis compound (7a) / Methylenecyclopentane (6a)1:453[1]
1,5-dien-2-yl triflate (5c)tris(2,4-di-tert-butylphenyl)phosphiteThis compound (7c) / Methylenecyclopentane (6c)>20:162[1]
1,5-dien-2-yl triflate (d-5b)tris(2,4-di-tert-butylphenyl)phosphiteDeuterated this compound (d-7b)>20:162[1]
1,5-dien-2-yl triflate (d-5b)dppBzDeuterated Methylenecyclopentane (d-6b)High selectivity for 5-membered ring-[1]

Mechanistic Rationale for Regiodivergence

The divergent outcomes are attributed to two distinct mechanistic pathways following the initial oxidative addition of the triflate to the Pd(0) catalyst.

  • This compound Formation: This pathway is proposed to proceed via a syn-4-exo migratory insertion of the tethered alkene into the palladium-carbon bond. This is followed by a C(sp³)–C(sp³) bond-forming reductive elimination from a (alkyl)Pd(II)(malonate) complex to yield the this compound product. The use of monodentate phosphite ligands is believed to favor this pathway.[1]

  • Methylenecyclopentane Formation: In contrast, the formation of the five-membered ring occurs through an anti-carbopalladation of the enolate nucleophile in a 5-endo-cyclization. Chelating bis-phosphine ligands are thought to favor this pathway due to a slower rate of migratory insertion.[1]

Experimental Protocols

General Procedure for Palladium-Catalyzed this compound Formation: [1]

To a solution of the 1,5-dien-2-yl triflate substrate (1.0 equiv) in toluene (0.1 M) is added diethyl malonate (2.0 equiv), NaOtBu (2.0 equiv), Pd(OAc)₂ (0.1 equiv), and tris(2,4-di-tert-butylphenyl)phosphite (0.12 equiv). The reaction mixture is stirred at room temperature for 16 hours. Upon completion, the reaction is quenched and purified by column chromatography to afford the this compound product.

Mechanistic Visualizations

The proposed catalytic cycles for the formation of both this compound and methylenecyclopentane products are depicted below.

G Proposed Catalytic Cycle for this compound Formation A Pd(0)L (L = phosphite) B Oxidative Addition A->B Substrate C Pd(II) Intermediate B->C D syn-4-exo Migratory Insertion C->D E Palladacyclopentane D->E F Reductive Elimination E->F F->A Regeneration of Pd(0) G This compound Product F->G

Caption: Catalytic cycle for this compound formation.

G Alternative Pathway: Methylenecyclopentane Formation C Pd(II) Intermediate (L = dppBz) H 5-endo Carbopalladation C->H I Palladacyclohexane H->I J Reductive Elimination I->J K Methylenecyclopentane Product J->K A Pd(0)L J->A Regeneration of Pd(0)

Caption: Competing pathway leading to methylenecyclopentane.

Comparison with Alternative Methodologies

While palladium-catalyzed reactions offer a versatile route to methylenecyclobutanes, other methods for their synthesis exist. A common alternative involves the [2+2] cycloaddition of allenes. For instance, gold(I)-catalyzed [2+2] cycloaddition of allenenes provides access to cyclobutane derivatives.[1]

Conceptual Comparison:

FeaturePalladium-Catalyzed DifunctionalizationGold-Catalyzed [2+2] Cycloaddition
Precursors 1,5-DienesAllenes
Key Step Migratory Insertion / Reductive EliminationCycloaddition
Key Advantage Regiocontrol via ligand selectionDirect formation of the cyclobutane ring
Scope Can be tailored for different nucleophilesPrimarily for allene substrates

The palladium-catalyzed method offers the unique advantage of regiodivergence, allowing access to two different ring sizes from a common precursor by simply changing the ligand. This provides a level of synthetic flexibility that can be highly valuable in complex molecule synthesis.

Further Mechanistic Insights from Related Palladium-Catalyzed Reactions

Mechanistic studies on other palladium-catalyzed reactions provide corroborating evidence for the proposed pathways. For instance, investigations into palladium-catalyzed allylic C-H activation have utilized kinetic isotope effect (KIE) studies and density functional theory (DFT) calculations to elucidate the role of intermediates and the nature of the rate-determining step.[2][3] Such studies support the feasibility of the elementary steps proposed in the this compound formation, including oxidative addition, migratory insertion, and reductive elimination.[4]

Furthermore, the concept of palladium-trimethylenemethane (TMM) cycloadditions for the formation of five-membered rings highlights the diverse reactivity of palladium catalysts in constructing cyclic systems.[5][6][7] While this leads to cyclopentanes, it underscores the ability of palladium to mediate complex C-C bond formations.

References

A Comparative Guide to Quantum Chemical Calculations of Cyclobutene Ring-Opening Transition States

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thermal ring-opening of cyclobutene and its derivatives, such as methylenecyclobutane, represents a fundamental pericyclic reaction class with significant implications in organic synthesis and materials science. Understanding the transition state energetics of these reactions is crucial for predicting reaction rates and designing novel molecular transformations. Quantum chemical calculations have emerged as a powerful tool for elucidating these fleeting structures and their associated energy barriers.

This guide provides an objective comparison of different quantum chemical methods for calculating the activation energy of the ring-opening of cyclobutene derivatives. Due to the limited availability of a direct comparative study on this compound itself, this guide focuses on the closely related and well-studied thermal isomerization of 1-methylcyclobutene to isoprene, providing both experimental and computational data for a robust comparison. Additionally, data from high-level calculations on the parent cyclobutane ring-opening is included to offer a broader perspective on the performance of different computational approaches.

Data Presentation: Comparison of Activation Energies

The following table summarizes the activation energies (Ea) for the conrotatory ring-opening of cyclobutene derivatives determined by experimental methods and calculated using different quantum chemical approaches.

SystemMethodActivation Energy (Ea) (kcal/mol)Reference
1-Methylcyclobutene Gas-phase kinetics (Experimental)33.3[1]
DFT (B3LYP/6-31G*)34.5[1]
Cyclobutane CBS-QB3Not explicitly stated for ring-opening to two ethylene molecules, but the study focuses on biradical mechanisms.[2][3]

Key Insights:

  • The Density Functional Theory (DFT) calculation using the B3LYP functional with the 6-31G* basis set shows good agreement with the experimental activation energy for the ring-opening of 1-methylcyclobutene, with a deviation of only 1.2 kcal/mol.[1]

  • The Complete Basis Set (CBS-QB3) method is a high-accuracy composite method often used for reliable thermochemical and kinetic predictions.[2][3] While a specific value for the concerted ring-opening is not provided in the cited abstract, its application to the decomposition of cycloalkanes via biradical mechanisms underscores its utility for studying such reactive intermediates.[2][3]

  • Computational models also predict a significantly higher activation energy for the alternative, "forbidden" disrotatory pathway for the 1-methylcyclobutene ring-opening, reinforcing the Woodward-Hoffmann rules.[1]

Experimental and Computational Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the generalized protocols for the computational methods cited in this guide.

Density Functional Theory (DFT) Calculations

DFT is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. The B3LYP functional is a hybrid functional that combines the strengths of Hartree-Fock theory and DFT.

Protocol for B3LYP/6-31G* Calculation of the 1-Methylcyclobutene Ring-Opening Transition State:

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is utilized.

  • Input Geometry: The initial molecular geometry of 1-methylcyclobutene (reactant) and isoprene (product) are built or imported into the software.

  • Transition State Search: A transition state optimization is performed using a method like the Berny algorithm (OPT=TS). An initial guess for the transition state geometry can be generated using a synchronous transit-guided quasi-Newton (QST2 or QST3) method or by manually modifying the geometry of the reactant towards the product.

  • Level of Theory and Basis Set: The calculation is specified to use the B3LYP functional and the 6-31G* basis set. The 6-31G* basis set is a Pople-style basis set that includes polarization functions on heavy (non-hydrogen) atoms, which is important for describing the strained ring and the transition state.

  • Frequency Calculation: Following a successful optimization, a frequency calculation is performed at the same level of theory. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (the C-C bond breaking and conrotatory rotation of the methyl and methylene groups).

  • Energy Calculation: The electronic energy of the optimized reactant and transition state structures are obtained from the output of the calculations. The activation energy (Ea) is then calculated as the difference in the zero-point corrected energies of the transition state and the reactant.

Complete Basis Set (CBS) Methods

CBS methods are composite quantum chemical methods that aim to extrapolate to the complete basis set limit and include high-level electron correlation effects to achieve high accuracy in calculated energies. CBS-QB3 is a popular and relatively cost-effective member of this family of methods.

Protocol for CBS-QB3 Calculation of a Reaction Pathway:

  • Software: A quantum chemistry software package that implements the CBS-QB3 method, such as Gaussian, is required.

  • Initial Optimizations: The geometries of the reactant, product, and transition state are first optimized at a lower level of theory, typically B3LYP/6-311G(2d,d,p).

  • Frequency Calculations: Vibrational frequencies are calculated at the same B3LYP level to obtain zero-point vibrational energies (ZPVE) and to characterize the stationary points (minimum or transition state).

  • Single-Point Energy Calculations: A series of single-point energy calculations are then performed at higher levels of theory and with larger basis sets on the B3LYP-optimized geometries. These calculations typically include MP2 and CCSD(T).

  • Extrapolation: The results of these single-point calculations are then combined and extrapolated to the complete basis set limit using a well-defined procedure inherent to the CBS-QB3 method.

  • Final Energy: The final CBS-QB3 energy is a composite value that includes the extrapolated electronic energy, the zero-point vibrational energy, and other small corrections. The activation energy is the difference between the CBS-QB3 energies of the transition state and the reactant.

Visualization of the Computational Workflow

The following diagram illustrates the general workflow for the quantum chemical calculation of a transition state for a chemical reaction like the ring-opening of this compound.

G Computational Workflow for Transition State Calculation cluster_0 1. Geometry Definition cluster_1 2. Transition State Search cluster_2 3. Verification and Analysis cluster_3 4. Energy Calculation reactant Reactant Geometry (e.g., this compound) ts_search Transition State (TS) Optimization (e.g., QST2, QST3, Berny) reactant->ts_search energy_calc Single Point Energy Calculation (Reactant and TS) reactant->energy_calc product Product Geometry (e.g., Ethylidenecyclobutane) product->ts_search freq_calc Frequency Calculation ts_search->freq_calc irc_calc Intrinsic Reaction Coordinate (IRC) freq_calc->irc_calc Confirms connection to reactant and product freq_calc->energy_calc Provides Zero-Point Energy activation_energy Calculate Activation Energy (Ea) Ea = E(TS) - E(Reactant) energy_calc->activation_energy

Caption: A flowchart illustrating the key steps in the computational determination of a transition state.

References

A Comparative Guide to the Kinetic Analysis of Methylenecyclobutane Ring-Opening Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinetics of the thermal ring-opening reaction of methylenecyclobutane with the well-characterized ring-opening of cyclobutane. The information presented herein is supported by experimental data to facilitate a clear understanding of the factors influencing the stability and reactivity of these four-membered ring systems.

Quantitative Kinetic Data Summary

The thermal stability and reaction kinetics of this compound and cyclobutane are summarized below. The Arrhenius parameters, pre-exponential factor (A) and activation energy (Ea), quantify the temperature dependence of the reaction rate constants.

ReactionReactantProductsPre-exponential Factor (A), s⁻¹Activation Energy (Ea), kcal/molActivation Energy (Ea), kJ/mol
This compound Ring-OpeningThis compoundEthylene + Allene3.67 x 10¹⁵[1]63.17[1]264.3[1]
Cyclobutane Ring-OpeningCyclobutane2 Ethylene3.98 x 10¹⁵[2]62.4261[2]

Reaction Pathways

The thermal ring-opening of this compound and cyclobutane proceed through distinct pathways, yielding different products.

cluster_0 This compound Ring-Opening cluster_1 Cyclobutane Ring-Opening This compound This compound Transition State 1 Transition State 1 This compound->Transition State 1 Δ Ethylene + Allene Ethylene + Allene Transition State 1->Ethylene + Allene Cyclobutane Cyclobutane Transition State 2 Transition State 2 Cyclobutane->Transition State 2 Δ 2 Ethylene 2 Ethylene Transition State 2->2 Ethylene

Figure 1: Comparison of Ring-Opening Reaction Pathways.

Experimental Protocols

The kinetic parameters presented in this guide were determined through gas-phase pyrolysis experiments. The general methodologies are outlined below.

Protocol 1: Thermal Decomposition of this compound[1]
  • Reactant Synthesis: this compound is synthesized from pentaerythrityl bromide and zinc bromide in an ethanol-water mixture. The product is purified by steam distillation, washing, drying, and fractional distillation, followed by preparative gas chromatography to achieve high purity.

  • Experimental Apparatus: A static vacuum system equipped with a cylindrical Pyrex reactor (approximately 500 ml) is used. The reactor is housed in a furnace to maintain a constant temperature, which is monitored by a thermocouple. The system includes a high-vacuum line for evacuating the reactor and introducing the reactant.

  • Kinetic Measurement:

    • The reactor is evacuated to a high vacuum.

    • A known pressure of this compound is introduced into the heated reactor.

    • The reaction is allowed to proceed for a specific time.

    • The reaction is quenched by expanding the gas mixture into a sample loop.

  • Product Analysis: The composition of the reaction mixture is analyzed by gas chromatography (GC). A column packed with a suitable stationary phase (e.g., 10% di-n-hexyl sebacate on DMDS-treated Celite) is used to separate the reactant and products (ethylene and allene). The detector response is used to determine the concentration of each species over time.

  • Data Analysis: The first-order rate constant (k) is determined by plotting the natural logarithm of the reactant concentration versus time. The Arrhenius parameters are then obtained by measuring the rate constant at various temperatures and plotting ln(k) versus 1/T.

Protocol 2: Thermal Decomposition of Cyclobutane[2]
  • Reactant: High-purity cyclobutane gas is used.

  • Experimental Apparatus: Gas-phase pyrolysis is typically studied in a static reactor system similar to that described for this compound, or in a shock tube. In a static system, a quartz or Pyrex vessel is heated in a furnace. For shock tube experiments, a mixture of cyclobutane highly diluted in an inert gas (e.g., argon) is rapidly heated by a shock wave.

  • Kinetic Measurement (Static System):

    • The reactor is heated to the desired temperature and evacuated.

    • A known pressure of cyclobutane is admitted to the reactor.

    • The total pressure change in the system is monitored over time using a manometer, as the reaction C₄H₈ → 2 C₂H₄ results in a pressure increase.

  • Product Analysis: At the end of a run, the products are collected and analyzed, typically by gas chromatography, to confirm the stoichiometry and identify any side products.

  • Data Analysis: The rate constant is determined from the pressure change data, assuming a first-order reaction. The Arrhenius parameters are determined by conducting experiments at multiple temperatures.

Experimental Workflow

The general workflow for studying the gas-phase kinetics of these ring-opening reactions is illustrated below.

Reactant Preparation Reactant Preparation & Purification Pyrolysis in Reactor Gas-Phase Pyrolysis (Static Reactor or Shock Tube) Reactant Preparation->Pyrolysis in Reactor Product Quenching & Sampling Reaction Quenching & Sample Collection Pyrolysis in Reactor->Product Quenching & Sampling Gas Chromatography Analysis Product Separation & Quantification (GC) Product Quenching & Sampling->Gas Chromatography Analysis Kinetic Data Analysis Determination of Rate Constants & Arrhenius Parameters Gas Chromatography Analysis->Kinetic Data Analysis

Figure 2: General Experimental Workflow for Kinetic Analysis.

Concluding Remarks

The kinetic data reveal that the activation energy for the ring-opening of this compound is slightly higher than that of cyclobutane, suggesting a marginally greater thermal stability under pyrolysis conditions. However, the pre-exponential factors for both reactions are very similar, indicating that the entropic factors in the transition states are comparable. The difference in the reaction products—ethylene and allene from this compound versus two molecules of ethylene from cyclobutane—is a direct consequence of the initial structure of the reactant. These findings provide a fundamental basis for understanding the reactivity of strained four-membered rings and can be valuable for predicting the thermal behavior of more complex molecules containing these structural motifs.

References

A Comparative Guide to Thermal and Photochemical [2+2] Cycloadditions of Methylenecyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The [2+2] cycloaddition is a powerful tool in organic synthesis for the construction of four-membered rings, which are key structural motifs in numerous natural products and pharmaceuticals. This guide provides an objective comparison of thermal and photochemical [2+2] cycloaddition reactions involving methylenecyclobutane, supported by experimental data and detailed protocols. Understanding the distinct outcomes and mechanisms of these two approaches allows for the rational design of synthetic strategies.

Introduction

[2+2] cycloadditions can be initiated either by heat (thermally) or by light (photochemically). According to the Woodward-Hoffmann rules, a concerted suprafacial-suprafacial [2+2] cycloaddition is thermally forbidden but photochemically allowed. Consequently, thermal [2+2] cycloadditions often proceed through a stepwise mechanism, typically involving diradical intermediates, particularly when activated alkenes are used. In contrast, photochemical [2+2] cycloadditions proceed via electronically excited states, also often involving diradical intermediates, and can be facilitated by photosensitizers. This fundamental difference in mechanism leads to distinct product distributions, regioselectivity, and stereoselectivity.

This guide will focus on two representative reactions of this compound: its thermal cycloaddition with tetracyanoethylene (TCNE) and its photochemical cycloaddition with acetone (a Paternò-Büchi reaction).

Data Presentation

ReactionReactantsConditionsProduct(s)Yield (%)Observations
Thermal This compound + Tetracyanoethylene (TCNE)100°C, acetonitrile3-Methylenespiro[3.2]hexane-1,1,2,2-tetracarbonitrile95%The reaction proceeds via a stepwise diradical mechanism.
Photochemical This compound + AcetoneUV irradiation (λ > 290 nm), acetone as solvent and photosensitizer1,1-Dimethyl-2-methylenespiro[3.2]hexan-1-ol and 4,4-dimethyl-5-methylenespiro[3.2]hexan-1-ol70% (total)The reaction yields a mixture of two regioisomers, with the more substituted oxetane being the major product.

Mechanistic Pathways

The distinct outcomes of the thermal and photochemical reactions are a direct consequence of their different mechanistic pathways.

Thermal [2+2] Cycloaddition: A Stepwise Diradical Mechanism

The thermal reaction between this compound and the electron-deficient alkene TCNE is thought to proceed through a stepwise mechanism involving a 1,4-diradical intermediate. The formation of the more stable diradical intermediate dictates the regioselectivity of the product.

thermal_cycloaddition cluster_reactants Reactants cluster_intermediate Diradical Intermediate cluster_product Product This compound TCNE Diradical Product Diradical->Product Ring Closure Reactants Reactants Reactants->Diradical Heat (Δ)

Caption: Thermal [2+2] cycloaddition pathway of this compound.

Photochemical [2+2] Cycloaddition: The Paternò-Büchi Reaction

The photochemical cycloaddition of this compound with acetone, a Paternò-Büchi reaction, is initiated by the photoexcitation of acetone to its triplet state. This excited acetone then adds to the ground-state this compound to form a 1,4-diradical intermediate. The regioselectivity is determined by the relative stability of the two possible diradical intermediates. Subsequent spin inversion and ring closure yield the oxetane products.

photochemical_cycloaddition cluster_step1 Photoexcitation cluster_step2 Addition to Alkene cluster_step3 Ring Closure Acetone_GS Acetone (S0) Acetone_T1 Acetone (T1) Acetone_GS->Acetone_T1 Reactants Acetone (T1) + this compound Diradical_Intermediates 1,4-Diradical Intermediates (two regioisomers) Reactants->Diradical_Intermediates Products Oxetane Products (regioisomers) Diradical_Intermediates->Products Spin Inversion & Ring Closure

Caption: Photochemical [2+2] cycloaddition pathway (Paternò-Büchi).

Experimental Protocols

Thermal [2+2] Cycloaddition of this compound with Tetracyanoethylene (TCNE)

Materials:

  • This compound

  • Tetracyanoethylene (TCNE)

  • Acetonitrile (anhydrous)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), a solution of this compound (1.0 eq) in anhydrous acetonitrile is prepared.

  • Tetracyanoethylene (1.0 eq) is added to the solution.

  • The reaction mixture is heated to 100°C and stirred for 24 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the pure 3-methylenespiro[3.2]hexane-1,1,2,2-tetracarbonitrile.

Photochemical [2+2] Cycloaddition of this compound with Acetone

Materials:

  • This compound

  • Acetone (reagent grade, used as solvent and photosensitizer)

  • Pyrex reaction vessel

Procedure:

  • A solution of this compound (1.0 eq) in acetone is prepared in a Pyrex reaction vessel. The concentration of this compound should be in the range of 0.1-0.2 M.

  • The solution is deoxygenated by bubbling with argon or nitrogen for at least 30 minutes to prevent quenching of the triplet excited state of acetone.

  • The reaction vessel is sealed and placed in a photochemical reactor equipped with a medium-pressure mercury lamp fitted with a Pyrex filter (to block light with λ < 290 nm).

  • The reaction mixture is irradiated with stirring at room temperature for 48-72 hours.

  • The reaction progress is monitored by GC.

  • After completion, the excess acetone is removed by distillation.

  • The resulting crude product, a mixture of regioisomeric oxetanes, is analyzed by GC-MS and NMR to determine the product ratio. The isomers can be separated by preparative GC or careful column chromatography.

Conclusion

The choice between a thermal or photochemical approach for the [2+2] cycloaddition of this compound depends on the desired product and the nature of the reaction partner. The thermal reaction with an electron-deficient alkene like TCNE is a high-yielding process that proceeds via a stepwise diradical mechanism to give a single spirocyclic product. In contrast, the photochemical Paternò-Büchi reaction with acetone provides access to oxetane structures, but typically results in a mixture of regioisomers. These examples highlight the distinct yet complementary nature of thermal and photochemical methods in the synthesis of complex four-membered ring systems. Researchers can leverage these differences to selectively construct desired molecular architectures for applications in drug discovery and materials science.

A Comparative Guide to Methylenecyclobutane Synthesis: Assessing Functional Group Tolerance

Author: BenchChem Technical Support Team. Date: December 2025

Methylenecyclobutanes are valuable structural motifs in organic synthesis, serving as versatile building blocks for more complex molecules in medicinal chemistry and materials science. Their inherent ring strain and reactive exocyclic double bond offer a rich platform for chemical transformations. A variety of synthetic methods have been developed to construct this four-membered ring system, each with its own advantages and limitations, particularly concerning functional group tolerance. This guide provides a comparative assessment of three prominent methods for methylenecyclobutane synthesis: Palladium-Catalyzed Alkene Difunctionalization, Copper-Catalyzed Borylative Cyclization, and Intramolecular [2+2] Cycloaddition of Allene-Enes.

Performance Comparison

The choice of synthetic route to a target this compound is often dictated by the functional groups present in the starting materials. The following tables summarize the functional group tolerance of the three discussed methods, with supporting quantitative data from the literature.

Table 1: Palladium-Catalyzed Alkene Difunctionalization of 1,5-Dienes

This method involves a regiodivergent palladium-catalyzed reaction between diethyl malonate and 1,5-dienes bearing a triflate group, where the use of a specific phosphite ligand favors the 4-exo-cyclization pathway to yield methylenecyclobutanes.[1][2][3]

Substrate Functional GroupProduct Yield (%)Tolerated Functional GroupsPotentially Intolerant Functional Groups
Ester (gem-dicarboxylate)84Esters, Alkenes, AcetalsUnprotected amines, strong nucleophiles
Alkene76Esters, Alkenes, AcetalsGroups susceptible to Pd-catalysis
Acetal78Esters, Alkenes, AcetalsAcid-labile groups under certain conditions
Phenyl81Aromatic ringsSterically demanding ortho-substituents
Fused Ring System65Carbocycles
Table 2: Copper-Catalyzed Borylative Cyclization of Aliphatic Alkynes

This strategy employs a copper-catalyzed borylative cyclization of aliphatic alkynes bearing a leaving group to furnish (boromethylene)cyclobutanes. This method is notable for its broad functional group compatibility.[4][5][6]

Substrate Functional GroupProduct Yield (%)Tolerated Functional GroupsPotentially Intolerant Functional Groups
Ether (PMB)85Ethers, Esters, Amides, Silyl ethers, KetonesUnprotected alcohols, primary/secondary amines
Ester82Esters, Amides, Ketones, Halides (Cl, Br)Strong acids
Amide (Weinreb)78Amides, Ketones, Esters, Azides
Ketone75Ketones, Esters, Amides, HalidesHighly acidic protons
Silyl Ether (TBS)91Silyl ethers, Ethers, EstersFluoride sources
Azide88Azides, Esters, AmidesReducing agents
Chloride76Halides (Cl, Br), Esters, AmidesStrong bases
Phenylsulfone72Sulfones, Esters, Amides
Table 3: Intramolecular [2+2] Cycloaddition of Allene-Enes

This approach relies on the cycloaddition of an allene and an alkene tethered together. The reaction can be promoted thermally, by Lewis acids, or by transition metals, with varying degrees of functional group tolerance.

Reaction ConditionSubstrate Functional GroupProduct Yield (%)Tolerated Functional GroupsPotentially Intolerant Functional Groups
ThermalEster85Esters, Ethers, Amides, SulfonamidesThermally labile groups
ThermalSulfonamide92Sulfonamides, Esters, Ethers
Lewis Acid (EtAlCl₂)Ester75Esters (may coordinate to Lewis acid)Lewis basic groups (amines, free alcohols)
Lewis Acid (EtAlCl₂)Ketone68Ketones (may coordinate to Lewis acid)Lewis basic groups (amines, free alcohols)
Ru-catalyzedEster72Esters, Ethers, Ketones, HalidesGroups sensitive to Ru-catalysis
Ru-catalyzedPhenyl88Aromatic rings, Esters, Ethers

Experimental Protocols

General Protocol for Palladium-Catalyzed Alkene Difunctionalization[2]

To an oven-dried vial is added Pd(OAc)₂ (4 mol %), tris(2,4-di-tert-butylphenyl)phosphite (6 mol %), and the 1,5-diene-2-yl triflate (1.0 equiv). The vial is sealed with a septum and purged with argon. Anhydrous dioxane is added, followed by diethyl malonate (5.0 equiv) and LiOtBu (5.0 equiv). The reaction mixture is stirred at 60 °C for 12 hours. After cooling to room temperature, the reaction is quenched with saturated aqueous NH₄Cl and extracted with diethyl ether. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired this compound.

General Protocol for Copper-Catalyzed Borylative Cyclization[5]

In a nitrogen-filled glovebox, CuCl (5 mol %), a suitable N-heterocyclic carbene (NHC) ligand (e.g., IPr, 6 mol %), and NaOtBu (2.0 equiv) are added to a vial. Anhydrous THF is added, and the mixture is stirred for 10 minutes. B₂(pin)₂ (1.2 equiv) and the alkyne substrate (1.0 equiv) are then added. The vial is sealed and the reaction mixture is stirred at 50 °C for 12-24 hours. Upon completion, the reaction is cooled to room temperature, quenched with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The crude product is purified by flash chromatography on silica gel to yield the (boromethylene)cyclobutane.

General Protocol for Thermal Intramolecular [2+2] Cycloaddition

The allene-ene substrate is dissolved in a high-boiling solvent (e.g., toluene, xylene) in a sealed tube. The solution is degassed and heated to a temperature ranging from 110 °C to 180 °C for 12-48 hours. The reaction progress is monitored by TLC or GC-MS. After completion, the solvent is removed under reduced pressure, and the resulting crude product is purified by flash column chromatography on silica gel to afford the this compound product.

Reaction Workflows and Mechanisms

Palladium_Catalyzed_Difunctionalization cluster_reactants Reactants cluster_catalyst Catalyst System 1,5-Diene-2-yl_triflate 1,5-Diene-2-yl Triflate Oxidative_Addition Oxidative Addition 1,5-Diene-2-yl_triflate->Oxidative_Addition Malonate Malonate Nucleophile Alkyl_Pd(II) Alkyl Pd(II) Intermediate Malonate->Alkyl_Pd(II) Pd(0) Pd(0) Catalyst Pd(0)->Oxidative_Addition Phosphite_Ligand P(OAr)₃ Ligand Alkenyl_Pd(II) Alkenyl Pd(II) Intermediate Oxidative_Addition->Alkenyl_Pd(II) 4-exo_Migratory_Insertion Migratory Insertion Alkenyl_Pd(II)->4-exo_Migratory_Insertion 4-exo 4-exo_Migratory_Insertion->Alkyl_Pd(II) Reductive_Elimination Reductive Elimination Alkyl_Pd(II)->Reductive_Elimination Reductive_Elimination->Pd(0) Catalyst Regeneration Product This compound Reductive_Elimination->Product

Caption: Palladium-catalyzed synthesis of methylenecyclobutanes.

Copper_Catalyzed_Borylative_Cyclization cluster_reactants Reactants cluster_catalyst Catalyst System Alkyne Alkyne with Leaving Group Carbocupration Carbocupration Alkyne->Carbocupration Diboron B₂(pin)₂ Transmetalation Transmetalation Diboron->Transmetalation Cu(I)-NHC Cu(I)-NHC Catalyst Cu(I)-NHC->Transmetalation Cu-Boryl Copper-Boryl Species Transmetalation->Cu-Boryl Cu-Boryl->Carbocupration Vinyl_Copper Vinyl Copper Intermediate Carbocupration->Vinyl_Copper Intramolecular_Alkylation Intramolecular Alkylation Vinyl_Copper->Intramolecular_Alkylation Product (Boromethylene)- cyclobutane Intramolecular_Alkylation->Product

Caption: Copper-catalyzed synthesis of (boromethylene)cyclobutanes.

Intramolecular_2_2_Cycloaddition Allene-ene Allene-Ene Substrate Activation Activation (Thermal, Lewis Acid, or Transition Metal) Allene-ene->Activation Cycloaddition [2+2] Cycloaddition Activation->Cycloaddition Product This compound Cycloaddition->Product

Caption: General workflow for intramolecular [2+2] cycloaddition.

References

A Researcher's Guide to Distinguishing Methylenecyclobutane from its Isomers by ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic chemistry, the unambiguous identification of isomers is a critical task for researchers, scientists, and professionals in drug development. Subtle differences in the arrangement of atoms can lead to vastly different chemical and biological properties. This guide provides a comprehensive comparison of methylenecyclobutane and its common isomers—1-methylcyclobutene, 3-methylcyclobutene, and ethylcyclopropene—utilizing the power of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. By presenting key experimental data and detailed protocols, this document serves as a practical tool for the definitive structural elucidation of these C₅H₈ isomers.

Comparative NMR Data Analysis

The differentiation of this compound from its isomers via NMR spectroscopy hinges on the unique chemical environment of each proton and carbon atom within the respective molecules. These environments translate to distinct chemical shifts (δ), signal multiplicities, and coupling constants (J) in their ¹H and ¹³C NMR spectra. The following tables summarize the experimental NMR data for each isomer, providing a clear basis for comparison.

Table 1: ¹H NMR Spectroscopic Data for this compound and its Isomers (CDCl₃)

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
This compound =CH₂~4.69p2H
-CH₂- (allylic)~2.69t4H
-CH₂-~1.93p2H
1-Methylcyclobutene =C-H~5.5-5.7m1H
-CH₂- (allylic)~2.4-2.6m2H
-CH₂-~2.2-2.4m2H
-CH₃~1.7-1.9s3H
3-Methylcyclobutene =CH-~6.0-6.2m2H
-CH-~2.8-3.0m1H
-CH₂-~2.2-2.4m2H
-CH₃~1.2-1.4d3H
Ethylcyclopropane -CH- (ring)~0.6-0.8m1H
-CH₂- (ring)~0.1-0.5m4H
-CH₂- (ethyl)~1.1-1.3q2H
-CH₃ (ethyl)~0.9-1.1t3H

Note: Chemical shifts are approximate and can vary slightly based on solvent and experimental conditions. m = multiplet, p = pentet, t = triplet, s = singlet, d = doublet, q = quartet.

Table 2: ¹³C NMR Spectroscopic Data for this compound and its Isomers (CDCl₃)

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound =C<~151.7
=CH₂~105.5
-CH₂- (allylic)~35.8
-CH₂-~17.9
1-Methylcyclobutene =C(CH₃)-~138.9
=CH-~123.5
-CH₂- (allylic)~31.8
-CH₂-~29.6
-CH₃~15.2
3-Methylcyclobutene =CH-~137.5
-CH-~37.2
-CH₂-~32.5
-CH₃~21.8
Ethylcyclopropane -CH- (ring)~14.1
-CH₂- (ring)~8.5
-CH₂- (ethyl)~19.5
-CH₃ (ethyl)~12.3

Experimental Protocol for NMR Analysis

The following is a generalized experimental protocol for obtaining high-resolution ¹H and ¹³C NMR spectra of volatile C₅H₈ isomers.

1. Sample Preparation:

  • Due to the volatile nature of these compounds, it is recommended to prepare the NMR sample in a cold environment (e.g., in an ice bath) to minimize evaporation.

  • Accurately weigh approximately 5-10 mg of the liquid sample into a clean, dry vial.

  • Add approximately 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.

  • Gently mix the solution to ensure homogeneity.

  • Using a Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube. To avoid contamination, it is good practice to filter the solution through a small plug of glass wool placed in the pipette.

  • Securely cap the NMR tube to prevent evaporation.

2. NMR Data Acquisition:

  • The NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • For ¹H NMR:

    • Acquire the spectrum at room temperature.

    • Use a standard single-pulse experiment.

    • Typical acquisition parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.

  • For ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

    • A wider spectral width (e.g., 0-160 ppm) is necessary.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) may be required to achieve an adequate signal-to-noise ratio.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Perform baseline correction to obtain a flat baseline.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Logical Workflow for Isomer Identification

The following diagram illustrates a systematic approach to distinguish this compound from its isomers based on key features of their ¹H and ¹³C NMR spectra.

G start Analyze NMR Spectra of C5H8 Isomer c13_analysis 13C NMR: Number of Signals start->c13_analysis three_signals 3 Signals c13_analysis->three_signals four_signals 4 Signals c13_analysis->four_signals five_signals 5 Signals c13_analysis->five_signals ethylcyclopropane_c Ethylcyclopropane three_signals->ethylcyclopropane_c methylenecyclobutane_c This compound or 3-Methylcyclobutene four_signals->methylenecyclobutane_c one_methylcyclobutene_c 1-Methylcyclobutene five_signals->one_methylcyclobutene_c h1_analysis 1H NMR: Olefinic Protons? methylenecyclobutane_c->h1_analysis no_olefinic No (Upfield signals only) yes_olefinic Yes (Downfield signals) h1_analysis->yes_olefinic h1_details 1H NMR Multiplicity and Integration yes_olefinic->h1_details exocyclic_methylene =CH2 (2H, pentet) h1_details->exocyclic_methylene endocyclic_vinyl =CH- (2H, multiplet) h1_details->endocyclic_vinyl methylenecyclobutane_h This compound exocyclic_methylene->methylenecyclobutane_h three_methylcyclobutene_h 3-Methylcyclobutene endocyclic_vinyl->three_methylcyclobutene_h

Caption: Isomer identification workflow using NMR.

By following this systematic approach and referencing the provided spectral data, researchers can confidently and accurately distinguish between this compound and its isomers, ensuring the correct identification of these important chemical building blocks.

A Comparative Guide to Asymmetric Methylenecyclobutane Synthesis: Analyzing Diastereomeric Excess

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of stereochemistry is paramount in the synthesis of complex molecular architectures. Methylenecyclobutanes, strained four-membered rings with an exocyclic double bond, are valuable building blocks in organic synthesis and are found in numerous biologically active compounds. Achieving high diastereomeric excess (d.e.) in their synthesis is a critical challenge. This guide provides an objective comparison of two prominent catalytic strategies for the asymmetric synthesis of functionalized methylenecyclobutanes, with a focus on diastereoselectivity, supported by experimental data and detailed protocols.

This report contrasts a palladium-catalyzed approach with a highly diastereoselective method employing boron-based reagents, offering insights into the strengths and applications of each methodology.

Performance Comparison of Catalytic Systems

The selection of a catalytic system is a crucial determinant of yield and stereoselectivity in the synthesis of substituted methylenecyclobutanes. Below is a summary of the performance of a palladium-catalyzed difunctionalization and a boron-mediated diastereoselective synthesis for producing functionalized methylenecyclobutanes.

Catalyst SystemLigand/ReagentSubstrate ScopeYield (%)Diastereomeric Ratio (d.r.)Ref.
Palladium Pd(OAc)₂ / tris(2,4-di-tert-butylphenyl)phosphite1,5-Dien-2-yl triflates and malonates65-855:1 to >20:1[1]
Boron nBuLi, B(OMe)₃, Allyl-9-BBN4-Bromobutyne derivatives and aldehydes75-91>20:1[2]

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. The following sections provide detailed experimental procedures for the key synthetic methods discussed.

Palladium-Catalyzed Diastereoselective Synthesis of Malonate-Substituted Methylenecyclobutanes[1]

This procedure details a ligand-controlled regiodivergent palladium-catalyzed alkene difunctionalization that selectively yields methylenecyclobutanes.

Procedure: To an oven-dried vial equipped with a magnetic stir bar is added Pd(OAc)₂ (4 mol %), tris(2,4-di-tert-butylphenyl)phosphite (8 mol %), and LiOtBu (5.0 equiv.). The vial is evacuated and backfilled with argon. Dioxane (0.1 M), the 1,5-dien-2-yl triflate substrate (1.0 equiv.), and diethyl malonate (5.0 equiv.) are added via syringe. The reaction mixture is stirred at 95 °C for 1 hour. After cooling to room temperature, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the desired malonate-substituted methylenecyclobutane. The diastereomeric ratio is determined by ¹H NMR analysis of the crude reaction mixture.

Boron-Mediated Highly Diastereoselective Synthesis of Hydroxylated Methylenecyclobutanes[2]

This one-pot protocol achieves a highly diastereoselective synthesis of methylenecyclobutanes featuring a quaternary stereocenter.

Procedure: A solution of 4-bromobutyne (1.0 equiv.) in THF is cooled to -78 °C. n-Butyllithium (2.1 equiv.) is added dropwise, and the mixture is stirred for 30 minutes. Trimethyl borate (1.1 equiv.) is then added, and the reaction is allowed to warm to room temperature and stirred for 1 hour. The resulting boronic ester is then treated with allyl-9-borabicyclo[3.3.1]nonane (allyl-9-BBN) (1.2 equiv.) and an aldehyde (1.1 equiv.). The reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by flash chromatography to yield the highly substituted this compound. The diastereomeric ratio is determined by ¹H NMR analysis.

Visualizing the Synthetic Pathways

To further elucidate the processes described, the following diagrams illustrate the experimental workflow and the fundamental concepts of stereoisomer analysis.

experimental_workflow cluster_pd Palladium-Catalyzed Synthesis cluster_b Boron-Mediated Synthesis Pd_Reactants 1,5-Dien-2-yl triflate + Diethyl malonate Pd_Catalyst Pd(OAc)₂ + Ligand Pd_Reaction Reaction at 95 °C Pd_Catalyst->Pd_Reaction Pd_Workup Quench & Extraction Pd_Reaction->Pd_Workup Pd_Product Malonate-Substituted This compound Pd_Workup->Pd_Product Analysis Analysis of Diastereomeric Excess (¹H NMR, Chiral HPLC/GC) Pd_Product->Analysis B_Reactants 4-Bromobutyne + Aldehyde B_Reagents nBuLi, B(OMe)₃, Allyl-9-BBN B_Reaction One-Pot Reaction B_Reagents->B_Reaction B_Workup Quench & Extraction B_Reaction->B_Workup B_Product Hydroxylated This compound B_Workup->B_Product B_Product->Analysis

Caption: Generalized experimental workflows for asymmetric this compound synthesis.

stereoisomer_analysis cluster_analysis Analysis of Stereochemical Outcome Stereoisomers Stereoisomers Enantiomers Enantiomers Stereoisomers->Enantiomers Non-superimposable mirror images Diastereomers Diastereomers Stereoisomers->Diastereomers Not mirror images EE Enantiomeric Excess (e.e.) ([R] - [S]) / ([R] + [S]) x 100% Determined by Chiral HPLC/GC or Polarimetry Enantiomers->EE DE Diastereomeric Excess (d.e.) ([major] - [minor]) / ([major] + [minor]) x 100% Determined by NMR, GC, or HPLC Diastereomers->DE Meso Meso Compounds

Caption: Logical relationships in the analysis of stereoisomers.

References

Evaluating Ligand Efficiency in Metal-Catalyzed Methylenecyclobutane Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis and functionalization of methylenecyclobutane derivatives are of significant interest to researchers in organic synthesis and drug development due to the unique structural motifs and reactivity these strained rings offer. The outcome of metal-catalyzed reactions involving these scaffolds is highly dependent on the ligand coordinated to the metal center. This guide provides a comparative overview of different ligands used in palladium- and rhodium-catalyzed reactions, presenting key experimental data to illustrate their impact on product yield and selectivity.

Data Summary: Ligand Performance in Metal-Catalyzed Reactions

The choice of ligand is critical in directing the regioselectivity, diastereoselectivity, and enantioselectivity of metal-catalyzed reactions involving methylenecyclobutanes and their precursors. The following table summarizes the performance of various ligands in different reaction types, highlighting their influence on key reaction metrics.

Reaction TypeMetal CatalystLigandYield (%)Selectivity (regio, dr, or ee)Key FindingReference
Palladium-Catalyzed Alkene Difunctionalization Pd(0)tris(2,4-di-tert-butylphenyl)phosphite8495:5 (regioselectivity)This bulky, electron-poor phosphite ligand favors the formation of the 4-membered this compound ring.[1][2][1][2]
Pd(0)dppBz (1,2-bis(diphenylphosphino)benzene)76>99:1 (regioselectivity)The chelating bis-phosphine ligand favors the formation of the 5-membered methylene cyclopentane regioisomer.[1][2][1][2]
Pd(0)P(tBu)3-~1:1 (regioselectivity)Provided a mixture of 4- and 5-membered ring products in initial screenings with amine nucleophiles.[2][2]
Palladium-Catalyzed (5+3) vs. [2σ+2σ] Cycloaddition Pd(0)dppb (1,4-Bis(diphenylphosphino)butane)-(5+3) cycloadditionThis ligand facilitates the formal (5+3) cycloaddition of bicyclobutanes and vinyl oxiranes to yield eight-membered ethers.[3][3]
Pd(0)Cy-DPEphos-[2σ+2σ] cycloadditionPromotes a selective hetero-[2σ+2σ] cycloaddition pathway.[3][3]
Pd(0)(S)-DTBM-Segphos-94-99% eeAchieves high enantioselectivity in the catalytic asymmetric [2σ+2σ] cycloaddition.[3][3]
Rhodium-Catalyzed Divergent Annulations [Rh(COD)2]BF4(R)-H8-binap->20:1 drFavors the formation of bis-bicyclic scaffolds with excellent diastereoselectivity.[4][4]
[Rh(COD)2]BF4(R)-segphos--Diverts the reaction to generate tetrahydro-azapinone products instead.[4][4]
Rhodium-Catalyzed Asymmetric Arylation [Rh(cod)Cl]2Chiral Diene Ligand (L1)8595% eeA chiral diene ligand was found to be highly effective for the enantioselective arylation of cyclobutenone ketals.[5][5]
[Rh(cod)Cl]2Chiral Bisphosphine (L2)6329% eeC2-symmetrical chiral bisphosphines were not able to induce high levels of enantioselectivity in this specific reaction.[5][5]
Rhodium-Catalyzed [4+2] Coupling [Rh(C2H4)2Cl]2P(3,5-C6H3(CF3)2)387-An electron-deficient monodentate phosphine ligand proved most effective, likely by accelerating migratory insertion and reductive elimination.[6][6]
[Rh(COD)Cl]2dppp / dppb0-Bidentate ligands like dppp and dppb showed no catalytic activity for this transformation.[6][6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published results. Below is a representative experimental protocol for a palladium-catalyzed alkene difunctionalization reaction to synthesize methylenecyclobutanes.

General Procedure for Pd-Catalyzed Coupling of 1,5-Diene-2-yl Triflates with Amine Nucleophiles[2]

  • Reaction Setup: An oven-dried vial is charged with a magnetic stir bar, the palladium catalyst precursor, and the specified phosphine ligand.

  • Reagent Addition: The vial is sealed with a septum and purged with an inert atmosphere (e.g., argon or nitrogen). The solvent (e.g., toluene), the 1,5-diene-2-yl triflate substrate, the amine nucleophile, and the base (e.g., Cs2CO3) are added sequentially via syringe.

  • Reaction Conditions: The reaction mixture is stirred at the specified temperature (e.g., 60-95 °C) for a designated period (e.g., 12-24 hours) until analysis by TLC or GC-MS indicates consumption of the starting material.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite, rinsing with a suitable solvent (e.g., ethyl acetate). The filtrate is concentrated under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired this compound product.

  • Characterization: The structure and purity of the isolated product are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Visualization of Experimental Workflow

The systematic evaluation of ligands is a cornerstone of catalyst development. The following diagram illustrates a typical workflow for screening and identifying the optimal ligand for a given metal-catalyzed reaction.

Ligand_Screening_Workflow cluster_0 1. Reaction Setup cluster_1 2. Ligand Screening cluster_2 3. Parallel Synthesis cluster_3 4. Analysis & Optimization cluster_4 5. Outcome Substrate Substrate (e.g., this compound precursor) Reaction_Array Run Parallel Reactions Substrate->Reaction_Array Reagent Reagent (e.g., Arylboronic acid) Reagent->Reaction_Array Catalyst Metal Precursor (e.g., Pd₂(dba)₃) Catalyst->Reaction_Array Ligand_Library Ligand Library (Phosphines, Dienes, NHCs, etc.) L1 Ligand 1 L2 Ligand 2 Ln Ligand 'n' L1->Reaction_Array L2->Reaction_Array Ln->Reaction_Array Analysis Analyze Outcomes (Yield, Regioselectivity, Enantioselectivity) Reaction_Array->Analysis Comparison Compare Ligand Performance Analysis->Comparison Optimal_Ligand Identify Optimal Ligand Comparison->Optimal_Ligand

Caption: Workflow for Ligand Efficiency Evaluation.

References

A Comparative Guide to the Regioselectivity of Methylenecyclobutane Reactions: Experimental Insights for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the regioselectivity of reactions involving strained ring systems like methylenecyclobutane is crucial for the rational design of synthetic pathways. This guide provides an objective comparison of the regiochemical outcomes of several key classes of reactions with this compound, supported by experimental data and detailed protocols. The predictable control over the formation of specific isomers is a pivotal aspect of modern organic synthesis, influencing the efficiency and viability of constructing complex molecular architectures.

This compound, with its exocyclic double bond and inherent ring strain, presents a unique platform for investigating the factors that govern regioselectivity. The interplay of sterics, electronics, and catalyst control can be finely tuned to favor the formation of desired products, a concept of paramount importance in the synthesis of novel therapeutic agents and functional materials. This guide will delve into the experimental verification of predicted regioselectivity in four major classes of reactions: Palladium-Catalyzed Difunctionalization, Hydroboration-Oxidation, Epoxidation, and Dihydroxylation.

Palladium-Catalyzed Regiodivergent Difunctionalization

Palladium catalysis offers a powerful tool for the selective functionalization of alkenes. In the case of substrates amenable to forming this compound structures, a remarkable catalyst-controlled regiodivergence has been demonstrated. By carefully selecting the phosphine ligand, either a four-membered or a five-membered ring can be selectively synthesized from a common precursor.

This regiodivergence is achieved through the choice of ligand influencing the migratory insertion step in the catalytic cycle. A monodentate phosphite ligand favors the 4-exo migratory insertion to yield the this compound product, while a bidentate phosphine ligand with a small bite angle promotes the 5-endo cyclization, leading to the formation of a methylenecyclopentane.

Table 1: Ligand-Controlled Regioselectivity in Palladium-Catalyzed Alkene Difunctionalization [1]

SubstrateLigandProduct Ratio (Cyclobutane:Cyclopentane)Yield (%)
1,5-dien-2-yl triflateP(O-2,4-tBu₂C₆H₃)₃>95:585
1,5-dien-2-yl triflatedppbz<5:9578

dppbz = 1,2-bis(diphenylphosphino)benzene

Experimental Protocol: Selective Formation of Methylene Cyclobutane[1]

To a flame-dried flask are added the 1,5-dien-2-yl triflate substrate (1.0 equiv), Pd(OAc)₂ (0.04 equiv), and P(O-2,4-tBu₂C₆H₃)₃ (0.06 equiv). The flask is evacuated and backfilled with argon. Anhydrous dioxane is added, followed by diethyl malonate (5.0 equiv) and LiOtBu (5.0 equiv). The reaction mixture is stirred at 60 °C for 12 hours. After cooling to room temperature, the reaction is quenched with saturated aqueous NH₄Cl and extracted with Et₂O. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired this compound product.

G cluster_0 Catalytic Cycle for Regiodivergent Synthesis Start Pd(0)Ln OxAdd Oxidative Addition (Alkenyl Triflaten) Start->OxAdd Pd(II) Alkenyl Pd(II) Intermediate OxAdd->Pd(II) Coord Malonate Coordination Pd(II)->Coord MigIns Migratory Insertion Coord->MigIns RedElim Reductive Elimination MigIns->RedElim RedElim->Start Regenerates Catalyst Product_CB This compound RedElim->Product_CB Product_CP Methylenecyclopentane RedElim->Product_CP Ligand_P P(OAr)3 (Monodentate) Ligand_P->MigIns Favors 4-exo Ligand_B dppbz (Bidentate) Ligand_B->MigIns Favors 5-endo

Caption: Regiodivergent Pd-catalyzed reaction pathway.

Hydroboration-Oxidation: Anti-Markovnikov Addition

The hydroboration-oxidation of this compound is a classic example of an anti-Markovnikov addition reaction. The boron atom of the borane reagent adds to the less substituted carbon of the exocyclic double bond, and the hydrogen atom adds to the more substituted carbon. Subsequent oxidation with hydrogen peroxide in a basic medium replaces the boron atom with a hydroxyl group, yielding the primary alcohol, cyclobutylmethanol, as the major product. This high regioselectivity is attributed to both steric and electronic factors.

Table 2: Predicted Regioselectivity in the Hydroboration-Oxidation of this compound

ReactantReagentMajor ProductMinor ProductPredicted Regioisomeric Ratio
This compound1. BH₃•THF2. H₂O₂, NaOHCyclobutylmethanol1-Methylcyclobutanol>99:1
Experimental Protocol: Hydroboration-Oxidation of an Alkene[3][4]

To a solution of the alkene (1.0 equiv) in anhydrous THF under an inert atmosphere at 0 °C is added a solution of borane-tetrahydrofuran complex (BH₃•THF) in THF (1.0 M, 1.1 equiv) dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2 hours. The reaction is cooled to 0 °C, and water is slowly added to quench the excess borane. A solution of 3 M NaOH is then added, followed by the slow, dropwise addition of 30% H₂O₂. The mixture is stirred at room temperature for 1 hour and then extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the alcohol.

G cluster_1 Hydroboration-Oxidation Workflow Start This compound Hydroboration Hydroboration (BH3-THF) Start->Hydroboration Intermediate Trialkylborane Intermediate Hydroboration->Intermediate Oxidation Oxidation (H2O2, NaOH) Intermediate->Oxidation Product Cyclobutylmethanol (Anti-Markovnikov) Oxidation->Product

Caption: Hydroboration-Oxidation experimental workflow.

Epoxidation and Dihydroxylation: Electrophilic Addition to the Exocyclic Double Bond

The reaction of this compound with electrophilic reagents such as peroxy acids (for epoxidation) and osmium tetroxide (for dihydroxylation) is predicted to occur exclusively at the exocyclic double bond. This is due to the higher electron density of the π-bond of the double bond compared to the C-C single bonds of the cyclobutane ring.

For epoxidation with a reagent like meta-chloroperoxybenzoic acid (m-CPBA), the expected product is 1-oxaspiro[2.3]hexane. In the case of dihydroxylation with osmium tetroxide (OsO₄) followed by a reductive workup, the product will be cyclobutane-1,1-dimethanol. In both reactions, the attack occurs on the double bond, and the regioselectivity is absolute as both new bonds are formed to the two carbons of the original double bond.

Table 3: Predicted Regioselectivity in Epoxidation and Dihydroxylation

ReactionReagentMajor ProductPredicted Regioselectivity
Epoxidationm-CPBA1-Oxaspiro[2.3]hexane>99% at the double bond
Dihydroxylation1. OsO₄, NMO2. NaHSO₃Cyclobutane-1,1-dimethanol>99% at the double bond
Experimental Protocol: Epoxidation of an Alkene[5]

To a solution of the alkene (1.0 equiv) in dichloromethane at 0 °C is added m-CPBA (1.1 equiv) portion-wise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is diluted with dichloromethane and washed sequentially with a saturated aqueous solution of NaHCO₃ and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the epoxide.

Experimental Protocol: Dihydroxylation of an Alkene[6][7][8][9][10]

To a solution of the alkene (1.0 equiv) in a mixture of acetone and water (10:1) is added N-methylmorpholine N-oxide (NMO) (1.5 equiv). A solution of osmium tetroxide in t-butanol (2.5 wt%, 0.02 equiv) is then added, and the reaction mixture is stirred at room temperature for 12-24 hours. A saturated aqueous solution of NaHSO₃ is added, and the mixture is stirred for 30 minutes. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the diol.

G cluster_2 Electrophilic Addition Pathways MCB This compound Epoxidation Epoxidation (m-CPBA) MCB->Epoxidation Dihydroxylation Dihydroxylation (OsO4, NMO) MCB->Dihydroxylation Epoxide 1-Oxaspiro[2.3]hexane Epoxidation->Epoxide Diol Cyclobutane-1,1-dimethanol Dihydroxylation->Diol

Caption: Epoxidation and dihydroxylation of this compound.

Conclusion

The reactions of this compound serve as an excellent case study for the principles of regioselectivity in organic synthesis. The outcomes of these reactions are highly predictable and can be controlled through the careful selection of reagents and catalysts. Palladium-catalyzed difunctionalization demonstrates the power of ligand control to achieve regiodivergence, providing access to either four- or five-membered rings. In contrast, hydroboration-oxidation reliably delivers the anti-Markovnikov alcohol, while electrophilic additions like epoxidation and dihydroxylation proceed selectively at the exocyclic double bond.

For researchers in drug discovery and development, a firm grasp of these selective transformations is invaluable. The ability to predictably install functional groups at specific positions on a strained carbocyclic scaffold opens up a vast chemical space for the design and synthesis of novel molecules with potential biological activity. The experimental protocols provided herein serve as a practical starting point for the application of these regioselective reactions in the laboratory.

References

Safety Operating Guide

Proper Disposal Procedures for Methylenecyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed, procedural guidance for the safe and compliant disposal of methylenecyclobutane, catering to researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring laboratory safety and environmental responsibility.

Immediate Safety and Handling Precautions

This compound is a highly flammable liquid and vapor that requires careful handling.[1][2][3] Before proceeding with any disposal-related activities, ensure that the following safety measures are in place:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a flame-retardant lab coat.[1][2]

  • Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood.

  • Ignition Sources: Eliminate all potential ignition sources, such as open flames, sparks, and hot surfaces.[1] Use non-sparking tools and explosion-proof equipment.[1]

  • Spill Management: Have a spill kit readily available that is appropriate for flammable liquids. Absorbent materials used to clean up spills must also be treated as hazardous waste.[4]

Chemical and Safety Data

The following table summarizes key quantitative data for this compound, essential for its safe handling and disposal.

PropertyValue
CAS Number 1120-56-5
Molecular Formula C₅H₈
Molecular Weight 68.12 g/mol
Boiling Point 42 °C (at 749 mmHg)
Density 0.736 g/mL (at 25 °C)
Flash Point -34 °C (-29.2 °F) - closed cup
GHS Hazard Class Flammable Liquid, Category 2
Hazard Statement H225: Highly flammable liquid and vapour
Storage Temperature 2-8°C

Sources:[1][2][3][5]

Step-by-Step Disposal Protocol

The disposal of this compound is regulated under the Resource Conservation and Recovery Act (RCRA) due to its ignitability.[6][7][8] The following steps provide a compliant "cradle-to-grave" management process.[8]

Step 1: Waste Characterization

As the generator, you must first characterize the waste.[8]

  • This compound is classified as a hazardous waste due to its ignitability characteristic (a flash point below 140°F).[6][7]

  • Any solutions containing this compound or materials contaminated with it (e.g., gloves, absorbent pads) should also be treated as hazardous waste.[4][6]

Step 2: Select an Appropriate Waste Container

Proper containment is crucial to prevent leaks, reactions, and fugitive emissions.

  • Compatibility: Use a container made of a material chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are often suitable. The container must not react with or absorb the chemical.[9]

  • Condition: The container must be in good condition, free from cracks or deterioration, with a secure, leak-proof screw cap.[9][10]

  • Headspace: Do not fill the container completely. Leave at least 10% headspace (or one inch) to allow for vapor expansion.[9]

Step 3: Proper Labeling

Federal and state regulations require that all hazardous waste containers be properly labeled from the moment waste is first added.[6][7]

  • Attach your institution's hazardous waste tag to the container.

  • Clearly write the words "Hazardous Waste ."

  • List all chemical constituents by their full name (no abbreviations or formulas) and their approximate percentages. For this waste, it would be "this compound, 100%."

  • Indicate the relevant hazard characteristics (e.g., "Ignitable").

  • Fill in the generator's name, lab location, and the date waste accumulation began.

Step 4: Accumulation and Storage

Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA) .[6][7][9][10]

  • Segregation: Store the this compound waste away from incompatible materials, particularly oxidizing agents, to prevent violent reactions.[9]

  • Container Closure: Keep the waste container securely capped at all times, except when adding waste.[4][6][7][9] This prevents the release of flammable vapors. Evaporation is not a permissible disposal method.[4][11]

  • Accumulation Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. Once this limit is reached, it must be removed within three days.[6][7]

Step 5: Arranging for Disposal

Do not dispose of this compound down the drain or in the regular trash.[4][6][8]

  • Contact your institution's Environmental Health & Safety (EHS) department to request a waste pickup.[6][7]

  • Follow their specific procedures for submitting a collection request, which is often done through an online system.[11]

  • EHS personnel are the only individuals authorized to transport the hazardous waste from the laboratory to the central storage facility.[11]

Step 6: Managing Empty Containers

A container that held this compound must be managed properly to be considered "empty" and non-hazardous.

  • The container must be completely emptied, with as little residue as possible.[4][12]

  • Because this compound is not an acutely hazardous (P-listed) waste, triple-rinsing is a best practice but may not be strictly required by all jurisdictions for non-acute waste.[11][12] However, it is highly recommended.

    • Rinse the container three times with a suitable solvent (like acetone or ethanol) that can dissolve the residue.[12]

    • The collected rinsate is also considered hazardous waste and must be disposed of accordingly, typically by adding it to your flammable liquids waste container.[12]

  • After rinsing and air-drying, deface or remove the original chemical label.[4][12]

  • Mark the container as "EMPTY" and dispose of it in the appropriate solid waste stream (e.g., broken glass box for glass containers) as directed by your institution.[12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

MethylenecyclobutaneDisposal start Start: this compound Waste Generated ppe Step 1: Don Personal Protective Equipment (PPE) start->ppe Safety First empty_container Handling Empty Container start->empty_container characterize Step 2: Characterize as Ignitable Hazardous Waste ppe->characterize container Step 3: Use Labeled, Compatible, and Closed Container characterize->container store Step 4: Store in Satellite Accumulation Area (Segregate from Incompatibles) container->store request_pickup Step 5: Container Full or Project Ended? Request EHS Pickup store->request_pickup ehs_disposal End: EHS Collects and Manages Final Disposal request_pickup->ehs_disposal triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Label, Mark 'EMPTY', and Dispose of Container triple_rinse->deface_label collect_rinsate->container Add to Waste

Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.

References

Personal protective equipment for handling Methylenecyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methylenecyclobutane

This guide provides critical safety and logistical information for the proper handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety.

This compound is a highly flammable liquid and vapor, necessitating stringent safety protocols to prevent ignition and exposure.[1][2] Proper personal protective equipment (PPE), handling procedures, and disposal methods are mandatory to minimize risks.

Hazard Information
Hazard ClassificationGHS PictogramSignal WordHazard Statements
Flammable Liquids, Category 2GHS02Danger H225: Highly flammable liquid and vapour.[1][2]
Physical and Chemical Properties
PropertyValue
Molecular FormulaC5H8[2][3]
Molar Mass68.12 g/mol [2][3]
Boiling Point42 °C at 749 mmHg[3]
Density0.736 g/mL at 25 °C[3][4]
Flash Point-34 °C (-29.2 °F) - closed cup
Vapor Pressure6.57 psi at 20 °C
Storage Temperature2-8°C

Personal Protective Equipment (PPE)

A comprehensive PPE plan is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

Body PartPPE RequiredSpecifications and Rationale
Hands Chemical resistant glovesDisposable nitrile gloves provide adequate short-term protection.[5] Always inspect gloves for integrity before use and change them immediately upon contact with the chemical.
Eyes Safety glasses with side shields or chemical splash gogglesEssential to protect against splashes. A face shield may be necessary when there is a significant risk of splashing.[5][6]
Respiratory N95 dust mask or an organic vapor respiratorRequired when working in poorly ventilated areas or when the concentration of airborne substances is unknown. A full-face air-purifying respirator may be necessary based on risk assessment.[6][7]
Body Flame-resistant lab coatA lab coat made of Nomex® or similar flame-resistant material, fully buttoned, should be worn over cotton clothing.[5] Avoid synthetic fabrics like polyester.[5]
Feet Closed-toe, closed-heel shoesShoes must be made of a chemical-resistant material and cover the entire foot.[5][7]

Operational and Disposal Plans

Strict adherence to operational and disposal protocols is crucial for maintaining a safe laboratory environment.

Handling and Storage Protocol
  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[8] Use explosion-proof electrical and ventilating equipment.[1][8]

  • Ignition Sources : Keep away from heat, sparks, open flames, and other ignition sources.[1][4] No smoking.[1]

  • Static Discharge : Take precautionary measures against static discharges by grounding and bonding containers and receiving equipment.[1][4] Use non-sparking tools.[1][8]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[1][8] The recommended storage temperature is 2-8°C.

  • First Aid :

    • In case of skin contact : Immediately remove all contaminated clothing and rinse the skin with plenty of water.[1][8]

    • In case of eye contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

    • If inhaled : Move the person into fresh air. If not breathing, give artificial respiration.[1][8]

    • If swallowed : Do NOT induce vomiting. Rinse mouth with water and consult a physician.[1][8]

Spill Management Protocol
  • Evacuate : Immediately evacuate the area of all non-essential personnel.

  • Ventilate : Ensure the area is well-ventilated, if safe to do so.

  • Contain : Use an inert absorbent material to soak up the spill.

  • Collect : Use non-sparking tools to collect the absorbed material and place it in a suitable, closed container for disposal.[8]

  • Decontaminate : Clean the spill area thoroughly.

Disposal Plan
  • Waste Determination : All materials contaminated with this compound must be treated as hazardous waste.[9]

  • Containerization : Collect waste in a compatible, properly labeled, and tightly sealed container.[9][10] The label should clearly identify the contents as "Hazardous Waste" and list "this compound".

  • Storage of Waste : Store waste containers in a designated satellite accumulation area.[10]

  • Disposal : Dispose of contents and container to an approved waste disposal plant.[1][8] Do not empty into drains.[4] Contact your institution's Environmental Health & Safety (EHS) office for specific disposal procedures.[10][11]

Procedural Diagrams

The following diagrams illustrate key decision-making workflows for handling this compound safely.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Final Action start Start: Handling this compound check_ventilation Is the area well-ventilated? start->check_ventilation respirator Wear N95 or Organic Vapor Respirator check_ventilation->respirator No no_respirator Standard ventilation sufficient check_ventilation->no_respirator Yes check_splash Is there a risk of splashing? goggles Wear Chemical Splash Goggles check_splash->goggles No face_shield Wear Goggles and Face Shield check_splash->face_shield Yes check_ignition Are ignition sources present? gloves Wear Nitrile Gloves check_ignition->gloves No eliminate_ignition Remove all ignition sources check_ignition->eliminate_ignition Yes respirator->check_splash no_respirator->check_splash goggles->check_ignition face_shield->check_ignition lab_coat Wear Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe Shoes lab_coat->shoes proceed Proceed with Experiment shoes->proceed eliminate_ignition->gloves Disposal_Decision_Tree cluster_generation Waste Generation cluster_classification Waste Classification cluster_procedure Disposal Procedure start Waste Generated is_contaminated Is material contaminated with This compound? start->is_contaminated hazardous_waste Classify as Hazardous Waste is_contaminated->hazardous_waste Yes non_hazardous Dispose as regular waste is_contaminated->non_hazardous No collect Collect in a compatible, labeled, sealed container hazardous_waste->collect store Store in designated Satellite Accumulation Area collect->store contact_ehs Contact EHS for pickup and final disposal store->contact_ehs

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.